molecular formula C33H29BrN2O3 B591233 SR 1824 CAS No. 1338259-06-5

SR 1824

货号: B591233
CAS 编号: 1338259-06-5
分子量: 581.5 g/mol
InChI 键: HBMXDCXJXYASGW-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

属性

IUPAC Name

2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMXDCXJXYASGW-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104890
Record name 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338259-06-5
Record name 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR 1824

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a novel, synthetic, non-agonist ligand of the peroxisome proliferator-activated receptor-gamma (PPARγ). Unlike traditional thiazolidinedione (TZD) agonists, this compound exerts its anti-diabetic effects not through classical transcriptional agonism but by selectively inhibiting the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This unique mechanism of action decouples the insulin-sensitizing benefits of PPARγ modulation from the adverse side effects associated with full agonism, such as weight gain and fluid retention. This technical guide provides a comprehensive overview of the molecular mechanism, key experimental data, and detailed protocols relevant to the study of this compound.

Core Mechanism of Action: Selective Inhibition of PPARγ Phosphorylation

The primary mechanism of action of this compound is its ability to bind to PPARγ and allosterically inhibit its phosphorylation by Cdk5 at serine 273 (Ser273).[1] In states of obesity and insulin resistance, Cdk5 activity is elevated in adipose tissue, leading to increased phosphorylation of PPARγ at Ser273.[2] This post-translational modification does not impact the receptor's ability to promote adipogenesis but alters the expression of a specific subset of genes, including a reduction in the insulin-sensitizing adipokine, adiponectin.[2]

This compound, by binding to PPARγ, induces a conformational change that interferes with the ability of Cdk5 to access and phosphorylate Ser273.[3] This action restores a more normal pattern of gene expression, contributing to improved insulin sensitivity, without activating the broad transcriptional program associated with classical PPARγ agonism.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound and its analog, SR 1664.

Table 1: In Vitro Activity of this compound and Comparators

CompoundTargetAssayMetricValueReference
This compoundPPARγCdk5-mediated PhosphorylationIC₅₀~20-200 nM[1]
SR 1664PPARγCdk5-mediated PhosphorylationIC₅₀~20-200 nM[1]
RosiglitazonePPARγCdk5-mediated PhosphorylationIC₅₀~30 nM[2]
This compoundPPARγTranscriptional Reporter Gene AssayAgonismLittle to no classical agonism[1]
SR 1664PPARγTranscriptional Reporter Gene AssayAgonismEssentially no transcriptional agonism[1]
RosiglitazonePPARγTranscriptional Reporter Gene AssayAgonismFull agonist[1]
SR 1664PPARγLanthaScreen Competitive Binding AssayIC₅₀80 nM[4]

Table 2: In Vivo Effects of SR 1664 in a High-Fat Diet Mouse Model

TreatmentParameterEffectp-valueReference
SR 1664 (10 mg/kg)Fed GlucoseDecreaseP = 0.062Choi et al., 2011
SR 1664 (10 mg/kg)Fed InsulinDecrease< 0.05Choi et al., 2011
SR 1664 (10 mg/kg)HOMA-IRDecrease< 0.05Choi et al., 2011
SR 1664Glucose Infusion Rate (Clamp)Increase< 0.05Choi et al., 2011
SR 1664Hepatic Glucose Production (Clamp)Suppression< 0.05Choi et al., 2011
SR 1664Whole Body Glucose Disposal (Clamp)Increase< 0.05Choi et al., 2011
SR 1664WAT 2-deoxyglucose uptake (Clamp)Increase< 0.05Choi et al., 2011

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. In an obese state, inflammatory signals and other stimuli activate Cdk5, which then phosphorylates PPARγ. This leads to altered gene expression and contributes to insulin resistance. This compound binds to PPARγ, blocking this phosphorylation event and thereby promoting insulin sensitivity.

SR1824_Signaling_Pathway cluster_obesity Obesity/Inflammation cluster_cell Adipocyte Inflammatory_Signals Inflammatory Signals Cdk5 Cdk5 Inflammatory_Signals->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) Restored_Genes Restored Gene Expression (e.g., ↑ Adiponectin) PPARg->Restored_Genes leads to Altered_Genes Altered Gene Expression (e.g., ↓ Adiponectin) pPPARg->Altered_Genes leads to SR1824 This compound SR1824->PPARg binds & blocks phosphorylation Insulin_Resistance Insulin Resistance Altered_Genes->Insulin_Resistance Insulin_Sensitivity Insulin Sensitivity Restored_Genes->Insulin_Sensitivity

Caption: Signaling pathway of this compound in adipocytes.

Experimental Workflow for In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This workflow outlines the key steps to assess the inhibitory effect of this compound on PPARγ phosphorylation by Cdk5 in vitro.

Cdk5_Assay_Workflow start Start reagents Prepare Reagents: - Purified PPARγ - Active Cdk5/p25 - this compound (or other compounds) - [γ-³²P]ATP - Kinase Buffer start->reagents incubation Incubate PPARγ with this compound (or vehicle control) reagents->incubation reaction Initiate Kinase Reaction: Add Cdk5/p25 and [γ-³²P]ATP incubation->reaction stop_reaction Stop Reaction (e.g., add SDS-PAGE loading buffer) reaction->stop_reaction sds_page SDS-PAGE to separate proteins stop_reaction->sds_page autoradiography Autoradiography to detect phosphorylated PPARγ sds_page->autoradiography quantification Quantify band intensity to determine % inhibition autoradiography->quantification end End quantification->end

Caption: Workflow for the in vitro Cdk5 phosphorylation assay.

Detailed Experimental Protocols

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This protocol is adapted from studies characterizing the inhibition of PPARγ phosphorylation.[1][2]

  • Reagents:

    • Purified recombinant human PPARγ protein.

    • Active Cdk5/p25 kinase complex.

    • This compound, Rosiglitazone (positive control), and DMSO (vehicle control).

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • [γ-³²P]ATP (10 μCi per reaction).

    • 100 μM ATP.

  • Procedure:

    • Pre-incubate 1 µg of purified PPARγ with the desired concentration of this compound (e.g., in a dose-response from 1 nM to 10 µM) or control compounds in kinase buffer for 20 minutes at 30°C.

    • Initiate the kinase reaction by adding 20 ng of active Cdk5/p25 and [γ-³²P]ATP to a final concentration of 100 µM.

    • Incubate the reaction mixture for 30 minutes at 30°C.

    • Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PPARγ.

    • Quantify the band intensities using densitometry to determine the extent of phosphorylation inhibition.

PPARγ Transcriptional Reporter Gene Assay

This cell-based assay is used to determine the agonist activity of compounds on PPARγ.[1]

  • Materials:

    • COS-1 cells (or other suitable cell line).

    • Expression vector for full-length human PPARγ.

    • Reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • This compound, Rosiglitazone (positive control), and DMSO (vehicle control).

    • Luciferase assay system.

  • Procedure:

    • Seed COS-1 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected Renilla luciferase or β-galactosidase vector can be used for normalization.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), Rosiglitazone (as a positive control), or DMSO (as a negative control).

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the firefly and normalization (e.g., Renilla) luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the control luciferase activity. Express the results as fold activation relative to the DMSO-treated cells.

Cellular Assay for TNF-α-induced PPARγ Phosphorylation

This assay assesses the ability of this compound to block PPARγ phosphorylation in a cellular context.[1][2]

  • Materials:

    • 3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) stably expressing wild-type PPARγ.

    • Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, and 850 nM insulin).

    • Maintenance medium (DMEM with 10% FBS and 850 nM insulin).

    • Recombinant mouse TNF-α.

    • This compound, Rosiglitazone, and DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ.

  • Procedure:

    • Differentiate 3T3-L1 preadipocytes or PPARγ-reconstituted MEFs into mature adipocytes.

    • Pre-treat the differentiated adipocytes with this compound (e.g., 1 µM) or control compounds for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce PPARγ phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze equal amounts of protein by Western blotting using anti-phospho-PPARγ (Ser273) and anti-total PPARγ antibodies.

    • Quantify the band intensities to determine the ratio of phosphorylated PPARγ to total PPARγ.

Adiponectin Gene Expression Analysis in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on the expression of the PPARγ target gene, adiponectin.

  • Materials:

    • Differentiated 3T3-L1 adipocytes.

    • This compound, Rosiglitazone, and DMSO.

    • RNA isolation reagent (e.g., TRIzol).

    • Reverse transcription kit.

    • Quantitative PCR (qPCR) master mix.

    • Primers for adiponectin and a housekeeping gene (e.g., 36B4 or GAPDH).

  • Procedure:

    • Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 1 µM) or control compounds for 24-48 hours.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers for adiponectin and a housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in adiponectin mRNA expression compared to the vehicle-treated control.

Conclusion

This compound represents a significant advancement in the field of PPARγ modulation for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the selective inhibition of Cdk5-mediated phosphorylation of PPARγ, offers the potential for effective insulin sensitization without the liabilities of classical PPARγ agonism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological properties of this compound and other compounds with a similar mechanism of action. This targeted approach to modulating PPARγ activity holds great promise for the development of safer and more effective anti-diabetic therapies.

References

An In-depth Technical Guide to SR 1824: A Non-Agonist PPARγ Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a novel synthetic compound identified as a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Unlike classical thiazolidinedione (TZD) agonists, this compound does not activate PPARγ-mediated gene transcription. Instead, its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted activity has positioned this compound and its analogs as potential therapeutic agents for type 2 diabetes and other metabolic disorders, potentially avoiding the adverse side effects associated with full PPARγ agonism. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Compound Properties

This compound is a biphenyl carboxylic acid derivative with a complex indole moiety.

PropertyValueReference
IUPAC Name (S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid[1]
CAS Number 1338259-06-5[1]
Molecular Formula C₃₃H₂₉BrN₂O₃[1]
Molecular Weight 581.5 g/mol [1]
Binding Affinity (Ki) 10 nM for PPARγ[1]

Mechanism of Action: A Novel Approach to PPARγ Modulation

This compound represents a distinct class of PPARγ ligands that decouple the receptor's anti-diabetic effects from its classical transcriptional agonism. The central mechanism revolves around the inhibition of Cdk5-mediated phosphorylation of PPARγ.

In obese states, increased activity of Cdk5 leads to the phosphorylation of PPARγ at serine 273. This phosphorylation event is associated with the dysregulation of key metabolic genes, contributing to insulin resistance.[2] Classical PPARγ agonists, like rosiglitazone, exert their therapeutic effects in part by blocking this phosphorylation.

This compound binds to PPARγ with high affinity but does not induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription.[3][4] However, this binding conformation effectively prevents Cdk5 from accessing and phosphorylating serine 273.[3][4] By specifically targeting this phosphorylation event, this compound is proposed to ameliorate insulin resistance without inducing the adipogenesis and fluid retention associated with full PPARγ agonists.[4]

Signaling Pathway Diagram

SR1824_Mechanism cluster_pparg PPARγ Regulation cluster_effects Cellular Effects Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg pPPARg p-PPARγ (Ser273) PPARg->pPPARg Phosphorylation Gene_Dysregulation Metabolic Gene Dysregulation pPPARg->Gene_Dysregulation Insulin_Resistance Insulin Resistance Gene_Dysregulation->Insulin_Resistance SR1824 This compound SR1824->Cdk5 SR1824->PPARg Binds (Non-Agonist)

Caption: Mechanism of this compound action.

Quantitative In Vitro Activity

While the seminal work by Choi et al. (2011) extensively characterizes this compound, it is important to note that specific IC₅₀ or EC₅₀ values for this compound in functional assays are not explicitly reported in the main text or supplementary information of the publication. The activity is described qualitatively as potent inhibition of phosphorylation and lack of transcriptional agonism.[4] For its closely related analog, SR1664, the half-maximal effects for blocking Cdk5-mediated phosphorylation were reported to be between 20 and 200 nM.[4]

AssayThis compound ResultSR1664 (Analog) ResultReference
PPARγ Transcriptional Activity Little to no classical agonismEssentially no agonism[4]
In Vitro Cdk5 Phosphorylation of PPARγ Potent blockade of phosphorylationHalf-maximal effect: 20-200 nM[4]
TNF-α-Induced PPARγ Phosphorylation Effective blockade in cellsNot Reported[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the descriptions provided in Choi et al., 2011.[4]

PPARγ Transcriptional Activity Assay
  • Cell Line: COS-1 cells.

  • Reagents:

    • Expression vectors for Gal4-PPARγ LBD (ligand-binding domain) fusion protein.

    • UAS-luciferase reporter vector.

    • β-galactosidase expression vector (for transfection control).

    • Lipofectamine 2000 (or similar transfection reagent).

    • DMEM with 10% charcoal-stripped fetal bovine serum.

    • This compound, Rosiglitazone (positive control), and vehicle (DMSO).

    • Luciferase assay reagent.

    • β-galactosidase assay reagent.

  • Protocol:

    • Seed COS-1 cells in 24-well plates at a density of 5 x 10⁴ cells per well.

    • After 24 hours, transfect cells with the Gal4-PPARγ LBD, UAS-luciferase, and β-galactosidase expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.

    • After 6 hours of transfection, replace the medium with DMEM containing 10% charcoal-stripped serum.

    • Add this compound, rosiglitazone, or vehicle at various concentrations to the cells.

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase and β-galactosidase activities.

    • Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency.

    • Express results as fold activation relative to the vehicle control.

In Vitro Cdk5 Kinase Assay
  • Reagents:

    • Recombinant active Cdk5/p25 complex.

    • Recombinant GST-PPARγ protein.

    • Recombinant Rb protein (control substrate).

    • [γ-³²P]ATP.

    • Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • This compound, Rosiglitazone, and vehicle (DMSO).

    • SDS-PAGE gels and autoradiography equipment.

  • Protocol:

    • Set up kinase reactions in a total volume of 25 µL.

    • To each reaction, add kinase buffer, 1 µg of GST-PPARγ or Rb protein, and the indicated concentrations of this compound, rosiglitazone, or vehicle.

    • Initiate the reaction by adding 10 µM ATP containing 10 µCi of [γ-³²P]ATP.

    • Incubate the reactions at 30°C for 30 minutes.

    • Stop the reactions by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated proteins by autoradiography.

    • Quantify band intensities using densitometry.

TNF-α-Induced PPARγ Phosphorylation in MEFs
  • Cell Line: Mouse embryonic fibroblasts (MEFs) derived from PPARγ knockout mice, stably expressing wild-type PPARγ.

  • Reagents:

    • DMEM with 10% fetal bovine serum.

    • Adipogenic differentiation cocktail (e.g., dexamethasone, insulin, IBMX).

    • Recombinant mouse TNF-α.

    • This compound, Rosiglitazone, and vehicle (DMSO).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ.

    • Western blotting reagents and equipment.

  • Protocol:

    • Differentiate the PPARγ-expressing MEFs into adipocytes by treating with the adipogenic cocktail for 8 days.

    • On day 8, treat the differentiated adipocytes with this compound, rosiglitazone, or vehicle for 24 hours.

    • Induce PPARγ phosphorylation by treating the cells with 1 nM TNF-α for 30 minutes.

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA assay.

    • Perform Western blot analysis using antibodies against phospho-PPARγ (Ser273) and total PPARγ.

    • Normalize the phospho-PPARγ signal to the total PPARγ signal.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Characterization of this compound cluster_steps1 Assay 1 Steps cluster_steps2 Assay 2 Steps cluster_steps3 Assay 3 Steps Assay1 Transcriptional Activity Assay (COS-1 Cells) Transfection Transfect with PPARγ LBD & Reporter Assay2 In Vitro Cdk5 Kinase Assay (Recombinant Proteins) Incubation Incubate Cdk5, PPARγ, This compound & [γ-³²P]ATP Assay3 Cell-Based Phosphorylation Assay (MEF-derived Adipocytes) Differentiation Differentiate MEFs to Adipocytes Treatment1 Treat with this compound Transfection->Treatment1 Measurement1 Measure Luciferase Activity Treatment1->Measurement1 SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Treatment2 Treat with this compound Differentiation->Treatment2 Stimulation Stimulate with TNF-α Treatment2->Stimulation Western_Blot Western Blot for p-PPARγ Stimulation->Western_Blot

Caption: Generalized workflow for in vitro assays.

Synthesis

  • Formation of the Biphenyl Core: Suzuki-Miyaura cross-coupling between a boronic acid derivative and an aryl halide.

  • Indole Synthesis/Functionalization: Fischer indole synthesis or other methods to construct the indole ring system, followed by functionalization at the desired positions.

  • Amide Bond Formation: Coupling of the indole-5-carboxylic acid with the chiral (S)-1-(4-bromophenyl)ethanamine.

In Vivo and Clinical Data

To date, there is no published in vivo data for this compound. Studies on its close analog, SR1664, have demonstrated anti-diabetic effects in mouse models of insulin resistance without the weight gain and fluid retention observed with full PPARγ agonists.[4] There are currently no clinical trials involving this compound.

Conclusion

This compound is a valuable research tool for dissecting the distinct signaling pathways regulated by PPARγ. Its unique mechanism of action, characterized by potent inhibition of Cdk5-mediated phosphorylation without classical agonism, offers a promising therapeutic strategy for metabolic diseases. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

SR1824: A Non-Agonist PPARγ Ligand with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1824 is a synthetic ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in metabolism and inflammation. Unlike classical thiazolidinedione (TZD) drugs, SR1824 is distinguished by its non-agonist mode of action. It binds to PPARγ with high affinity but does not induce the transcriptional activation of canonical PPARγ target genes associated with adipogenesis. Instead, its primary mechanism involves the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273. This targeted activity has positioned SR1824 and its analogs as promising candidates for the development of novel anti-diabetic and potentially other therapeutics with an improved side-effect profile compared to full PPARγ agonists. This technical guide provides an in-depth overview of SR1824, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, fluid retention, and bone fractures. These adverse effects are largely attributed to their broad transcriptional agonism.

Recent research has unveiled a distinct mechanism of PPARγ regulation that is separable from classical agonism. The phosphorylation of PPARγ at Serine 273 by Cdk5 has been identified as a key event in obesity-linked insulin resistance, leading to the dysregulation of a specific subset of genes, including the insulin-sensitizing adipokine, adiponectin.[1][2] This discovery has paved the way for the development of non-agonist PPARγ ligands that can block this phosphorylation event without activating the full spectrum of PPARγ-responsive genes. SR1824 has emerged as a potent example of such a ligand, offering a more targeted approach to modulating PPARγ activity.[1]

Mechanism of Action

SR1824 exerts its effects through a novel, non-agonistic mechanism:

  • High-Affinity Binding: SR1824 binds directly to the ligand-binding pocket of PPARγ with high affinity.[1]

  • No Classical Agonism: Unlike TZDs, SR1824 does not induce the conformational changes in PPARγ that are required for the recruitment of co-activators and the subsequent transcriptional activation of genes typically associated with adipogenesis.[1]

  • Inhibition of Cdk5-mediated Phosphorylation: The primary mode of action of SR1824 is the potent inhibition of Cdk5-mediated phosphorylation of PPARγ at Serine 273.[1] By binding to PPARγ, SR1824 induces a conformational state that prevents Cdk5 from accessing and phosphorylating this specific serine residue.

This targeted inhibition of PPARγ phosphorylation is believed to restore the expression of key genes, such as adiponectin, that are downregulated in states of insulin resistance, thereby contributing to its potential anti-diabetic effects.[1][2]

Data Presentation

Binding Affinity and Phosphorylation Inhibition

The following table summarizes the key quantitative data for SR1824 and its analog, SR1664.

CompoundAssayParameterValueReference
SR1824 LanthaScreen TR-FRET Competitive Binding AssayIC₅₀~100 nM[3]
SR1664 LanthaScreen TR-FRET Competitive Binding AssayIC₅₀80 nM[1]
SR1664 In vitro Cdk5-mediated PPARγ Phosphorylation AssayHalf-maximal effect20 - 200 nM[1]
Transcriptional Activity

SR1824 exhibits little to no classical transcriptional agonism on a PPARγ-responsive reporter gene.[1]

Experimental Protocols

LanthaScreen TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying molecular interactions. In this competitive binding assay, a terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ LBD. A fluorescently labeled tracer compound also binds to the PPARγ LBD. When the tracer is bound, excitation of the Tb donor results in energy transfer to the tracer (acceptor), producing a FRET signal. Unlabeled ligands, such as SR1824, compete with the tracer for binding to the PPARγ LBD, leading to a decrease in the FRET signal in a dose-dependent manner.[4][5]

Materials:

  • GST-tagged PPARγ LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled PPARγ tracer

  • Test compound (e.g., SR1824)

  • Assay buffer

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions to the microplate wells.

  • Add a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD.

  • Add the terbium-labeled anti-GST antibody.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for the acceptor).

  • Calculate the emission ratio (520 nm / 490 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Principle: Recombinant Cdk5/p25 (a constitutively active form of Cdk5) is incubated with recombinant PPARγ in the presence of [γ-³²P]ATP. The incorporation of the radiolabeled phosphate into PPARγ is then measured. The effect of a test compound is determined by its ability to reduce this incorporation.[7][8]

Materials:

  • Recombinant active Cdk5/p25

  • Recombinant purified PPARγ

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Test compound (e.g., SR1824)

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Pre-incubate purified PPARγ with the test compound or vehicle control on ice.

  • Initiate the kinase reaction by adding Cdk5/p25 and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the radiolabeled PPARγ band using a phosphorimager.

  • Normalize the phosphorylation signal to the total amount of PPARγ protein, which can be determined by Coomassie staining or Western blotting.

Cell-based TNFα-induced PPARγ Phosphorylation Assay

This assay evaluates the ability of a compound to inhibit PPARγ phosphorylation in a cellular context.

Principle: Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNFα), can induce the phosphorylation of PPARγ at Serine 273 in adipocytes. This assay measures the level of phosphorylated PPARγ in cells treated with TNFα in the presence or absence of a test compound.[1]

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells or PPARγ-null MEFs reconstituted with wild-type PPARγ)

  • TNFα

  • Test compound (e.g., SR1824)

  • Cell lysis buffer

  • Antibodies: anti-PPARγ and anti-phospho-PPARγ (Ser273)

  • Western blotting reagents and equipment

Procedure:

  • Culture and differentiate adipocytes.

  • Treat the differentiated adipocytes with the test compound or vehicle for a specified pre-incubation period.

  • Stimulate the cells with TNFα for a short period (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Perform Western blot analysis using antibodies specific for total PPARγ and phosphorylated PPARγ (Ser273).

  • Quantify the band intensities and express the level of phosphorylated PPARγ relative to the total PPARγ.

Mandatory Visualizations

Signaling Pathway of SR1824 Action

SR1824_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SR1824 SR1824 PPARg PPARγ SR1824->PPARg Binds Cdk5 Cdk5 SR1824->Cdk5 Inhibits phosphorylation pPPARg Phosphorylated PPARγ (Ser273) Restored_Gene_Expression Restored Expression of Target Genes (e.g., Adiponectin ↑) PPARg->Restored_Gene_Expression Cdk5->PPARg Phosphorylates Gene_Dysregulation Dysregulation of Target Genes (e.g., Adiponectin ↓) pPPARg->Gene_Dysregulation Insulin_Resistance Insulin Resistance Gene_Dysregulation->Insulin_Resistance Improved_Insulin_Sensitivity Improved Insulin Sensitivity Restored_Gene_Expression->Improved_Insulin_Sensitivity

Caption: SR1824 binds to PPARγ and inhibits its phosphorylation by Cdk5.

Experimental Workflow for SR1824 Characterization

SR1824_Workflow Start Start: SR1824 Synthesis Binding_Assay 1. Binding Affinity (LanthaScreen TR-FRET) Start->Binding_Assay Agonism_Assay 2. Transcriptional Activity (Reporter Gene Assay) Binding_Assay->Agonism_Assay Phosphorylation_Assay_InVitro 3. In Vitro Phosphorylation (Cdk5 Kinase Assay) Agonism_Assay->Phosphorylation_Assay_InVitro Phosphorylation_Assay_Cellular 4. Cellular Phosphorylation (TNFα-induced) Phosphorylation_Assay_InVitro->Phosphorylation_Assay_Cellular Gene_Expression 5. Target Gene Expression (qPCR) Phosphorylation_Assay_Cellular->Gene_Expression Conclusion Conclusion: Non-agonist PPARγ ligand that blocks phosphorylation Gene_Expression->Conclusion

References

SR 1824: A Technical Whitepaper on the Discovery and Development of a Non-Agonist PPARγ Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor γ (PPARγ) is a well-established therapeutic target for type 2 diabetes. However, the full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), are associated with undesirable side effects, which are believed to be linked to their classical agonistic activity. A significant breakthrough in the field has been the discovery that the therapeutic anti-diabetic effects of these drugs are closely associated with their ability to block the obesity-linked, Cdk5-mediated phosphorylation of PPARγ at serine 273. This has paved the way for the development of novel PPARγ ligands that retain the anti-diabetic benefits without the agonism-related side effects. This document details the discovery, mechanism of action, and preclinical characterization of SR 1824, a potent, non-agonist PPARγ ligand that selectively blocks this phosphorylation event.

Introduction: The PPARγ Conundrum

PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and insulin sensitivity.[1] For years, it was believed that the therapeutic efficacy of PPARγ-targeting drugs for type 2 diabetes was a direct result of their potent agonism of the receptor.[2] The TZD class of drugs, including rosiglitazone and pioglitazone, were developed as high-affinity full agonists and have been effective oral medications for managing the disease.[2]

However, the clinical use of full agonists has been hampered by significant side effects. This has driven research into the precise molecular mechanisms underlying their therapeutic actions versus their adverse effects. Recent studies have revealed that in obese states, the cyclin-dependent kinase 5 (Cdk5) phosphorylates PPARγ at the serine 273 residue, leading to the dysregulation of key genes like adiponectin.[3] Importantly, it was discovered that the anti-diabetic effects of TZDs are strongly correlated with their ability to block this specific phosphorylation event, independent of their classical transcriptional agonism.[2][4] This finding created a new paradigm for drug discovery: to develop non-agonist PPARγ ligands that could block Ser273 phosphorylation and thus offer a safer therapeutic profile.

Discovery of this compound

This compound was identified through a targeted synthetic chemistry effort to create analogs of known PPARγ partial agonists. The goal was to dissociate the phosphorylation-blocking activity from the classical agonistic activity. This effort led to the identification of a series of compounds, including this compound and the related compound SR 1664, which demonstrated potent blockade of Cdk5-dependent PPARγ phosphorylation with little to no transcriptional agonism.[2][5]

Ligand Activity Profile

The following table summarizes the comparative in vitro activity of this compound and its analog SR 1664 against the full agonist rosiglitazone.

CompoundTargetActivity TypeIC50 (Binding)Transcriptional ActivationBlocks Cdk5-mediated Phosphorylation
Rosiglitazone PPARγFull AgonistN/AHighYes
SR 1664 PPARγNon-Agonist80 nMLittle to NoneYes
This compound PPARγNon-AgonistN/ALittle to NoneYes

Data synthesized from multiple sources. The IC50 for SR 1664 is from a competitive binding assay. Data for this compound is qualitative based on its characterization as having a similar profile to SR 1664.[2][5]

Mechanism of Action

This compound exerts its anti-diabetic effects through a novel, non-agonistic mechanism. Unlike TZDs, it does not induce the classical conformational changes in PPARγ that recruit co-activators to initiate gene transcription. Instead, its binding appears to induce a distinct conformational state.

Docking studies and hydrogen/deuterium exchange (HDX) analyses have shown that while full and partial agonists stabilize the C-terminal end of helix 11 (H11) of the PPARγ ligand-binding domain, this compound and SR 1664 increase the conformational mobility of this same region.[3] Crucially, these non-agonist ligands do not interact with helix 12 (H12), which is essential for the recruitment of co-activators and subsequent agonistic activity.[3] This unique binding mode allows this compound to potently inhibit the ability of Cdk5 to access and phosphorylate serine 273, thereby normalizing the expression of insulin-sensitizing genes like adiponectin without triggering the full suite of PPARγ-activated genes responsible for side effects.

Signaling Pathway Diagram

The diagram below illustrates the proposed signaling pathway in obesity and the specific point of intervention for this compound.

G cluster_cell Adipocyte Obesity Obesity-induced Inflammation TNFa TNF-α Obesity->TNFa releases Cdk5 Cdk5 Activation TNFa->Cdk5 PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Dysregulation Gene Dysregulation (e.g., Adiponectin ↓) pPPARg->Dysregulation InsulinRes Insulin Resistance Dysregulation->InsulinRes SR1824 This compound SR1824->Cdk5 BLOCKS

Caption: Mechanism of this compound action on the PPARγ phosphorylation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Cdk5 Kinase Assay

This assay is designed to directly measure the ability of a compound to inhibit the Cdk5-mediated phosphorylation of PPARγ.

  • Substrates : Recombinant PPARγ protein and, as a control, Retinoblastoma (Rb) protein.

  • Enzyme : Recombinant Cdk5/p25 complex.

  • Procedure :

    • The kinase reaction is initiated in a buffer containing ATP, the Cdk5/p25 enzyme, and either the PPARγ or Rb substrate.

    • Test compounds (e.g., this compound, SR 1664, rosiglitazone) or vehicle control are added to the reaction mixture at desired concentrations.

    • The mixture is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation.

    • The reaction is terminated by adding SDS-PAGE loading buffer.

    • Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Phosphorylation is detected by immunoblotting using specific antibodies against phosphorylated PPARγ (p-PPARγ) and phosphorylated Rb (p-Rb). Total protein levels are also measured as a loading control.

  • Endpoint : Reduction in the p-PPARγ signal in the presence of the test compound compared to the vehicle control, with no significant change in the p-Rb signal, indicates specific inhibition.[5]

Adipocyte Differentiation and Gene Expression Analysis

This protocol assesses compound effects in a cellular context, specifically on fat cell development and gene regulation.

  • Cell Line : 3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) engineered to re-express PPARγ.[2]

  • Differentiation Protocol :

    • Cells are grown to confluence in a standard growth medium.

    • Adipocyte differentiation is induced by treating the cells for 48 hours with a differentiation cocktail containing 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 850 nM insulin.[2]

    • After 48 hours, the medium is switched to a maintenance medium containing only 850 nM insulin for an additional 6 days, with medium changes every 2 days.[2] Test compounds are included throughout this period.

  • Gene Expression Analysis :

    • At the end of the differentiation period, total RNA is extracted from the cells using a standard method (e.g., TRIzol reagent).

    • RNA is reverse-transcribed to cDNA.

    • Quantitative PCR (qPCR) is performed using specific primers for genes of interest (e.g., Adiponectin, aP2) to measure changes in mRNA levels relative to a housekeeping gene.

  • Endpoint : Measurement of gene expression changes to determine the agonistic or antagonistic activity of the compound on PPARγ-regulated genes.

Experimental Workflow Diagram

The diagram below outlines the screening cascade used to identify non-agonist PPARγ ligands like this compound.

G start Compound Library (Analogs of PPARγ Ligands) step1 Primary Screen: PPARγ Reporter Gene Assay (in COS-1 cells) start->step1 decision1 Classical Agonism? step1->decision1 step2 Secondary Screen: In Vitro Cdk5 Kinase Assay (PPARγ substrate) decision1->step2 No / Low discard1 Discard (Full/Partial Agonists) decision1->discard1 Yes decision2 Blocks p-PPARγ? step2->decision2 step3 Counter Screen: In Vitro Cdk5 Kinase Assay (Rb substrate) decision2->step3 Yes discard2 Discard (Inactive) decision2->discard2 No decision3 Specific to PPARγ? step3->decision3 hit Lead Compound (e.g., this compound) decision3->hit Yes discard3 Discard (Non-specific Kinase Inhibitor) decision3->discard3 No

References

The Role of SR 1824 in Blocking Cdk5-Mediated Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 1824 is a novel, non-agonist ligand of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) that has garnered attention for its unique mechanism of action in modulating insulin sensitivity. Unlike traditional PPARγ agonists, such as thiazolidinediones (TZDs), this compound does not exhibit classical transcriptional agonism. Instead, its anti-diabetic effects are attributed to its ability to block the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ. This technical guide provides an in-depth analysis of this compound's role in this signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action

In states of obesity, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPARγ at the serine 273 residue. This phosphorylation event alters the transcriptional activity of PPARγ, promoting the expression of genes associated with insulin resistance and reducing the expression of insulin-sensitizing adipokines like adiponectin.

This compound functions by binding to the ligand-binding domain of PPARγ. This binding induces a conformational change in the receptor that sterically hinders the access of Cdk5 to the serine 273 phosphorylation site.[1] Importantly, this action is independent of classical PPARγ agonism, meaning this compound does not activate the broad transcriptional program associated with traditional PPARγ agonists, thereby potentially avoiding undesirable side effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound from in vitro and cellular assays.

Assay Compound Parameter Value Reference
In Vitro Cdk5-mediated PPARγ PhosphorylationRosiglitazoneHalf-maximal effect20-200 nM[3]
In Vitro Cdk5-mediated PPARγ PhosphorylationSR1664 (analog of SR1824)Half-maximal effect20-200 nM[3]
PPARγ Reporter Gene AssayRosiglitazoneAgonismPotent Agonist[1]
PPARγ Reporter Gene AssaySR1824AgonismNo significant agonism[1]
Lanthascreen Competitive Binding AssayRosiglitazoneIC50~30 nM[4]
Lanthascreen Competitive Binding AssaySR1824IC50~100 nM[4]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Cdk5-Mediated PPARγ Phosphorylation and its Inhibition by this compound

cluster_0 Obesity-Induced State cluster_1 Intervention with this compound Elevated Cdk5 Elevated Cdk5 PPARg PPARγ Elevated Cdk5->PPARg Phosphorylation pPPARg p-PPARγ (Ser273) PPARg->pPPARg PPARg_bound PPARγ-SR1824 Complex PPARg->PPARg_bound Insulin Resistance Genes Insulin Resistance Genes pPPARg->Insulin Resistance Genes Upregulation Adiponectin Gene Adiponectin Gene pPPARg->Adiponectin Gene Downregulation Decreased Adiponectin Decreased Adiponectin Adiponectin Gene->Decreased Adiponectin SR1824 SR1824 SR1824->PPARg Normal Gene Expression Normal Gene Expression PPARg_bound->Normal Gene Expression Cdk5_no_access Cdk5 (Access Blocked) Cdk5_no_access->PPARg_bound Inhibition of Phosphorylation Increased Adiponectin Increased Adiponectin Normal Gene Expression->Increased Adiponectin cluster_workflow Workflow start Start reagents Combine: - Recombinant PPARγ - Active Cdk5/p25 - ATP - this compound (or vehicle) start->reagents incubation Incubate at 30°C reagents->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot sds_page->western_blot detection Detect p-PPARγ (Ser273) and total PPARγ western_blot->detection analysis Quantify Phosphorylation Inhibition detection->analysis end End analysis->end

References

SR1824: A Technical Guide to a Non-Agonist PPARγ Ligand for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1824 is a novel small molecule that has garnered significant interest in the field of metabolic disease research. It functions as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating adipogenesis, lipid metabolism, and insulin sensitivity. Unlike classical PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, SR1824 does not activate the transcriptional activity of PPARγ. Instead, its therapeutic potential lies in a distinct mechanism: the specific inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted action offers the promise of achieving the anti-diabetic benefits associated with PPARγ modulation while potentially avoiding the adverse side effects linked to full agonism, such as weight gain and fluid retention. This technical guide provides an in-depth overview of SR1824, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: A Novel Approach to PPARγ Modulation

In obese individuals and animal models of insulin resistance, increased activity of Cdk5 in adipose tissue leads to the phosphorylation of PPARγ at serine 273. This post-translational modification is associated with the dysregulation of key metabolic genes, contributing to the pathophysiology of metabolic disease.

SR1824 and its analogs, such as SR1664, bind to the ligand-binding domain of PPARγ but do not induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This lack of classical agonism is a defining feature of this class of compounds. However, by binding to PPARγ, SR1824 effectively blocks the access of Cdk5 to serine 273, thereby inhibiting its phosphorylation. This selective inhibition restores the normal transcriptional regulation of PPARγ target genes that are dysregulated in metabolic disease, leading to improved insulin sensitivity and glucose homeostasis.

Quantitative Data

The following table summarizes the available quantitative data for SR1824 and its closely related analog, SR1664, which has been more extensively characterized in published studies. The data indicates that these compounds are potent inhibitors of Cdk5-mediated PPARγ phosphorylation with minimal to no classical agonist activity.

CompoundAssayParameterValueReference
SR1664Cdk5-mediated PPARγ phosphorylation inhibition (in vitro)IC₅₀80 nM[1]
RosiglitazoneCdk5-mediated PPARγ phosphorylation inhibition (in vitro)Half-maximal effect20 - 200 nM[1][2]
SR1664Cdk5-mediated PPARγ phosphorylation inhibition (in vitro)Half-maximal effect20 - 200 nM[1][2]
SR1824Cdk5-mediated PPARγ phosphorylation inhibition in cellsActivityPotent inhibition[3]
SR1664PPARγ Transcriptional Activity (COS-1 cells)AgonismNo significant agonism[1][2]
SR1824PPARγ Transcriptional Activity (COS-1 cells)AgonismLittle to no classical agonism[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR1824 and similar compounds.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5 in a cell-free system.

Materials:

  • Recombinant active Cdk5/p25 or Cdk5/p35 kinase

  • Recombinant full-length PPARγ protein

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • [γ-³²P]ATP or non-radioactive ATP and ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (e.g., SR1824, SR1664, Rosiglitazone) dissolved in DMSO

  • SDS-PAGE gels and Western blot apparatus

  • Anti-phospho-PPARγ (Ser273) antibody and corresponding secondary antibody

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • Prepare a reaction mixture containing recombinant PPARγ (1 µg) and the test compound at various concentrations in kinase assay buffer. Pre-incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding recombinant active Cdk5 and ATP (20 µM [γ-³²P]ATP or cold ATP for non-radioactive detection).

  • Incubate the reaction for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS loading buffer.

  • Separate the proteins by SDS-PAGE.

  • For radioactive detection, expose the gel to a phosphor screen and quantify the phosphorylated PPARγ band using a phosphorimager.

  • For non-radioactive detection (Western blot), transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with an anti-phospho-PPARγ (Ser273) antibody.

  • Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

  • Quantify band intensities to determine the extent of phosphorylation inhibition.

  • For ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production as an indicator of kinase activity.

PPARγ Transcriptional Activity Reporter Assay

This cell-based assay determines the effect of a compound on the transcriptional activity of PPARγ.

Materials:

  • COS-1 or other suitable mammalian cells

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (e.g., SR1824, Rosiglitazone) dissolved in DMSO

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of the test compounds or vehicle (DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation relative to the vehicle-treated control.

TNF-α-Induced PPARγ Phosphorylation in Adipocytes

This assay assesses the ability of a compound to inhibit cytokine-induced PPARγ phosphorylation in a cellular context.

Materials:

  • Differentiated adipocytes (e.g., from 3T3-L1 preadipocytes or mouse embryonic fibroblasts, MEFs)

  • Cell culture medium and supplements

  • Recombinant mouse or human TNF-α

  • Test compounds (e.g., SR1824) dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Anti-phospho-PPARγ (Ser273) antibody, anti-total PPARγ antibody, and corresponding secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Culture and differentiate preadipocytes into mature adipocytes.

  • Pre-treat the differentiated adipocytes with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce PPARγ phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis as described in Protocol 1, using antibodies against phospho-PPARγ (Ser273) and total PPARγ.

  • Quantify the band intensities and normalize the phospho-PPARγ signal to the total PPARγ signal to determine the effect of the compound on TNF-α-induced phosphorylation.

Adipogenesis and Oil Red O Staining Assay

This assay evaluates the effect of a compound on the differentiation of preadipocytes into mature adipocytes, a hallmark of classical PPARγ agonism.

Materials:

  • 3T3-L1 preadipocytes

  • Preadipocyte culture medium (e.g., DMEM with 10% calf serum)

  • Differentiation medium (e.g., DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)

  • Insulin-containing medium (e.g., DMEM with 10% FBS and 1 µg/mL insulin)

  • Test compounds (e.g., SR1824, Rosiglitazone) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 10% formalin solution

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Isopropanol (100%)

  • Microscope and spectrophotometer

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence in preadipocyte culture medium.

  • Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing the test compounds or vehicle (DMSO).

  • After 2-3 days, replace the medium with insulin-containing medium with the test compounds.

  • Continue to culture for another 2-3 days, replenishing the medium as needed.

  • After 7-10 days of differentiation, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

  • Wash the cells with water and acquire images using a microscope.

  • For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm using a spectrophotometer.

Visualizations

Signaling Pathway of SR1824 Action

SR1824_Signaling_Pathway cluster_inhibition Obesity Obesity/ Insulin Resistance Cdk5_p25 Cdk5/p25 Obesity->Cdk5_p25 activates PPARg PPARγ Cdk5_p25->PPARg phosphorylates pPPARg p-PPARγ (Ser273) Gene_Regulation Normalized Regulation of Metabolic Genes PPARg->Gene_Regulation Dysregulation Dysregulation of Metabolic Genes pPPARg->Dysregulation SR1824 SR1824 SR1824->PPARg binds Insulin_Resistance Insulin Resistance Dysregulation->Insulin_Resistance Insulin_Sensitivity Improved Insulin Sensitivity Gene_Regulation->Insulin_Sensitivity

Caption: Signaling pathway illustrating SR1824's mechanism of action.

Experimental Workflow for Characterizing SR1824

SR1824_Experimental_Workflow Start Start: Characterization of SR1824 InVitro_Kinase In Vitro Cdk5 Kinase Assay Start->InVitro_Kinase Reporter_Assay PPARγ Reporter Gene Assay Start->Reporter_Assay Cell_Phospho Cellular PPARγ Phosphorylation Assay (TNF-α induced) Start->Cell_Phospho Adipogenesis_Assay Adipogenesis Assay (Oil Red O Staining) Start->Adipogenesis_Assay Inhibit_Phospho Inhibition of PPARγ Phosphorylation? InVitro_Kinase->Inhibit_Phospho No_Agonism Lack of Transcriptional Agonism? Reporter_Assay->No_Agonism Inhibit_Cell_Phospho Inhibition of Cellular Phosphorylation? Cell_Phospho->Inhibit_Cell_Phospho No_Adipogenesis No Induction of Adipogenesis? Adipogenesis_Assay->No_Adipogenesis Potent_Inhibitor Potent & Selective Inhibitor Inhibit_Phospho->Potent_Inhibitor Yes End Conclusion: Promising Candidate for Metabolic Disease Inhibit_Phospho->End No Non_Agonist Non-Agonist Profile No_Agonism->Non_Agonist Yes No_Agonism->End No Cell_Active Cellularly Active Inhibit_Cell_Phospho->Cell_Active Yes Inhibit_Cell_Phospho->End No No_Agonist_Side_Effects Potential for Reduced Agonist-Related Side Effects No_Adipogenesis->No_Agonist_Side_Effects Yes No_Adipogenesis->End No Potent_Inhibitor->End Non_Agonist->End Cell_Active->End No_Agonist_Side_Effects->End

Caption: Workflow for the preclinical characterization of SR1824.

Conclusion

SR1824 represents a promising new class of PPARγ modulators for the treatment of metabolic diseases. By uncoupling the inhibition of Cdk5-mediated PPARγ phosphorylation from classical transcriptional agonism, SR1824 offers a targeted therapeutic strategy with the potential for an improved safety profile compared to existing PPARγ agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of SR1824 and similar compounds. Further in vivo studies are warranted to fully elucidate the efficacy and long-term safety of this innovative approach to treating metabolic disorders.

References

An In-depth Technical Guide to the Underlying Principles of SR 1824 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Unlike classical thiazolidinedione (TZD) agonists, this compound exhibits minimal to no transcriptional agonism. Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted activity modulates the expression of a specific subset of PPARγ target genes, including the insulin-sensitizing adipokine, adiponectin, without the adverse effects associated with full PPARγ agonism. This document provides a comprehensive overview of the core principles of this compound activity, including its binding characteristics, mechanism of action, and effects on gene expression, supported by detailed experimental protocols and pathway visualizations.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective anti-diabetic agents but are associated with undesirable side effects, including weight gain and fluid retention. Recent research has revealed that the therapeutic benefits of PPARγ activation can be separated from its adverse effects. A key discovery in this area is the role of Cdk5-mediated phosphorylation of PPARγ at serine 273, a post-translational modification linked to the dysregulation of metabolic genes in obesity.

This compound has emerged as a valuable research tool and a potential therapeutic lead compound that specifically targets this pathway. As a non-agonist PPARγ ligand, this compound binds to the receptor but does not induce the conformational changes required for the recruitment of coactivators and subsequent transcriptional activation of the full spectrum of PPARγ target genes. Instead, its primary function is to allosterically inhibit the phosphorylation of serine 273 by Cdk5.

Core Mechanism of Action: Inhibition of Cdk5-Mediated Phosphorylation

The central principle of this compound activity is its ability to block the phosphorylation of PPARγ at serine 273 by Cdk5.[1][2] This phosphorylation event is a key regulatory switch that alters the transcriptional program of PPARγ, leading to the dysregulation of genes involved in insulin resistance, such as a decrease in adiponectin expression.[2]

This compound, upon binding to the PPARγ ligand-binding domain (LBD), induces a conformation that is distinct from that induced by full agonists. This conformational state does not stabilize the activation function 2 (AF-2) helix (H12), which is essential for coactivator recruitment and robust transcriptional activation.[2] However, this conformation effectively shields serine 273 from being accessed and phosphorylated by Cdk5. By preventing this phosphorylation, this compound helps to maintain a more "normal" or "healthy" pattern of PPARγ-regulated gene expression, even in the presence of pro-inflammatory signals that would typically induce this modification.

cluster_0 Normal Physiological State cluster_1 Obesity/Inflammatory State cluster_2 Intervention with this compound Unphosphorylated PPARγ Unphosphorylated PPARγ Normal Gene Expression Normal Gene Expression Unphosphorylated PPARγ->Normal Gene Expression Adiponectin Secretion Adiponectin Secretion Normal Gene Expression->Adiponectin Secretion Insulin Sensitivity Insulin Sensitivity Adiponectin Secretion->Insulin Sensitivity Cdk5 Cdk5 Phosphorylated PPARγ (Ser273) Phosphorylated PPARγ (Ser273) Cdk5->Phosphorylated PPARγ (Ser273) Dysregulated Gene Expression Dysregulated Gene Expression Phosphorylated PPARγ (Ser273)->Dysregulated Gene Expression Reduced Adiponectin Reduced Adiponectin Dysregulated Gene Expression->Reduced Adiponectin Insulin Resistance Insulin Resistance Reduced Adiponectin->Insulin Resistance This compound This compound SR 1824_PPARγ Complex SR 1824_PPARγ Complex This compound->SR 1824_PPARγ Complex Binds to LBD Cdk5_2 Cdk5 SR 1824_PPARγ Complex->Cdk5_2 Inhibits Phosphorylation

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its analog, SR 1664.

Parameter Value Compound Assay Reference
Binding Affinity (Ki) 10 nMThis compoundRadioligand Displacement Assay[2]
Binding Affinity (IC50) 80 nMSR 1664LanthaScreen TR-FRET[1]
Cdk5 Phosphorylation Inhibition (EC50) 20 - 200 nMSR 1664In vitro Kinase Assay[1]

Table 1: Binding and Inhibitory Activities

Parameter This compound / SR 1664 Rosiglitazone (Full Agonist) Assay Reference
Transcriptional Agonism Little to no activityPotent activationPPAR-derived reporter gene assay[1]

Table 2: Transcriptional Activity Comparison

Detailed Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This protocol is adapted from established methods for assessing Cdk5 kinase activity.

Objective: To determine the inhibitory effect of this compound on the phosphorylation of PPARγ by Cdk5 in vitro.

Materials:

  • Recombinant human PPARγ protein

  • Recombinant active Cdk5/p25 complex

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant PPARγ (as the substrate), and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding the Cdk5/p25 complex and [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of PPARγ phosphorylation at each concentration of this compound relative to the vehicle control.

cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection A Prepare Reaction Mix (Buffer, PPARγ, this compound) B Pre-incubate (10 min, 30°C) A->B C Add Cdk5/p25 & [γ-³²P]ATP B->C D Incubate (30 min, 30°C) C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Scintillation Counting F->G

Figure 2: Cdk5-PPARγ Phosphorylation Assay Workflow.
LanthaScreen TR-FRET PPARγ Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the PPARγ ligand-binding domain.

Materials:

  • LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (containing Tb-anti-GST antibody, GST-PPARγ-LBD, and Fluormone™ Pan-PPAR Green tracer)

  • This compound

  • Assay Buffer

  • 384-well plate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the fluorescent tracer (Fluormone™ Pan-PPAR Green) to each well of the 384-well plate.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Add a mixture of the GST-PPARγ-LBD and the Tb-anti-GST antibody to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).

  • Calculate the emission ratio (520 nm / 495 nm).

  • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Assay Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis A Add Fluorescent Tracer B Add this compound Dilutions A->B C Add PPARγ-LBD/Antibody Mix B->C D Incubate (1-2h, RT) C->D E Read TR-FRET Signal D->E F Calculate Emission Ratio E->F G Generate Dose-Response Curve F->G H Determine IC50 G->H

Figure 3: TR-FRET Competitive Binding Assay Workflow.
PPARγ Transcriptional Activity Reporter Gene Assay

Objective: To confirm the non-agonistic nature of this compound on PPARγ-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for full-length PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • This compound

  • Rosiglitazone (positive control)

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the mammalian cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with varying concentrations of this compound, rosiglitazone, or vehicle control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Compare the luciferase activity in this compound-treated cells to that in rosiglitazone-treated and vehicle-treated cells.

Quantitative Real-Time PCR (qPCR) for Adiponectin Gene Expression

Objective: To assess the effect of this compound on the mRNA expression of the PPARγ target gene, adiponectin, in adipocytes.

Materials:

  • Differentiated adipocyte cell line (e.g., 3T3-L1)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for adiponectin and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat differentiated adipocytes with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for adiponectin and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in adiponectin mRNA expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene.

Signaling Pathways and Logical Relationships

The activity of this compound can be contextualized within the broader signaling network that governs PPARγ function.

Inflammation Inflammatory Signals (e.g., TNF-α) Cdk5 Cdk5 Activation Inflammation->Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) Gene_Norm Target Gene Normalization PPARg->Gene_Norm Maintains Normal Expression Gene_Dysreg Target Gene Dysregulation pPPARg->Gene_Dysreg SR1824 This compound SR1824->PPARg Inhibits Phosphorylation Adiponectin_down Adiponectin ↓ Gene_Dysreg->Adiponectin_down Insulin_Resist Insulin Resistance Adiponectin_down->Insulin_Resist Adiponectin_up Adiponectin ↑ Gene_Norm->Adiponectin_up Insulin_Sens Insulin Sensitivity Adiponectin_up->Insulin_Sens

References

Preliminary Efficacy of SR 1824: A Non-Agonist PPARγ Ligand with Anti-Diabetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SR 1824 is a synthetic, non-agonist ligand of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) that has demonstrated potential as an anti-diabetic agent.[1][2][3] Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound exhibits its therapeutic effects without inducing the classical transcriptional agonism associated with adverse side effects like fluid retention and weight gain.[1] Its primary mechanism of action involves the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ, a post-translational modification linked to insulin resistance.[1][2]

Core Mechanism of Action

In metabolic disease states such as obesity and type 2 diabetes, elevated levels of Cdk5 lead to the phosphorylation of PPARγ at serine 273. This phosphorylation event is associated with the dysregulation of key insulin-sensitizing genes, including adiponectin, contributing to the pathophysiology of insulin resistance.

This compound binds to PPARγ with high affinity and, through a unique conformational change, allosterically blocks the ability of Cdk5 to phosphorylate serine 273.[1] This selective inhibition restores the expression of critical genes involved in glucose homeostasis and insulin sensitivity, thereby exerting anti-diabetic effects.

cluster_0 Cellular Environment Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg Phosphorylated PPARγ (Ser273) PPARg->pPPARg Gene_Res Restored Expression of Insulin-Sensitizing Genes PPARg->Gene_Res Leads to Gene_Dys Dysregulation of Insulin-Sensitizing Genes pPPARg->Gene_Dys SR1824 This compound SR1824->Cdk5 Inhibits Phosphorylation SR1824->PPARg Binds to Insulin_Res Insulin Resistance Gene_Dys->Insulin_Res Insulin_Sen Improved Insulin Sensitivity Gene_Res->Insulin_Sen

Figure 1: Signaling pathway of this compound action.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and its closely related analog, SR 1664, from preclinical studies.

Compound Parameter Value Assay
This compoundKi10 nMPPARγ Ligand Binding

Table 1: In Vitro Binding Affinity of this compound

Compound Parameter Value Assay
ML244 (related compound)IC5020 - 200 nMIn Vitro Cdk5-mediated PPARγ Phosphorylation

Table 2: In Vitro Cdk5 Inhibition by a Related Compound

Compound Animal Model Key Findings
SR 1664Diet-induced obese micePotent anti-diabetic activity
SR 1664Diet-induced obese miceDoes not cause fluid retention or weight gain

Table 3: In Vivo Efficacy of SR 1664 (Analog of this compound)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's efficacy.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

  • Reagents: Human recombinant PPARγ-LBD, a fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compound (this compound).

  • Procedure: a. A solution containing the PPARγ-LBD and the fluorescent ligand is prepared in assay buffer. b. Serial dilutions of this compound are added to the solution in a multi-well plate. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization of each well is measured using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by this compound. The binding affinity (Ki) is calculated by fitting the data to a competitive binding model.

In Vitro Cdk5 Kinase Assay

This assay determines the inhibitory effect of this compound on the Cdk5-mediated phosphorylation of PPARγ.

  • Reagents: Active Cdk5/p25 complex, recombinant PPARγ protein (substrate), [γ-32P]ATP, and this compound.

  • Procedure: a. The kinase reaction is set up in a buffer containing Cdk5/p25 and the PPARγ substrate. b. Various concentrations of this compound are added to the reaction mixture. c. The reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C. d. The reaction is stopped, and the proteins are separated by SDS-PAGE. e. The gel is dried, and the incorporation of 32P into PPARγ is visualized by autoradiography.

  • Data Analysis: The intensity of the phosphorylated PPARγ band is quantified, and the IC50 value for this compound is determined from the dose-response curve.

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

This protocol outlines the evaluation of the anti-diabetic effects of this compound analogs in a relevant animal model of insulin resistance.

start Start: C57BL/6 Mice hfd High-Fat Diet (e.g., 12 weeks) start->hfd group Randomization into Treatment Groups hfd->group treat Daily Dosing (Vehicle, this compound analog) group->treat gtt Glucose Tolerance Test treat->gtt itt Insulin Tolerance Test treat->itt collect Tissue Collection (Adipose, Liver, Muscle) itt->collect analysis Gene Expression Analysis (e.g., qPCR for Adiponectin) collect->analysis end End: Efficacy Assessment analysis->end

Figure 2: Experimental workflow for in vivo efficacy studies.

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet for an extended period (e.g., 12-16 weeks) to induce obesity and insulin resistance.

  • Treatment: The mice are randomly assigned to treatment groups and receive daily doses of the test compound (e.g., SR 1664) or vehicle via oral gavage.

  • Efficacy Endpoints:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess improvements in glucose disposal and insulin sensitivity.

    • Body Weight and Composition: Monitored to evaluate effects on weight gain and adiposity.

    • Gene Expression Analysis: Adipose tissue is collected at the end of the study to measure the expression of PPARγ target genes, such as adiponectin, by quantitative real-time PCR (qPCR).

  • Data Analysis: Statistical analysis is performed to compare the metabolic parameters and gene expression levels between the treated and vehicle control groups.

Conclusion

The preliminary data on this compound and its analogs suggest a promising new therapeutic approach for the treatment of type 2 diabetes. By selectively inhibiting the Cdk5-mediated phosphorylation of PPARγ, these compounds can achieve anti-diabetic efficacy without the undesirable side effects of classical PPARγ agonists. The detailed protocols and efficacy data presented in this guide provide a solid foundation for further research and development of this novel class of non-agonist PPARγ ligands.

References

Unlocking a New Avenue in Diabetes Therapy: The Therapeutic Potential of SR 1824

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The global burden of type 2 diabetes and metabolic syndrome necessitates the development of novel therapeutics with improved efficacy and safety profiles. Peroxisome proliferator-activated receptor gamma (PPARγ) has long been a key target for anti-diabetic drugs. However, the clinical use of full PPARγ agonists, such as thiazolidinediones (TZDs), has been hampered by significant side effects, including weight gain, fluid retention, and bone fractures. SR 1824 emerges as a promising non-agonist PPARγ ligand that offers a novel therapeutic strategy by uncoupling the anti-diabetic effects of PPARγ modulation from its adverse effects. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the relevant biological pathways.

Core Mechanism of Action: A Novel Approach to PPARγ Modulation

This compound is a non-agonist ligand of PPARγ, meaning it binds to the receptor without activating the classical transcriptional pathways that lead to adipogenesis and other undesirable effects associated with full agonists.[1] Its primary mechanism of action lies in its ability to specifically block the Cdk5-mediated phosphorylation of PPARγ at serine 273.[2][3] This phosphorylation event is a key pathological modification observed in obesity and is linked to the dysregulation of genes involved in insulin sensitivity, such as adiponectin.[1][4] By preventing this phosphorylation, this compound restores a more normal pattern of gene expression, leading to improved insulin sensitivity without the classical agonistic side effects.[4]

Signaling Pathway of this compound Action

SR1824_Pathway cluster_obesity Obesity/Inflammation cluster_cell Adipocyte cluster_gene_expression Gene Expression cluster_phenotype Phenotypic Outcome High-Fat Diet High-Fat Diet Cdk5 Cdk5 High-Fat Diet->Cdk5 activates TNF-α TNF-α TNF-α->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Adipogenic Genes Adipogenic Genes PPARg->Adipogenic Genes activates (Full Agonists) Adiponectin Adiponectin pPPARg->Adiponectin downregulates Insulin-Sensitizing Genes Insulin-Sensitizing Genes pPPARg->Insulin-Sensitizing Genes dysregulates SR1824 This compound SR1824->PPARg binds and blocks phosphorylation SR1824->Adiponectin restores expression SR1824->Insulin-Sensitizing Genes restores expression SR1824->Adipogenic Genes no effect Improved Insulin Sensitivity Improved Insulin Sensitivity Insulin-Sensitizing Genes->Improved Insulin Sensitivity Reduced Side Effects No Weight Gain/ Fluid Retention/ Bone Loss

Signaling pathway of this compound in adipocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies involving this compound and its analog, SR1664.

Table 1: In Vitro Activity of this compound and SR1664

CompoundTargetAssay TypeValueUnitReference
This compoundPPARγBinding Affinity (Ki)10nM
SR1664PPARγCdk5 Phosphorylation Inhibition (IC50)80nM[5]
SR1664PPARγBinding Affinity (Ki)28.67nM[5]
RosiglitazonePPARγTranscriptional Activity (EC50)~30nM[2][3]
SR1664PPARγTranscriptional ActivityNo significant activation-[2][3]
This compoundPPARγTranscriptional ActivityNo significant activation-[2][3]

Table 2: In Vivo Efficacy of SR1664 in a Mouse Model of Obesity (ob/ob mice)

Treatment (Dose)ParameterChange from Vehiclep-valueReference
SR1664 (40 mg/kg)Fasting Insulin↓ 75%< 0.01[6]
Rosiglitazone (8 mg/kg)Fasting Insulin↓ 80%< 0.01[6]
SR1664 (40 mg/kg)Glucose Tolerance (AUC)Significantly Improved< 0.01[6]
Rosiglitazone (8 mg/kg)Glucose Tolerance (AUC)Significantly Improved< 0.01[6]
SR1664 (40 mg/kg)Body Weight GainNo significant changen.s.[6]
Rosiglitazone (8 mg/kg)Body Weight Gain↑ ~10%< 0.01[6]
SR1664 (40 mg/kg)Hematocrit (Fluid Retention)No significant changen.s.[6]
Rosiglitazone (8 mg/kg)Hematocrit (Fluid Retention)↓ ~15%< 0.001[6]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to facilitate replication and further investigation.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety synthesis Compound Synthesis binding_assay PPARγ Binding Assay synthesis->binding_assay transcription_assay Transcriptional Activity Assay binding_assay->transcription_assay kinase_assay In Vitro Cdk5 Kinase Assay transcription_assay->kinase_assay cell_phos_assay Cell-Based Phosphorylation Assay kinase_assay->cell_phos_assay adipogenesis_assay Adipocyte Differentiation Assay cell_phos_assay->adipogenesis_assay osteoblast_assay Osteoblast Mineralization Assay adipogenesis_assay->osteoblast_assay animal_model Mouse Model of Obesity (ob/ob) treatment Drug Administration (SR1664, Rosiglitazone, Vehicle) animal_model->treatment gtt_itt Glucose & Insulin Tolerance Tests treatment->gtt_itt body_weight Body Weight & Composition Analysis treatment->body_weight fluid_retention Hematocrit Measurement treatment->fluid_retention gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression

Workflow for the preclinical evaluation of this compound/SR1664.
PPARγ Transcriptional Activity Assay

This assay determines the ability of a compound to activate PPARγ-mediated gene transcription.

  • Cell Line: COS-1 cells.

  • Reagents:

    • Expression vectors for PPARγ and its heterodimeric partner RXRα.

    • Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE).

    • Transfection reagent (e.g., FuGENE 6).

    • DMEM with 10% charcoal-stripped fetal bovine serum.

    • Test compounds (this compound, SR1664, Rosiglitazone).

    • Luciferase assay system.

  • Protocol:

    • Seed COS-1 cells in 24-well plates.

    • Co-transfect cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent.

    • After 24 hours, replace the medium with DMEM containing 10% charcoal-stripped serum and treat the cells with various concentrations of the test compounds or vehicle (DMSO).

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

    • Data are expressed as fold activation relative to the vehicle control.

In Vitro Cdk5 Kinase Assay

This assay measures the direct inhibition of Cdk5-mediated phosphorylation of PPARγ by the test compounds.

  • Reagents:

    • Recombinant active Cdk5/p25 complex.

    • Recombinant full-length PPARγ protein (substrate).

    • Recombinant Retinoblastoma (Rb) protein (control substrate).

    • Test compounds (this compound, SR1664, Rosiglitazone).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • [γ-³²P]ATP.

    • SDS-PAGE gels and Western blot apparatus.

    • Antibodies against PPARγ and phospho-Rb.

  • Protocol:

    • Set up kinase reactions containing Cdk5/p25, substrate (PPARγ or Rb), kinase buffer, and test compound or vehicle.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose membrane.

    • Visualize phosphorylated proteins by autoradiography.

    • For non-radioactive detection, use cold ATP and detect phosphorylation using phospho-specific antibodies by Western blotting.

Adipocyte Differentiation and Oil Red O Staining

This assay assesses the effect of compounds on the differentiation of preadipocytes into mature adipocytes.

  • Cell Line: 3T3-L1 preadipocytes.

  • Reagents:

    • DMEM with 10% fetal bovine serum.

    • Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

    • Test compounds.

    • Oil Red O staining solution.

  • Protocol:

    • Culture 3T3-L1 cells to confluence in 6-well plates.

    • Two days post-confluence (Day 0), initiate differentiation by replacing the medium with MDI medium containing the test compound or vehicle.

    • On Day 2, replace the medium with insulin medium containing the test compound.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS and the test compound, changing the medium every 2 days.

    • On Day 8-10, wash the cells with PBS, fix with 10% formalin for 1 hour.

    • Wash with water and 60% isopropanol.

    • Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.

    • Wash with water and acquire images. For quantification, elute the dye with 100% isopropanol and measure the absorbance at 490 nm.[7]

In Vivo Glucose and Insulin Tolerance Tests

These tests evaluate the effect of the compound on glucose metabolism and insulin sensitivity in a whole-animal model.

  • Animal Model: Male ob/ob mice.

  • Reagents:

    • Test compound (SR1664) and vehicle.

    • Glucose solution (2 g/kg body weight).

    • Insulin (0.75 U/kg body weight).

    • Glucometer and test strips.

  • Protocol:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose from a tail snip (t=0).

      • Administer glucose via intraperitoneal (i.p.) injection.

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4 hours.

      • Measure baseline blood glucose (t=0).

      • Administer insulin via i.p. injection.

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Data are plotted as blood glucose concentration over time, and the area under the curve (AUC) is calculated for statistical analysis.

Conclusion

This compound and its analogs represent a significant advancement in the field of PPARγ modulation for the treatment of type 2 diabetes. By selectively blocking the Cdk5-mediated phosphorylation of PPARγ without inducing classical transcriptional agonism, these compounds have demonstrated potent anti-diabetic effects in preclinical models while avoiding the hallmark side effects of traditional TZD therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel class of therapeutics. The unique mechanism of action of this compound holds the promise of a safer and more effective treatment paradigm for patients with metabolic diseases.

References

Methodological & Application

SR 1824: In Vitro Experimental Protocols for a Non-Agonist PPARγ Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 1824 is a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). Unlike full agonists such as thiazolidinediones (TZDs), this compound does not activate the transcriptional activity of PPARγ. Instead, its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (pS273).[1][2][3][4] This phosphorylation is a key event in the development of insulin resistance, and its inhibition is believed to be a major contributor to the anti-diabetic effects of some PPARγ ligands.[5] this compound, with a reported Ki of 10 nM, serves as a valuable research tool for dissecting the distinct biological consequences of PPARγ phosphorylation from its classical transcriptional activation.[6] These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and similar non-agonist PPARγ ligands from in vitro assays.

ParameterCompoundValueAssayReference
Binding Affinity (IC50) Compound 1024 nMPPARγ Binding Assay[7]
Agonist Activity (EC50) This compound>10 µMPPARγ Reporter Gene Assay[1][2]
Compound 10>50,000 nMPPARγ GAL4 Reporter Gene Assay[7]
Phosphorylation Inhibition (IC50) Compound 10*160 nMpS273 PPARγ Inhibition Assay[7]

*Compound 10 is a structurally distinct virtual screening hit with a similar pharmacological profile to this compound.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound. Under pro-inflammatory conditions, Cdk5 phosphorylates PPARγ at Ser273, leading to the expression of genes associated with insulin resistance. This compound binds to PPARγ and allosterically inhibits this phosphorylation event, thereby restoring the expression of insulin-sensitizing genes like Adiponectin.

SR1824_Signaling_Pathway cluster_0 Pro-inflammatory Stimuli (e.g., TNF-α) cluster_2 PPARγ Regulation cluster_3 Gene Expression TNFa TNF-α Cdk5 Cdk5 TNFa->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg pS273-PPARγ PPARg->pPPARg Insulin_Sensitizing_Genes Insulin Sensitizing Genes (e.g., upreg. Adiponectin) PPARg->Insulin_Sensitizing_Genes promotes Insulin_Resistance_Genes Insulin Resistance Genes (e.g., downreg. Adiponectin) pPPARg->Insulin_Resistance_Genes promotes SR1824 This compound SR1824->PPARg binds to

Caption: this compound Signaling Pathway

Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5.

Workflow Diagram:

Cdk5_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Kinase Reaction Mix: - Recombinant PPARγ - Active Cdk5/p35 - Kinase Buffer - ATP Start->Prepare_Reaction_Mix Add_SR1824 Add this compound (or vehicle control) at various concentrations Prepare_Reaction_Mix->Add_SR1824 Incubate Incubate at 30°C for 30-60 min Add_SR1824->Incubate Stop_Reaction Stop reaction with SDS-PAGE sample buffer Incubate->Stop_Reaction Western_Blot Perform Western Blotting Stop_Reaction->Western_Blot Detect_Phosphorylation Detect pS273-PPARγ and Total PPARγ using specific antibodies Western_Blot->Detect_Phosphorylation Analyze_Data Quantify band intensities and calculate IC50 value Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Cdk5-PPARγ Phosphorylation Assay Workflow

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Recombinant full-length human PPARγ (1 µg)

    • Active Cdk5/p35 complex (50 ng)

    • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

    • This compound (at desired concentrations, typically from 1 nM to 10 µM) or vehicle (DMSO)

  • Initiate Reaction: Add ATP to a final concentration of 20 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pS273-PPARγ overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total PPARγ as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pS273-PPARγ signal to the total PPARγ signal. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

PPARγ Reporter Gene Assay

This assay is used to confirm the non-agonist nature of this compound by measuring its effect on PPARγ-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture COS-1 or other suitable cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with this compound (e.g., 0.1, 1, 10 µM), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (DMSO).

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold activation relative to the vehicle-treated control.

Cell Viability Assay

To ensure that the observed effects of this compound are not due to cytotoxicity, a cell viability assay should be performed.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells (e.g., 3T3-L1 preadipocytes or HepG2 hepatocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24-48 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Adiponectin Expression

This protocol is to assess the effect of this compound on the expression of a key insulin-sensitizing gene, adiponectin, in a relevant cell line.

Methodology:

  • Cell Culture and Treatment:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Treat the mature adipocytes with this compound (e.g., 1-10 µM) for 24 hours. A PPARγ agonist can be used as a positive control for adiponectin induction.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for adiponectin and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The experimental protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively investigate its mechanism of action as a non-agonist PPARγ ligand that selectively inhibits Cdk5-mediated phosphorylation, and explore its potential as a therapeutic agent for metabolic diseases.

References

Application Notes and Protocols for VHL-Recruiting PROTACs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on SR 1824: Initial searches indicate that this compound is characterized as a non-agonist ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ) and is primarily utilized in metabolic research. Currently, there is no scientific literature available to support its use as a ligand for the Von Hippel-Lindau (VHL) E3 ligase in Proteolysis Targeting Chimera (PROTAC) applications.

Therefore, to fulfill the request for detailed protocols on V-HL-mediated targeted protein degradation, these application notes will focus on a well-established and widely used VHL-recruiting PROTAC, MZ1 . MZ1 is a potent and selective degrader of the BET family of proteins (specifically BRD4) and serves as an excellent model for outlining the experimental use of VHL-based PROTACs in a cell culture setting.[1][2]

Introduction to VHL-Based Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to drug discovery by inducing the degradation of specific target proteins rather than just inhibiting them.[3][4] A PROTAC consists of two key components connected by a linker: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[5]

This document focuses on PROTACs that recruit the Von Hippel-Lindau (VHL) E3 ligase.[6] By bringing the POI into close proximity with the VHL E3 ligase complex, the PROTAC facilitates the ubiquitination of the POI.[7] This polyubiquitin tag marks the protein for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule can act catalytically to degrade additional POI molecules.[3][5]

MZ1 as a Model VHL-Recruiting PROTAC: MZ1 is a well-characterized PROTAC that links a ligand for the BET bromodomain proteins (JQ1) to a VHL ligand (a derivative of VH032).[1][2] It selectively induces the degradation of BRD4 over its family members BRD2 and BRD3, making it an ideal tool for studying the principles of VHL-mediated protein degradation.[2][8]

Signaling Pathway and Mechanism of Action

The core mechanism of a VHL-recruiting PROTAC like MZ1 involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC (e.g., MZ1) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruits Ternary->PROTAC Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Transfers Ub Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades to Experimental_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose & Time Course) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis viability Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability wb Western Blot (Quantify Degradation) lysis->wb coip Co-Immunoprecipitation (Confirm Ternary Complex) lysis->coip analysis Data Analysis (DC50, Dmax, IC50) wb->analysis coip->analysis viability->analysis end End analysis->end

References

SR 1824 dosage and administration for laboratory models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of SR 1824, a non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligand, for use in laboratory models. The information is compiled from available research data to guide the design and execution of experiments.

Introduction

This compound is a chemical compound that acts as a non-agonist ligand for PPARγ.[1][2] Unlike classical agonists such as thiazolidinediones (e.g., rosiglitazone), this compound does not activate PPARγ but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5).[1][2][3] This mechanism of action makes it a valuable tool for studying the metabolic effects of PPARγ modulation independent of its classical transcriptional agonism.[3]

Mechanism of Action

This compound functions by binding to the PPARγ ligand-binding domain, inducing a conformational change that hinders the ability of Cdk5 to phosphorylate serine 273 (S273) on PPARγ.[3] The phosphorylation of PPARγ at S273 is associated with the dysregulation of genes involved in obesity and insulin resistance.[1][3] By specifically blocking this phosphorylation event without activating the receptor, this compound allows for the dissection of the therapeutic benefits of PPARγ modulation that are independent of classical agonism.[3]

Signaling Pathway

The signaling pathway involving this compound is centered on the regulation of PPARγ activity. In a disease state such as obesity, increased Cdk5 activity leads to the phosphorylation of PPARγ at S273. This phosphorylation event is linked to altered gene expression, contributing to insulin resistance. This compound intervenes by binding to PPARγ and preventing this phosphorylation, thereby restoring the expression of key genes like adiponectin.[1]

SR1824_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 Obesity/Insulin Resistance cluster_2 Intervention with this compound PPARg PPARγ Cdk5 Cdk5 Adiponectin Adiponectin Expression PPARg->Adiponectin Regulates PPARg_p p-PPARγ (S273) Adiponectin_dys Adiponectin Dysregulation PPARg_p->Adiponectin_dys Leads to Cdk5_obesity Cdk5 (Upregulated) Cdk5_obesity->PPARg_p Phosphorylates SR1824 This compound PPARg_bound PPARγ SR1824->PPARg_bound Binds to Cdk5_intervention Cdk5 PPARg_bound->Cdk5_intervention Blocks Phosphorylation by Adiponectin_restored Restored Adiponectin Expression PPARg_bound->Adiponectin_restored Promotes

Caption: this compound Signaling Pathway.

Data Presentation

In Vitro Data Summary
ParameterValueCell LinesNotes
Binding Affinity (Ki) 10 nMNot specifiedHigh affinity for PPARγ.[2]
Activity Non-agonistCOS-1 cells, 3T3-L1 preadipocytes, PPARγ-null MEFsPotently blocks Cdk5-dependent phosphorylation of PPARγ with minimal to no classical agonism.[1][3]
Solubility 30 mg/mLNot applicableSoluble in DMF, DMSO, and Ethanol.[2]
In Vivo Data Summary for Related Compound (SR1664)

Note: As of the latest available information, there is no published in vivo data specifically for this compound.[1] The following data is for a closely related compound, SR1664, and may serve as a starting point for experimental design.

ParameterValueAnimal ModelAdministration RouteDosing Schedule
Dosage 40 mg/kgLeptin-deficient (ob/ob) miceInjection (specific type not detailed)Twice daily

Experimental Protocols

In Vitro Protocol: Inhibition of Cdk5-Mediated PPARγ Phosphorylation in Cell Culture

This protocol is adapted from studies on the characterization of non-agonist PPARγ ligands.[3]

Objective: To assess the ability of this compound to block Cdk5-mediated phosphorylation of PPARγ in a cellular context.

Materials:

  • 3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) expressing PPARγ2.

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

  • Differentiation cocktail (e.g., dexamethasone, isobutylmethylxanthine, insulin).

  • This compound stock solution (in DMSO).

  • TNF-α or other stimuli to induce PPARγ phosphorylation.

  • Lysis buffer.

  • Antibodies: anti-PPARγ, anti-phospho-PPARγ (Ser273).

  • Western blotting reagents and equipment.

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 or PPARγ-null MEFs expressing PPARγ2 in appropriate growth medium.

    • Induce adipocyte differentiation by treating confluent cells with a differentiation cocktail for 48 hours.[3]

    • Maintain cells in a maintenance medium containing insulin for 6 days to achieve mature adipocytes.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A range of concentrations (e.g., 10 nM to 10 µM) should be tested to determine the IC50.

    • Pre-treat the differentiated adipocytes with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of PPARγ Phosphorylation:

    • Following pre-treatment with this compound, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce Cdk5-mediated phosphorylation of PPARγ.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform Western blotting using antibodies specific for total PPARγ and phospho-PPARγ (Ser273) to assess the level of phosphorylation.

  • Data Analysis:

    • Quantify the band intensities for phospho-PPARγ and total PPARγ.

    • Normalize the phospho-PPARγ signal to the total PPARγ signal.

    • Plot the normalized phosphorylation levels against the concentration of this compound to determine the inhibitory effect.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Culture 3T3-L1 or MEF cells Differentiate Induce Adipocyte Differentiation Start->Differentiate Treat Pre-treat with this compound (various concentrations) Differentiate->Treat Stimulate Stimulate with TNF-α Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse WesternBlot Western Blot for p-PPARγ and total PPARγ Lyse->WesternBlot Quantify Quantify Band Intensities WesternBlot->Quantify Analyze Data Analysis and IC50 Determination Quantify->Analyze End End Analyze->End In_Vivo_Workflow Start Start: Acclimatize ob/ob mice Group Randomize into Treatment Groups Start->Group Administer Administer this compound or Vehicle (e.g., twice daily) Group->Administer Monitor Monitor Health and Body Weight Administer->Monitor Treatment Period (e.g., 5-11 days) Metabolic Metabolic Phenotyping (GTT, ITT) Monitor->Metabolic Collect Tissue Collection Metabolic->Collect Analyze Molecular Analysis (p-PPARγ, Gene Expression) Collect->Analyze End End: Data Analysis Analyze->End

References

Techniques for Measuring the Binding Affinity of SR 1824 to PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 1824 is a synthetic small molecule that functions as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. Unlike typical PPARγ agonists, this compound does not activate the receptor but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5). Understanding the binding affinity of this compound to PPARγ is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting this nuclear receptor. This document provides detailed application notes and protocols for measuring the binding affinity of this compound to PPARγ, focusing on three widely used biophysical techniques: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary

The binding affinity of this compound for PPARγ has been previously determined and is summarized in the table below. This value serves as a benchmark for researchers performing their own binding studies.

CompoundTargetBinding Constant (Kᵢ)Reference
This compoundPeroxisome Proliferator-Activated Receptor γ (PPARγ)10 nM[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2][3] This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for PPARγ.

Objective: To determine the binding affinity of this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the PPARγ ligand-binding domain (LBD).

Materials:

  • Receptor: Purified, recombinant human PPARγ-LBD.

  • Radioligand: A suitable high-affinity PPARγ radioligand, such as [³H]-Rosiglitazone.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known non-radioactive PPARγ agonist (e.g., unlabeled Rosiglitazone).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[4]

  • Separation Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).[4]

  • Scintillation Cocktail.

  • Scintillation Counter.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for the competition curve.

    • Dilute the purified PPARγ-LBD in assay buffer to a final concentration that provides a robust signal-to-noise ratio.

    • Dilute the radioligand in assay buffer to a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, diluted radioligand, and diluted PPARγ-LBD.

    • Non-specific Binding (NSB) Wells: Add a high concentration of the non-radioactive competitor, diluted radioligand, and diluted PPARγ-LBD.

    • Competition Wells: Add the various dilutions of this compound, diluted radioligand, and diluted PPARγ-LBD.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[4]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]

  • Detection:

    • Dry the filters and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Prep_SR1824 Prepare this compound dilutions Mix Mix reagents in 96-well plate Prep_SR1824->Mix Prep_Radio Prepare Radioligand Prep_Radio->Mix Prep_PPARg Prepare PPARγ-LBD Prep_PPARg->Mix Incubate Incubate to equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Kᵢ) Count->Analyze

Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association (kₐ) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the this compound-PPARγ interaction.

Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: A sensor chip suitable for protein immobilization (e.g., CM5 chip).

  • Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).

  • Ligand: Purified, recombinant human PPARγ-LBD.

  • Analyte: this compound.

  • Running Buffer: A suitable buffer for the interaction (e.g., HBS-EP+).

Protocol:

  • Immobilization of PPARγ-LBD:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified PPARγ-LBD over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites on the surface with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized PPARγ-LBD and the reference flow cell at a constant flow rate.

    • Monitor the binding in real-time as an increase in the SPR signal (response units, RU).

    • After the association phase, switch back to running buffer to monitor the dissociation of this compound from the receptor.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves for each concentration of this compound to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₐ and kd values.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/kₐ).

Diagram of SPR Experimental Workflow:

SPR_Workflow Immobilize Immobilize PPARγ-LBD on Sensor Chip Inject_SR1824 Inject this compound (Analyte) Immobilize->Inject_SR1824 Association Association Phase Inject_SR1824->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Analysis Data Analysis (kₐ, kd, KD) Dissociation->Data_Analysis Regeneration->Inject_SR1824 Next Concentration

General workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[6] It provides a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the this compound-PPARγ interaction.

Materials:

  • Isothermal Titration Calorimeter.

  • Macromolecule: Purified, recombinant human PPARγ-LBD in a suitable buffer.

  • Ligand: this compound in the same buffer as the protein.

  • Degassing Station.

Protocol:

  • Sample Preparation:

    • Dialyze the purified PPARγ-LBD extensively against the chosen ITC buffer to ensure a perfect buffer match.

    • Dissolve this compound in the same final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the PPARγ-LBD solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the sample cell containing the PPARγ-LBD.

    • Measure the heat released or absorbed after each injection.

    • Continue the injections until the binding sites on the protein are saturated and no further heat changes are observed.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to obtain the heat per mole of injectant.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(1/KD) = ΔH - TΔS

Diagram of ITC Experimental Logic:

ITC_Logic cluster_setup Setup Load_Protein Load PPARγ-LBD into Cell Titration Inject this compound into PPARγ-LBD Load_Protein->Titration Load_Ligand Load this compound into Syringe Load_Ligand->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Saturation Continue until Saturation Measure_Heat->Saturation Saturation->Titration Next Injection Data_Analysis Analyze Binding Isotherm (KD, n, ΔH, ΔS) Saturation->Data_Analysis

Logical flow of an Isothermal Titration Calorimetry experiment.

Conclusion

The choice of technique for measuring the binding affinity of this compound to PPARγ will depend on the specific research question, available equipment, and the nature of the interacting molecules. Radioligand binding assays are highly sensitive and robust for determining Kᵢ values. SPR provides real-time kinetic data, offering deeper insights into the binding mechanism. ITC is the gold standard for obtaining a complete thermodynamic profile of the interaction. By following the detailed protocols provided in these application notes, researchers can accurately and reliably characterize the binding of this compound and other novel ligands to PPARγ, facilitating further drug discovery and development efforts.

References

Utilizing Small Molecules to Probe Insulin Resistance: Application Notes for SR 1824 and GSK5182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing two distinct small molecules, SR 1824 and GSK5182, to study the molecular mechanisms of insulin resistance. This compound offers a unique approach by targeting the phosphorylation of PPARγ, while GSK5182 acts as an inverse agonist of ERRγ, providing a tool to investigate the role of this orphan nuclear receptor in metabolic disease.

Section 1: this compound - A Non-Agonist PPARγ Ligand for Investigating Insulin Resistance

This compound is a non-agonist ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) that has been shown to block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This phosphorylation event is linked to the development of insulin resistance, and its inhibition represents a potential therapeutic strategy.

Mechanism of Action

In states of obesity and insulin resistance, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPARγ. This modification alters the transcriptional activity of PPARγ, contributing to dysregulated adipokine expression and systemic insulin resistance. This compound binds to PPARγ without activating it in the classical sense (non-agonist) but allosterically inhibits the ability of Cdk5 to phosphorylate serine 273. This action can help to restore a more normal pattern of gene expression regulated by PPARγ, thereby improving insulin sensitivity.[1][2][3]

Quantitative Data
ParameterValueModel SystemReference
This compound
In vitro Cdk5-mediated PPARγ phosphorylation inhibitionEffective at blocking phosphorylationIn vitro kinase assay[1][2]
In vivo PPARγ phosphorylation at Ser273Dose-dependent decreaseAdipose tissue of high-fat diet-fed mice[1]
Fasting Insulin LevelsSignificant reductionHigh-fat diet-fed mice[1]
HOMA-IRDose-dependent improvementHigh-fat diet-fed mice[1]

Signaling Pathway Diagram

SR1824_Pathway cluster_0 Insulin Resistant State cluster_1 Intervention with this compound Obesity Obesity Cdk5 Cdk5 Obesity->Cdk5 increased activity PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Dysregulated Gene Expression Dysregulated Gene Expression pPPARg->Dysregulated Gene Expression leads to Insulin Resistance Insulin Resistance Dysregulated Gene Expression->Insulin Resistance SR1824 SR1824 PPARg_2 PPARγ SR1824->PPARg_2 binds to Improved Gene Expression Improved Gene Expression PPARg_2->Improved Gene Expression leads to Cdk5_2 Cdk5 Cdk5_2->PPARg_2 phosphorylation blocked Improved Insulin Sensitivity Improved Insulin Sensitivity Improved Gene Expression->Improved Insulin Sensitivity

This compound blocks Cdk5-mediated PPARγ phosphorylation.
Experimental Protocols

In Vitro: Inhibition of TNF-α-induced PPARγ Phosphorylation

This protocol is designed to assess the ability of this compound to block pro-inflammatory-induced phosphorylation of PPARγ in adipocytes.

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.[4][5][6][7]

  • Induction of Insulin Resistance: Treat mature 3T3-L1 adipocytes with TNF-α (e.g., 10 ng/mL) for 24 hours to induce insulin resistance and PPARγ phosphorylation.[4]

  • This compound Treatment: Co-treat cells with this compound (e.g., 1-10 µM) and TNF-α for the final 4-6 hours of the induction period.

  • Western Blot Analysis:

    • Lyse the cells and perform SDS-PAGE on the protein extracts.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific for phosphorylated PPARγ (Ser273).

    • Re-probe with an antibody for total PPARγ as a loading control.

    • Detect with an appropriate secondary antibody and visualize using chemiluminescence.

In Vivo: Amelioration of Diet-Induced Insulin Resistance

This protocol outlines an in vivo study to evaluate the therapeutic potential of this compound in a diet-induced obesity (DIO) mouse model.

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[8]

  • This compound Administration: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally or by oral gavage) daily for 2-4 weeks.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[9][10]

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, inject insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.[10][11][12]

  • Tissue Analysis: At the end of the study, collect adipose tissue to analyze PPARγ phosphorylation by Western blot as described in the in vitro protocol.

Section 2: GSK5182 - An Inverse Agonist of ERRγ for Studying Hepatic Insulin Resistance

GSK5182 is a potent and selective inverse agonist of the orphan nuclear receptor Estrogen-Related Receptor gamma (ERRγ). It serves as a valuable tool to investigate the role of ERRγ in hepatic glucose metabolism and insulin resistance.

Mechanism of Action

ERRγ is a constitutively active transcription factor that plays a significant role in hepatic gluconeogenesis.[13] Its expression is induced during fasting and suppressed by insulin signaling. In insulin-resistant states, the suppression of ERRγ is impaired, leading to increased expression of gluconeogenic genes such as Pck1 and G6pc, and consequently, elevated hepatic glucose production. GSK5182 binds to ERRγ and inhibits its transcriptional activity, thereby reducing the expression of these gluconeogenic enzymes and lowering blood glucose levels.[13][14]

Quantitative Data
ParameterValueModel SystemReference
GSK5182
IC50 for ERRγ79 nMIn vitro assay[14][15][16]
Inhibition of forskolin-induced gluconeogenic gene expression~40% reductionRat primary hepatocytes[13]
Reduction in fasting blood glucoseMarked reductiondb/db mice[13]
In vivo dose for metabolic studies40 mg/kg/day (i.p.)db/db mice and DIO mice[13][14]

Signaling Pathway and Experimental Workflow Diagrams

GSK5182_Pathway cluster_0 Hepatic Insulin Resistance cluster_1 Intervention with GSK5182 Insulin_Signal_Impaired Impaired Insulin Signaling ERRg_active ERRγ Active Insulin_Signal_Impaired->ERRg_active fails to suppress Gluconeogenic_Genes Pck1, G6pc Expression ERRg_active->Gluconeogenic_Genes upregulates HGP Increased Hepatic Glucose Production Gluconeogenic_Genes->HGP GSK5182 GSK5182 ERRg_inactive ERRγ Inactive GSK5182->ERRg_inactive inhibits Reduced_Gluconeogenesis Reduced Pck1, G6pc Expression ERRg_inactive->Reduced_Gluconeogenesis Reduced_HGP Decreased Hepatic Glucose Production Reduced_Gluconeogenesis->Reduced_HGP

GSK5182 inhibits ERRγ-mediated gluconeogenesis.

InVitro_Workflow Start Start Cell_Culture Culture HepG2, C2C12, or 3T3-L1 cells Start->Cell_Culture Induce_IR Induce Insulin Resistance (e.g., high glucose, palmitate) Cell_Culture->Induce_IR GSK5182_Treatment Treat with GSK5182 (e.g., 1-10 µM) Induce_IR->GSK5182_Treatment Assays Perform Assays GSK5182_Treatment->Assays Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Assays->Glucose_Uptake Western_Blot Western Blot (p-Akt, p-IRS1, etc.) Assays->Western_Blot qPCR qPCR (Pck1, G6pc) Assays->qPCR End End Glucose_Uptake->End Western_Blot->End qPCR->End

In Vitro Experimental Workflow for GSK5182.
Experimental Protocols

In Vitro: Assessing the Effect of GSK5182 on Hepatic Insulin Sensitivity

This protocol uses the HepG2 human hepatoma cell line to model hepatic insulin resistance.

  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS.

  • Induction of Insulin Resistance: Induce insulin resistance by incubating cells in high glucose (e.g., 25-30 mM) or with palmitic acid (0.25-0.5 mM) for 24-48 hours.[17][18][19]

  • GSK5182 Treatment: Treat the insulin-resistant HepG2 cells with GSK5182 (e.g., 1-10 µM) for 12-24 hours.

  • Glucose Production Assay:

    • Wash cells and incubate in glucose production buffer.

    • Add pyruvate and lactate.

    • Collect the medium after a defined period and measure glucose concentration.

  • Western Blot Analysis: Analyze the phosphorylation status of key insulin signaling proteins like Akt (Ser473) and IRS1 (Tyr612) in response to a short insulin stimulus (e.g., 100 nM for 10 min) in the presence or absence of GSK5182.[20][21][22][23]

  • Quantitative PCR (qPCR): Measure the mRNA levels of gluconeogenic genes (PCK1, G6PC) to assess the transcriptional effect of GSK5182.

In Vitro: Measuring Glucose Uptake in C2C12 Myotubes

This protocol details how to measure the effect of GSK5182 on glucose uptake in a skeletal muscle cell line.

  • Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.

  • Induction of Insulin Resistance: Induce insulin resistance by treating myotubes with palmitate (0.5 mM) for 16-24 hours.

  • GSK5182 Treatment: Treat the insulin-resistant myotubes with GSK5182 (e.g., 1-10 µM) for 4-12 hours.

  • Glucose Uptake Assay:

    • Serum starve the cells for 2-4 hours.

    • Incubate with a fluorescent glucose analog, such as 2-NBDG (e.g., 50-100 µM), for 30-60 minutes.[24]

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a plate reader.

In Vivo: Evaluating the Anti-Diabetic Effects of GSK5182 in db/db Mice

This protocol describes an in vivo study using the genetically diabetic db/db mouse model.

  • Animal Model: Use male db/db mice, which exhibit severe insulin resistance and hyperglycemia.[13]

  • GSK5182 Administration: Administer GSK5182 at a dose of 40 mg/kg via intraperitoneal injection daily for 5-7 days.[13][14]

  • Metabolic Phenotyping:

    • Fasting Blood Glucose: Measure blood glucose from the tail vein after a 6-hour fast.

    • Pyruvate Tolerance Test (PTT): After an overnight fast, inject pyruvate (2 g/kg) intraperitoneally and measure blood glucose at timed intervals to assess hepatic glucose production.

    • Insulin Tolerance Test (ITT): Perform as described for this compound.[11][12][25]

  • Gene Expression Analysis: At the end of the treatment period, harvest the liver and analyze the mRNA levels of gluconeogenic genes (Pck1, G6pc) by qPCR.[13]

References

Application Notes and Protocols: SR 1824 in Obesity and Adipogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature and experimental protocols for the investigation of SR 1824, a molecule of interest in the study of metabolic disorders.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers.[1][2] The fundamental cellular process underlying obesity is adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes.[3][4] Additionally, the metabolic activity of adipocytes, particularly the process of lipolysis (the breakdown of stored triglycerides), plays a crucial role in systemic energy homeostasis.[5][6] Understanding the molecular mechanisms that regulate adipogenesis and lipolysis is paramount for the development of novel therapeutic strategies against obesity.[7][8][9]

Recent research has focused on identifying small molecules that can modulate these pathways. While the specific compound "this compound" does not appear in the current scientific literature in the context of obesity and adipogenesis research, this document serves as a template for the application and study of novel compounds with similar purported effects. The protocols and methodologies outlined below are standard in the field and can be adapted for the investigation of any new chemical entity targeting adipocyte biology.

Section 1: In Vitro Characterization

Assessment of Anti-Adipogenic Potential

A primary screen for any potential anti-obesity compound is to evaluate its effect on the differentiation of preadipocytes into mature adipocytes.

Table 1: Summary of In Vitro Anti-Adipogenic Assays

Assay Purpose Key Readouts Typical Cell Line
Oil Red O StainingTo visualize and quantify lipid accumulation in mature adipocytes.Absorbance at 540 nm, microscopic imaging of lipid droplets.3T3-L1, human adipose-derived stem cells (hADSCs)
Gene Expression Analysis (qPCR)To measure the expression of key adipogenic transcription factors and markers.mRNA levels of PPARγ, C/EBPα, FABP4, etc.3T3-L1, hADSCs
Protein Expression Analysis (Western Blot)To quantify the protein levels of key adipogenic markers.Protein levels of PPARγ, C/EBPα, FABP4, etc.3T3-L1, hADSCs

Experimental Protocol: Adipocyte Differentiation and Oil Red O Staining

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the subsequent quantification of lipid accumulation using Oil Red O staining.[10][11]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail (MDI)

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in growth medium (DMEM + 10% FBS + 1% Pen-Strep).

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium (DMEM + 10% FBS + 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing the test compound (e.g., this compound) at various concentrations.

  • Maintenance: On Day 2, replace the medium with insulin medium (DMEM + 10% FBS + 10 µg/mL insulin) and the test compound.

  • Maturation: From Day 4 onwards, culture the cells in growth medium with the test compound, changing the medium every 2 days.

  • Oil Red O Staining: On Day 8-10, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O working solution.

  • Quantification: After washing, elute the stain with isopropanol and measure the absorbance at 540 nm.[12]

Workflow for In Vitro Anti-Adipogenic Screening

G cluster_0 Cell Culture cluster_1 Differentiation cluster_2 Analysis seed Seed 3T3-L1 Preadipocytes confluence Grow to Confluence seed->confluence induce Induce with MDI + this compound confluence->induce maintain Maintain in Insulin Medium induce->maintain mature Mature in Growth Medium maintain->mature oro Oil Red O Staining mature->oro qpcr qPCR for Adipogenic Genes mature->qpcr wb Western Blot for Adipogenic Proteins mature->wb

Caption: Workflow for assessing the anti-adipogenic effects of a test compound.

Investigation of Lipolytic Activity

The ability of a compound to stimulate lipolysis is another key indicator of its potential as an anti-obesity agent.

Table 2: Summary of In Vitro Lipolysis Assays

Assay Purpose Key Readouts Typical Cell Line
Glycerol Release AssayTo quantify the amount of glycerol released into the medium as a measure of lipolysis.Glycerol concentration in the culture medium.Differentiated 3T3-L1 adipocytes
Free Fatty Acid (FFA) Release AssayTo measure the release of free fatty acids into the medium.FFA concentration in the culture medium.Differentiated 3T3-L1 adipocytes
Western Blot for Lipolytic Pathway ProteinsTo assess the activation of key proteins in the lipolytic cascade.Phosphorylation levels of HSL and Perilipin.Differentiated 3T3-L1 adipocytes

Experimental Protocol: Glycerol Release Assay

This protocol details the measurement of glycerol release from differentiated 3T3-L1 adipocytes to assess lipolytic activity.[13][14]

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA

  • Isoproterenol (positive control)

  • Glycerol assay kit

Procedure:

  • Preparation: Differentiate 3T3-L1 cells into mature adipocytes as described previously.

  • Starvation: Wash the mature adipocytes with PBS and incubate in serum-free medium for 2 hours.

  • Treatment: Replace the medium with KRB buffer containing the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., isoproterenol) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Collect the culture medium for glycerol measurement.

  • Quantification: Determine the glycerol concentration in the collected medium using a commercially available glycerol assay kit according to the manufacturer's instructions.

Signaling Pathway of Catecholamine-Induced Lipolysis

G cluster_0 Adipocyte Membrane cluster_1 Cytosol cluster_2 Lipid Droplet beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates Perilipin_inactive Perilipin (inactive) PKA->Perilipin_inactive Phosphorylates HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active DAG Diglycerides HSL_active->DAG Hydrolyzes Perilipin_active Perilipin (active, phosphorylated) Perilipin_inactive->Perilipin_active ATGL ATGL Perilipin_active->ATGL Allows access to lipid droplet TAG Triglycerides ATGL->TAG Hydrolyzes TAG->DAG MAG Monoglycerides DAG->MAG Glycerol Glycerol MAG->Glycerol FFA Free Fatty Acids MAG->FFA Catecholamines Catecholamines Catecholamines->beta_AR

Caption: Simplified signaling cascade of hormone-sensitive lipolysis in adipocytes.

Section 2: In Vivo Evaluation

Following promising in vitro results, the efficacy of a compound should be evaluated in an animal model of obesity.[15]

High-Fat Diet (HFD)-Induced Obesity Mouse Model

This is a widely used model to study the effects of anti-obesity compounds.[8]

Table 3: Key Parameters for In Vivo Obesity Studies

Parameter Measurement Purpose
Body WeightWeekly or bi-weekly measurement.To assess the overall effect on weight gain.
Food IntakeDaily measurement.To determine if weight loss is due to reduced appetite.
Body CompositionqNMR or DEXA scan at the beginning and end of the study.To measure fat mass and lean mass.
Glucose HomeostasisGlucose tolerance test (GTT) and insulin tolerance test (ITT).To assess the impact on insulin sensitivity and glucose metabolism.
Plasma Lipid ProfileMeasurement of triglycerides, cholesterol, and free fatty acids in blood.To evaluate the effect on systemic lipid metabolism.
Adipose Tissue HistologyH&E staining of adipose tissue sections.To examine adipocyte size and morphology.

Experimental Protocol: HFD-Induced Obesity Study

Materials:

  • Male C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat) and control chow diet

  • Test compound (e.g., this compound) formulated for oral gavage or other appropriate administration route

Procedure:

  • Acclimation and Diet Induction: Acclimate mice for one week, then place them on a high-fat diet for 8-12 weeks to induce obesity. A control group remains on a chow diet.

  • Treatment: Randomly assign obese mice to treatment groups (vehicle control, positive control, this compound at different doses). Administer the treatment daily for a specified period (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Metabolic Phenotyping: Perform GTT and ITT towards the end of the treatment period.

  • Terminal Procedures: At the end of the study, collect blood for plasma analysis and harvest tissues (e.g., various adipose depots, liver) for histological and molecular analysis.

Logical Flow of an In Vivo Anti-Obesity Drug Study

G cluster_analysis Data Analysis start Start: Select Animal Model (e.g., C57BL/6J mice) diet Induce Obesity with High-Fat Diet start->diet randomize Randomize into Treatment Groups diet->randomize treat Administer Vehicle or this compound randomize->treat monitor Monitor Body Weight & Food Intake treat->monitor metabolic Metabolic Testing (GTT, ITT) monitor->metabolic end End of Study: Collect Tissues and Blood metabolic->end body_comp Body Composition (qNMR) end->body_comp histology Adipose Tissue Histology end->histology plasma Plasma Lipid & Glucose Analysis end->plasma gene_exp Gene Expression in Tissues end->gene_exp

Caption: Experimental workflow for an in vivo study of an anti-obesity compound.

Section 3: Safety and Toxicity

Preliminary safety and toxicity assessments are crucial for any new therapeutic candidate.

Initial Safety Considerations:

  • In vitro cytotoxicity: Assess the effect of the compound on the viability of various cell lines.

  • In vivo acute toxicity: Determine the short-term adverse effects of a single high dose of the compound in animals.

  • General health monitoring: During in vivo studies, observe animals for any signs of distress, changes in behavior, or other adverse effects.

It is important to note that comprehensive safety and toxicity testing is a complex and regulated process that extends far beyond these initial screens.

Disclaimer: The information provided in these application notes is for research purposes only and does not constitute medical advice. The protocols are generalized and may require optimization for specific experimental conditions. All research involving chemical compounds and animals must be conducted in accordance with institutional and national guidelines and regulations. The mention of "this compound" is for illustrative purposes, as this compound is not currently identified in the scientific literature related to obesity and adipogenesis.

References

Application Notes: A Practical Guide to SR 1824 in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Target Specificity: Current scientific literature extensively characterizes SR 1824 as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). It functions by blocking the Cdk5-mediated phosphorylation of PPARγ. There is no substantial evidence to suggest that this compound acts as an antagonist for the orphan nuclear receptor TLX (NR2E1). Therefore, this guide is based on its well-documented role as a modulator of PPARγ signaling.

Introduction

This compound is a synthetic small molecule that serves as a unique tool in molecular biology and pharmacology. It is a potent, non-agonist ligand of PPARγ, a nuclear receptor crucial for adipogenesis, glucose metabolism, and inflammation.[1][2] Unlike traditional PPARγ agonists (e.g., thiazolidinediones), this compound binds to PPARγ but does not induce its classical transcriptional activity.[2][3] Its primary mechanism is the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273, a post-translational modification linked to insulin resistance and modulation of gene expression in cancer.[1][2][4] This specific mode of action makes this compound an invaluable probe for dissecting the phosphorylation-dependent signaling of PPARγ and for exploring therapeutic strategies that avoid the side effects associated with full receptor agonism.[5]

Mechanism of Action

This compound exerts its effects through a non-canonical pathway. While it binds to the PPARγ ligand-binding domain, it fails to induce the conformational change required to recruit co-activators and initiate transcription of target genes. Instead, its binding allosterically prevents the phosphorylation of PPARγ at Serine 273 by Cdk5.[2] This inhibition restores the normal function of PPARγ in insulin-sensitive gene regulation and has been shown to sensitize cancer cells to genotoxic agents by increasing DNA damage signaling.[4][6]

cluster_0 Canonical PPARγ Agonist Pathway cluster_1 This compound Non-Agonist Pathway Agonist Agonist (e.g., TZD) PPARg_A PPARγ Agonist->PPARg_A Binds Coactivator Co-activator Recruitment PPARg_A->Coactivator DNA_A PPRE Coactivator->DNA_A Binds Gene_A Target Gene Transcription (e.g., Adipogenesis) DNA_A->Gene_A Activates SR1824 This compound PPARg_S PPARγ SR1824->PPARg_S Binds Cdk5 Cdk5 SR1824->Cdk5 Blocks pPPARg Phosphorylated PPARγ (Ser273) Cdk5->pPPARg Phosphorylates Dysregulation Transcriptional Dysregulation pPPARg->Dysregulation A 1. Seed Glioblastoma Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Add this compound & Chemotherapeutic Agent B->C D 4. Incubate (48-72 hours) C->D E 5. Add Cell Viability Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate IC₅₀) F->G

References

Application Notes and Protocols: SR 1824 Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 1824 is a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Unlike traditional thiazolidinedione (TZD) antidiabetic drugs such as rosiglitazone and pioglitazone, this compound does not act as a classical agonist of PPARγ. Instead, its primary mechanism of action is to block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (S273).[1][2] This phosphorylation event is linked to the dysregulation of gene expression observed in obesity and insulin resistance.[1] By specifically inhibiting this phosphorylation, this compound offers a novel therapeutic strategy for type 2 diabetes and other metabolic disorders, potentially avoiding the side effects associated with full PPARγ agonism.[2]

Chemical Properties and Storage

This compound is a crystalline solid with the molecular formula C₃₃H₂₉BrN₂O₃ and a molecular weight of 581.5 g/mol .[3]

PropertyValueSource
Molecular Formula C₃₃H₂₉BrN₂O₃[3]
Molecular Weight 581.5 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥98%Apexbt
Storage Temperature -20°C[1]
Solubility 30 mg/mL in DMSO30 mg/mL in DMF30 mg/mL in Ethanol[3]
Ki for PPARγ 10 nM[1]

Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in solvents such as DMSO, DMF, or ethanol should be prepared fresh for optimal performance. While some vendors suggest short-term storage of solutions, long-term storage is generally not recommended.[1]

Mechanism of Action

In metabolic disease states such as obesity, increased activity of Cdk5 leads to the phosphorylation of PPARγ at S273. This post-translational modification alters the transcriptional activity of PPARγ, contributing to insulin resistance. This compound binds to PPARγ and induces a conformational change that prevents its phosphorylation by Cdk5, without activating the receptor in the classical sense. This selective inhibition of phosphorylation restores the expression of key genes involved in insulin sensitization, such as Adiponectin.[1][2]

SR1824_Signaling_Pathway cluster_0 Obesity/Insulin Resistance cluster_1 PPARγ Regulation cluster_2 Gene Expression & Cellular Response Increased Cdk5 Activity Increased Cdk5 Activity Cdk5 Cdk5 PPARg PPARγ pPPARg p-PPARγ (S273) PPARg->pPPARg Restored Gene\nExpression Restored Gene Expression PPARg->Restored Gene\nExpression Dysregulated Gene\nExpression Dysregulated Gene Expression pPPARg->Dysregulated Gene\nExpression Cdk5->PPARg Phosphorylates SR1824 This compound SR1824->PPARg Binds & Blocks Phosphorylation Insulin Resistance Insulin Resistance Dysregulated Gene\nExpression->Insulin Resistance Improved Insulin\nSensitivity Improved Insulin Sensitivity Restored Gene\nExpression->Improved Insulin\nSensitivity Experimental_Workflow start Start: Differentiated 3T3-L1 Adipocytes pretreatment Pre-treatment: This compound or Vehicle (DMSO) start->pretreatment induction Induction: TNF-α Treatment pretreatment->induction lysis Cell Lysis & Protein Quantification induction->lysis western_blot Western Blot Analysis lysis->western_blot detection Detection: p-PPARγ (S273) & Total PPARγ western_blot->detection analysis Data Analysis: Quantify Inhibition detection->analysis

References

Troubleshooting & Optimization

Technical Support Center: SR 1824 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR 1824, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand that selectively inhibits Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that acts as a non-agonist ligand for PPARγ. Unlike traditional PPARγ agonists (e.g., thiazolidinediones), this compound does not induce classical transcriptional activation of PPARγ target genes.[1][2] Its primary mechanism of action is the inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273.[1][2] This specific action allows for the dissociation of the anti-diabetic effects of PPARγ modulation from some of the undesirable side effects associated with full agonists.[2][3]

2. How should I dissolve and store this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. The stability of compounds in DMSO is generally good, but it is recommended to prepare fresh solutions for optimal results, as some compounds can be sensitive to multiple freeze-thaw cycles.[4] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] DMSO itself is stable at room temperature but can absorb moisture, which may affect compound stability over time.[4][6]

3. What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published studies with similar non-agonist PPARγ ligands, a starting point for concentration-response experiments could be in the range of 1 µM to 10 µM.[7][8] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.

4. I am not observing the expected inhibition of PPARγ phosphorylation. What could be the issue?

Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

5. Does this compound have any off-target effects?

While this compound is designed to be a specific non-agonist ligand for PPARγ, like any small molecule, it has the potential for off-target effects. It is important to include appropriate controls in your experiments to account for this possibility. For instance, using a Cdk5 inhibitor can help confirm that the observed effects are indeed mediated through the inhibition of Cdk5.[][10] Additionally, performing experiments in PPARγ-null cells can help to distinguish between on-target and off-target effects.

Quantitative Data Summary

Table 1: In Vitro Activity of Non-Agonist PPARγ Ligands

CompoundPPARγ Binding IC50 (nM)PPARγ GAL4 Reporter Gene EC50 (nM) / Max Agonist Effect (%)CDK5-mediated PPARγ Phosphorylation InhibitionReference
Rosiglitazone90 ± 2727 ± 16 / 86 ± 17Yes[11]
This compound Not explicitly reported, but potent binding is suggested>10,000 / <10%Potent inhibitor[1][2]
SR 1664Not explicitly reported, but potent binding is suggested>10,000 / <10%Potent inhibitor[1][2]
Compound 1024 ± 14>10,000 / <10%More potent than Rosiglitazone[11]

Experimental Protocols

Protocol 1: In Vitro CDK5-Mediated PPARγ Phosphorylation Assay

This protocol is adapted from studies on non-agonist PPARγ ligands and is suitable for assessing the direct inhibitory effect of this compound on Cdk5-mediated PPARγ phosphorylation.[12]

Materials:

  • Recombinant full-length PPARγ protein

  • Recombinant active Cdk5/p25 complex

  • This compound

  • Rosiglitazone (as a positive control for inhibition)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or ATP (for non-radioactive detection methods)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-phospho-PPARγ (Ser273) antibody

  • Anti-total PPARγ antibody

  • Secondary antibodies and detection reagents

Procedure:

  • Prepare a reaction mixture containing recombinant PPARγ protein in kinase assay buffer.

  • Add this compound, Rosiglitazone, or vehicle (DMSO) to the reaction mixture and pre-incubate for 30 minutes at room temperature to allow for ligand binding to PPARγ.

  • Initiate the kinase reaction by adding the active Cdk5/p25 complex and ATP (spiked with [γ-³²P]ATP if using radioactive detection).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • If using radioactive detection, expose the gel to a phosphor screen and quantify the phosphorylated PPARγ band.

  • If using non-radioactive detection, transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-PPARγ (Ser273) antibody. Normalize the signal to total PPARγ levels.

Protocol 2: Western Blot for Phosphorylated PPARγ in Cultured Cells

This protocol outlines the steps to assess the effect of this compound on PPARγ phosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, macrophages)

  • This compound

  • Stimulus to induce PPARγ phosphorylation (e.g., TNF-α)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Anti-phospho-PPARγ (Ser273) antibody

  • Anti-total PPARγ antibody

  • Loading control antibody (e.g., β-actin, GAPDH)

  • Secondary antibodies and detection reagents

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Induce PPARγ phosphorylation by treating the cells with a stimulus like TNF-α for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary anti-phospho-PPARγ (Ser273) antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total PPARγ and a loading control to ensure equal protein loading.

Troubleshooting Guides

Guide 1: No or Low Inhibition of PPARγ Phosphorylation
Potential Cause Troubleshooting Step
This compound Degradation Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C).
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type.
Insufficient Incubation Time Optimize the pre-incubation time with this compound before adding the stimulus.
Weak Phosphorylation Signal Ensure that the stimulus (e.g., TNF-α) is potent enough to induce a detectable level of PPARγ phosphorylation. Optimize the stimulus concentration and treatment time.
Poor Antibody Quality Use a validated anti-phospho-PPARγ (Ser273) antibody. Check the antibody datasheet for recommended working concentrations and positive control suggestions.
Western Blot Issues Refer to the Western Blot troubleshooting guide below.
Guide 2: Western Blot Troubleshooting for Phosphorylated PPARγ
Problem Potential Cause Solution
No Signal Inactive antibodyUse a new or different lot of the primary antibody. Ensure proper storage of the antibody.
Low protein expressionIncrease the amount of protein loaded per lane. Use a positive control cell lysate known to express phosphorylated PPARγ.
Insufficient transferCheck transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein degradationAdd protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Activates Cdk5 Cdk5 Receptor->Cdk5 Activates PPARg PPARγ Cdk5->PPARg Phosphorylates p-PPARg p-PPARγ (Ser273) Gene Expression Gene Expression PPARg->Gene Expression Regulates Dysregulation Dysregulation p-PPARg->Dysregulation Leads to SR1824 SR1824 SR1824->PPARg Binds to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_SR1824 2. Prepare this compound Solution Pre-treat 3. Pre-treat with this compound Prepare_SR1824->Pre-treat Stimulate 4. Stimulate Phosphorylation (e.g., TNF-α) Pre-treat->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells Western_Blot 6. Western Blot for p-PPARγ and Total PPARγ Lyse_Cells->Western_Blot Data_Analysis 7. Quantify and Analyze Data Western_Blot->Data_Analysis

Caption: Cellular experiment workflow.

Troubleshooting_Flowchart Start No Inhibition of p-PPARγ Observed Check_Compound Is this compound solution fresh and properly stored? Start->Check_Compound Prepare_Fresh Prepare fresh this compound Check_Compound->Prepare_Fresh No Check_Concentration Have you performed a dose-response curve? Check_Compound->Check_Concentration Yes Prepare_Fresh->Check_Concentration Optimize_Concentration Optimize this compound concentration Check_Concentration->Optimize_Concentration No Check_Stimulus Is the phosphorylation stimulus working? Check_Concentration->Check_Stimulus Yes Optimize_Concentration->Check_Stimulus Optimize_Stimulus Optimize stimulus conditions Check_Stimulus->Optimize_Stimulus No Check_Antibody Is the p-PPARγ antibody validated and working? Check_Stimulus->Check_Antibody Yes Optimize_Stimulus->Check_Antibody Validate_Antibody Validate antibody with positive controls Check_Antibody->Validate_Antibody No Western_Blot_Issues Consult Western Blot Troubleshooting Guide Check_Antibody->Western_Blot_Issues Yes Validate_Antibody->Western_Blot_Issues

Caption: Troubleshooting flowchart.

References

common issues with SR 1824 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with SR 1824, a non-agonist PPARγ ligand. Our goal is to provide practical solutions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligand.[1] Its primary mechanism of action is to block the Cdk5-mediated phosphorylation of PPARγ.[1] This action can be beneficial in research related to metabolic diseases, as this phosphorylation event is linked to the dysregulation of genes involved in obesity.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For laboratory use, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended. It is important to use high-purity, anhydrous solvents to ensure the stability and solubility of the compound.[2][3]

Q3: What is the recommended storage condition for this compound?

This compound should be stored as a crystalline solid at -20°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]

Troubleshooting Guide: Solubility Issues

Researchers may occasionally face challenges with the solubility of this compound. The following guide provides systematic steps to identify and resolve these common issues.

Issue 1: Difficulty Dissolving this compound Powder

If you are experiencing difficulty in completely dissolving the this compound powder in the chosen solvent, consider the following troubleshooting steps.

Potential Causes and Solutions:

  • Solvent Quality: The presence of moisture in DMSO can negatively impact the solubility and stability of many small molecules.[2][3]

    • Solution: Always use fresh, anhydrous grade DMSO. Keep the solvent bottle tightly sealed to prevent moisture absorption.

  • Insufficient Mixing: The crystalline nature of this compound may require more than simple vortexing to fully dissolve.

    • Solution: Employ mechanical assistance such as ultrasonication or gentle heating. Be cautious with heating, and do not exceed 50°C to prevent potential degradation of the compound.[3]

  • Incorrect Solvent Volume: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in an incomplete solution.

    • Solution: Refer to the solubility data to ensure you are using an adequate volume of solvent.

Issue 2: Precipitation of this compound Upon Dilution in Aqueous Media

A common issue encountered with compounds dissolved in DMSO is their precipitation when diluted into aqueous solutions like cell culture media or buffers.[2][4]

Potential Causes and Solutions:

  • Rapid Dilution: Adding a concentrated DMSO stock solution directly and quickly into an aqueous medium can cause the compound to crash out of solution.

    • Solution: Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before adding it to the aqueous medium. Add the final diluted DMSO solution to the aqueous medium slowly while vortexing or stirring.[2]

  • High Final DMSO Concentration: While DMSO is a good solvent for this compound, high concentrations can be toxic to cells and can also promote precipitation of the compound when the local concentration of the organic solvent is too high upon initial mixing.

    • Solution: Aim for a final DMSO concentration in your aqueous medium of less than 0.1% to minimize both toxicity and precipitation issues. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

Data Presentation

The following table summarizes the solubility of this compound in commonly used laboratory solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Ethanol≤30 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 581.5 g/mol )[1]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 581.5 g/mol * 1000 mg/g = 5.815 mg

  • Weigh this compound:

    • Carefully weigh out 5.815 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • If necessary, gently warm the solution to no more than 50°C to aid dissolution.[3]

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Visualizations

Signaling Pathway of this compound Action

SR1824_Mechanism cluster_0 Cell Nucleus cluster_1 Cytoplasm PPARg PPARγ PPRE PPRE (Promoter Region) PPARg->PPRE Binds RXR RXR RXR->PPRE Binds Gene Target Gene (e.g., Adiponectin) PPRE->Gene Regulates Transcription Transcription Dysregulation (in Obesity) Gene->Transcription Cdk5 Cdk5 Cdk5->PPARg Phosphorylates (Inhibits Activity) SR1824 This compound SR1824->Cdk5 Blocks SR1824_Workflow Start Start: This compound Powder Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Stock Dilute_DMSO Serial Dilution in DMSO (e.g., to 1 mM) Stock->Dilute_DMSO Final_Dilution Slowly Add to Aqueous Medium (e.g., Cell Culture Medium) while vortexing Dilute_DMSO->Final_Dilution Working_Solution Working Solution (Final DMSO < 0.1%) Final_Dilution->Working_Solution End Ready for Experiment Working_Solution->End

References

SR 1824 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific molecule designated "SR-1824" is not available in the public domain based on current search results. The following information is provided as a general framework for addressing off-target effects of small molecule inhibitors and is not specific to any compound named SR-1824. Researchers should verify the correct nomenclature and available literature for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?

Q3: What are the common initial signs of potential off-target effects in my cell-based assays?

A3: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the small molecule is not replicated when the target gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Unusual or unexpected cellular phenotypes: The observed cellular response is not consistent with the known function of the intended target.

  • Cellular toxicity at low concentrations: The compound causes significant cell death or stress at concentrations expected to be selective for the primary target.[2]

Troubleshooting Guides for Off-Target Effects

If you suspect that your small molecule inhibitor is causing off-target effects, follow this troubleshooting workflow:

Workflow for Investigating Off-Target Effects

A Suspected Off-Target Effect B Dose-Response Curve Analysis A->B Step 1 C Orthogonal Validation B->C Step 2 D Target Engagement Assays C->D Step 3 E Proteome-Wide Profiling D->E Step 4 F Data Interpretation and Conclusion E->F Step 5 A Design and Clone gRNAs B Transfect Cells with gRNA/Cas9 A->B C Select and Isolate Clonal Populations B->C D Verify Target Knockout (e.g., Western Blot) C->D E Perform Phenotypic Assay D->E F Compare Phenotype to Inhibitor-Treated Cells E->F

References

Technical Support Center: Refining SR 1824 Treatment Duration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR 1824, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand. The information is designed to assist in optimizing experimental design, particularly in determining the appropriate treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from classical PPARγ agonists like rosiglitazone?

This compound is a novel PPARγ ligand that functions as a non-agonist.[1][2] Unlike classical full agonists such as thiazolidinediones (TZDs) (e.g., rosiglitazone, pioglitazone), this compound binds to PPARγ but does not induce its transcriptional agonism.[3][4][5] Its primary mechanism of action is to block the Cdk5-mediated phosphorylation of PPARγ at serine 273 (Ser273).[1][2][3][4] This phosphorylation is associated with the dysregulation of gene expression seen in obesity.[1][2]

Key Differences from Classical Agonists:

  • No Classical Agonism: this compound does not activate the transcriptional machinery of PPARγ in the same way as full agonists.[3][4][5]

  • Reduced Side Effects: The non-agonist nature of this compound and its analog, SR1664, has been linked to a lack of side effects commonly associated with TZDs, such as fluid retention and weight gain.[3][6][7]

  • Unique Binding Mode: this compound and SR1664 have a distinct binding mode within the PPARγ ligand-binding pocket, which is thought to contribute to their non-agonistic properties.[2][3]

Q2: What is the expected outcome of this compound treatment in my experiments?

The primary molecular effect to look for is the inhibition of Cdk5-mediated phosphorylation of PPARγ at Ser273.[1][2][3][4] Downstream, this can lead to the normalization of expression of certain genes that are dysregulated in metabolic diseases.[6] For instance, in in vivo models of insulin resistance, treatment with the related compound SR1664 has been shown to improve glucose tolerance and reduce fasting insulin levels without the adipogenic effects of full agonists.[6][7]

Q3: Are there any known off-target effects of this compound?

While the provided search results do not specify off-target effects for this compound itself, it is a general principle in pharmacology that higher concentrations of a compound are more likely to lead to off-target effects. Some PPARγ ligands have been reported to have off-target activities, so it is crucial to use the lowest effective concentration of this compound to minimize this risk.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on downstream gene expression or cellular phenotype. Misinterpretation of "no effect": As a non-agonist, this compound is not expected to induce the same transcriptional changes as a full agonist like rosiglitazone. The "effect" is the blockade of phosphorylation.Verify the primary mechanism: Assay for the phosphorylation status of PPARγ at Ser273. A decrease in phosphorylation is the expected positive result.
Insufficient treatment duration: The time required to observe downstream effects can vary depending on the model system and the specific endpoint being measured.Perform a time-course experiment: Test a range of treatment durations (e.g., 6, 12, 24, 48 hours for in vitro studies) to identify the optimal window for your specific assay.
Suboptimal concentration: The effective concentration of this compound may vary between cell types or experimental conditions.Conduct a dose-response study: Titrate the concentration of this compound to determine the optimal dose for inhibiting PPARγ phosphorylation in your system.
Compound instability: this compound may degrade in culture media over longer incubation periods.Consider media changes: For long-term experiments, replenish the media with fresh this compound periodically.
Unexpected or inconsistent results between experiments. Variability in cell culture conditions: Cell density, passage number, and serum concentration can all influence cellular responses.Standardize experimental protocols: Ensure consistent cell culture practices across all experiments.
Solubility issues: Poor solubility of this compound in aqueous media could lead to inconsistent effective concentrations.Ensure proper solubilization: this compound is soluble in DMSO, ethanol, and DMF. Prepare a concentrated stock solution and dilute it to the final working concentration in your culture media. Visually inspect for any precipitation.
Observed toxicity or cell death. Concentration is too high: Excessive concentrations of any compound can lead to cellular toxicity.Perform a toxicity assay: Determine the maximum non-toxic concentration of this compound in your specific cell line using assays like MTT or trypan blue exclusion.
Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to toxicity.Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration that gives the desired effect on PPARγ phosphorylation.

Data Presentation: this compound and SR1664 Treatment Parameters in Published Studies

In Vitro Studies

CompoundCell TypeConcentrationTreatment DurationObserved Effect
This compoundCOS-1 cellsNot specifiedNot specifiedLittle to no classical agonism
This compoundDifferentiated PPARγ knock-out MEFsNot specifiedNot specifiedBlocked TNF-α-induced phosphorylation of PPARγ
SR1664Differentiated fat cellsNot specifiedNot specifiedBlocked Cdk5-mediated phosphorylation of PPARγ
SR16643T3-L1 preadipocytesNot specified48 hours (induction) then 6 days (maintenance)Did not stimulate adipogenesis

In Vivo Studies (Mouse Models)

CompoundMouse ModelDosageTreatment DurationObserved Effect
SR1664High-fat high-sugar dietDose-dependent5 days (twice daily injection)Decreased PPARγ phosphorylation, reduced fasting insulin
SR1664ob/ob mice40mg/kg5 and 11 days (twice daily injection)Reduced PPARγ phosphorylation, improved glucose tolerance
SR1664High-fat high-carbohydrate dietNot specified4 weeksReduced hepatic fibrosis

Experimental Protocols

In Vitro Inhibition of TNF-α-induced PPARγ Phosphorylation

  • Cell Culture: Differentiated PPARγ knock-out mouse embryonic fibroblasts (MEFs) expressing wild-type PPARγ are used.

  • Treatment: Cells are treated with this compound, rosiglitazone (as a positive control for PPARγ binding), or vehicle.

  • Induction: TNF-α is added to the culture medium to induce PPARγ phosphorylation.

  • Analysis: Cell lysates are collected and subjected to immunoblotting to detect the levels of phosphorylated PPARγ (p-PPARγ) and total PPARγ. A successful experiment will show a reduction in the p-PPARγ/total PPARγ ratio in the this compound-treated cells compared to the TNF-α only control.

In Vivo Assessment of Anti-Diabetic Effects

  • Animal Model: C57BL/6J mice on a high-fat, high-sugar diet to induce insulin resistance.

  • Treatment: Mice are administered SR1664 (e.g., via intraperitoneal injection) twice daily for a specified period (e.g., 5 days).

  • Analysis:

    • PPARγ Phosphorylation: Adipose tissue is collected to measure the levels of p-PPARγ and total PPARγ by immunoblotting.

    • Metabolic Parameters: Fasting blood glucose and insulin levels are measured. A glucose tolerance test can also be performed.

  • Expected Outcome: SR1664-treated mice are expected to show reduced PPARγ phosphorylation in adipose tissue and improvements in insulin sensitivity and glucose tolerance compared to vehicle-treated controls.

Mandatory Visualizations

SR1824_Signaling_Pathway cluster_pathway This compound Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Cdk5 Cdk5 Inflammatory_Stimuli->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) Normalized_Gene_Expression Normalized Gene Expression PPARg->Normalized_Gene_Expression Gene_Dysregulation Dysregulation of Metabolic Genes pPPARg->Gene_Dysregulation SR1824 This compound SR1824->Cdk5 Insulin_Resistance Insulin Resistance Gene_Dysregulation->Insulin_Resistance Improved_Insulin_Sensitivity Improved Insulin Sensitivity Normalized_Gene_Expression->Improved_Insulin_Sensitivity

Caption: Mechanism of this compound action on the PPARγ signaling pathway.

Experimental_Workflow Start Start: Hypothesis Dose_Response 1. In Vitro Dose-Response (Determine EC50 for p-PPARγ inhibition) Start->Dose_Response Time_Course 2. In Vitro Time-Course (Identify optimal treatment duration) Dose_Response->Time_Course Toxicity 3. In Vitro Toxicity Assay (Determine max non-toxic dose) Time_Course->Toxicity In_Vitro_Endpoint 4. In Vitro Endpoint Assay (e.g., gene expression, cell function) Toxicity->In_Vitro_Endpoint In_Vivo_PKPD 5. In Vivo Pharmacokinetics/ Pharmacodynamics (if applicable) In_Vitro_Endpoint->In_Vivo_PKPD In_Vivo_Study 6. In Vivo Efficacy Study (e.g., 5-11 days treatment) In_Vivo_PKPD->In_Vivo_Study Analysis 7. Data Analysis and Interpretation In_Vivo_Study->Analysis End End: Conclusion Analysis->End

Caption: Recommended experimental workflow for refining this compound treatment.

References

Technical Support Center: SR 1824 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "SR 1824" does not correspond to a widely recognized chemical compound in publicly available scientific literature. The following information is a generalized template for quality control and purity assessment of a novel small molecule compound, which can be adapted once a specific chemical identity is provided.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a hypothetical novel small molecule, herein referred to as this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Recommended Solution
No peaks observed 1. No sample injected.2. Detector lamp is off.3. Incorrect mobile phase composition.4. Compound instability.1. Verify autosampler sequence and vial contents.2. Ensure the detector lamp is on and has sufficient lifetime.3. Prepare fresh mobile phase and ensure correct composition and miscibility of solvents.4. Analyze a freshly prepared sample and consider sample stability under the current conditions.
Poor peak shape (fronting, tailing, or splitting) 1. Column overload.2. Inappropriate injection solvent.3. Column contamination or degradation.4. Presence of co-eluting impurities.1. Reduce the injection volume or sample concentration.[1]2. Dissolve the sample in the initial mobile phase or a weaker solvent.3. Flush the column with a strong solvent or replace the column if necessary.4. Optimize the chromatographic method (e.g., gradient, mobile phase pH) to improve resolution.
Variable retention times 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations.3. Air bubbles in the pump or detector.4. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.[1]2. Use a column oven to maintain a consistent temperature.3. Purge the pump and detector to remove any trapped air.4. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Recommended Solution
No or low ion signal 1. Poor ionization of the analyte.2. Inappropriate MS source settings.3. Sample degradation.4. Contamination of the ion source.1. Try different ionization modes (e.g., ESI, APCI) and polarities (positive/negative).2. Optimize source parameters such as capillary voltage, gas flow, and temperature.3. Prepare a fresh sample solution.4. Clean the ion source according to the manufacturer's instructions.
Unexpected adducts or fragments 1. Presence of salts or contaminants in the mobile phase or sample.2. In-source fragmentation.3. Tautomerization of the compound.1. Use high-purity solvents and additives. Consider sample clean-up.2. Reduce the fragmentation voltage or use a softer ionization technique.3. Investigate the potential for different tautomeric forms of this compound under the analytical conditions.[2]
Mass inaccuracy 1. Instrument calibration drift.2. High sample concentration leading to space-charge effects.1. Calibrate the mass spectrometer using a known standard.2. Dilute the sample to an appropriate concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the purity of this compound?

A1: A combination of orthogonal analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying impurities. Purity should also be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential impurities and by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents.[3]

Q2: How should this compound be stored to ensure its stability?

A2: While specific stability data for this compound is not available, as a general guideline, novel small molecules should be stored in a cool, dry, and dark environment, typically at -20°C or -80°C, to minimize degradation. It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles. A formal stability study should be conducted to determine the optimal storage conditions.

Q3: What are the common impurities that might be present in a synthesis of a novel compound like this compound?

A3: Common impurities can include starting materials, reagents, intermediates, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used to produce this compound.

Q4: How can I confirm the identity of this compound?

A4: The identity of this compound should be confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition. 1H and 13C NMR spectroscopy will confirm the chemical structure.

Experimental Protocols

Protocol 1: HPLC Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at 1 mg/mL. Dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

Protocol 2: LC-MS Identity Confirmation
  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive and negative ion modes should be tested to determine the optimal ionization for this compound.

  • Scan Range: A typical scan range would be m/z 100-1000.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected mass of this compound. Analyze the mass spectrum of the main peak to confirm the molecular weight.

Protocol 3: Quantitative NMR (qNMR) for Purity and Potency
  • Internal Standard: Select a certified internal standard that has a known purity and does not have signals that overlap with this compound (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard. Dissolve them together in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition: Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis: Integrate a well-resolved peak of this compound and a peak of the internal standard. The purity of this compound can be calculated based on the integral values, the number of protons for each peak, the molecular weights, and the weights of the compound and the internal standard.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_qc Quality Control & Purity Assessment cluster_downstream Downstream Applications synthesis This compound Synthesis purification Initial Purification synthesis->purification hplc HPLC Purity purification->hplc lcms LC-MS Identity purification->lcms nmr NMR Structure & Purity purification->nmr purity_assessment Purity > 95%? hplc->purity_assessment lcms->purity_assessment nmr->purity_assessment purity_assessment->purification No biological_assay Biological Assays purity_assessment->biological_assay Yes further_dev Further Development purity_assessment->further_dev Yes

Caption: Workflow for this compound quality control and progression to downstream applications.

troubleshooting_logic cluster_peak_issues Peak Shape/Retention Time Issues cluster_signal_issues Signal/Baseline Issues start HPLC Anomaly Detected check_mobile_phase Check Mobile Phase (Composition, Degassing) start->check_mobile_phase check_column Check Column (Contamination, Age) start->check_column check_injection Check Injection (Solvent, Volume) start->check_injection check_detector Check Detector (Lamp, Wavelength) start->check_detector check_flow_path Check Flow Path (Leaks, Bubbles) start->check_flow_path solution Problem Resolved check_mobile_phase->solution check_column->solution check_injection->solution check_detector->solution check_flow_path->solution

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Navigating the Challenges of Translating SR 1824 In Vitro Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SR 1824, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand. Our goal is to help you bridge the gap between in vitro discoveries and in vivo applications by providing detailed experimental protocols, quantitative data summaries, and visual guides to complex biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective non-agonist ligand for PPARγ. Unlike traditional PPARγ agonists (e.g., thiazolidinediones), this compound does not activate PPARγ's transcriptional activity in the classical sense. Its primary mechanism of action is to block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (S273)[1][2]. This phosphorylation is associated with the dysregulation of a specific set of genes linked to insulin resistance and obesity[1][2].

Q2: What are the key in vitro assays to characterize the activity of this compound?

A2: The two primary in vitro assays for characterizing this compound are:

  • PPARγ Reporter Gene Assay: To confirm its lack of classical agonist activity.

  • In Vitro Cdk5 Kinase Assay: To determine its potency in blocking PPARγ phosphorylation. A secondary assay, the Adipocyte Differentiation Assay (Oil Red O Staining) , is used to further confirm its non-agonist nature, as classical PPARγ agonists are potent inducers of adipogenesis[1].

Q3: What are the major challenges in translating in vitro findings of this compound to in vivo models?

A3: Translating in vitro data for this compound and other PPARγ modulators to in vivo systems presents several challenges:

  • Pharmacokinetics and Bioavailability: While a compound may be potent in vitro, its absorption, distribution, metabolism, and excretion (ADME) properties in a living organism determine its effective concentration at the target tissue. Poor oral bioavailability or rapid metabolism can lead to a lack of efficacy in vivo.

  • Species-Specific Differences: The binding affinity and functional response to PPARγ ligands can vary between species. An effect observed in a human or mouse cell line in vitro may not directly translate to a rodent model or to humans.

  • Off-Target Effects: In a complex biological system, small molecules can interact with unintended targets, leading to unforeseen side effects or a different efficacy profile than observed in isolated cellular systems.

  • Complex Disease Models: In vitro assays often model a single aspect of a disease. Animal models of metabolic diseases, such as diet-induced obesity or genetic models, involve a complex interplay of multiple signaling pathways and cell types that cannot be fully replicated in a dish.

Troubleshooting Guides

PPARγ Reporter Gene Assay

This assay is crucial for verifying the non-agonist nature of this compound. A common setup involves co-transfecting cells (e.g., COS-1) with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).

Problem: High background luciferase activity.

Possible Cause Troubleshooting Step
High plasmid concentrationOptimize the ratio of expression and reporter plasmids.
Contaminated reagentsUse fresh, sterile buffers and media.
Cell line instabilityUse a fresh vial of cells from a reliable source.

Problem: No or low signal with positive control (e.g., Rosiglitazone).

Possible Cause Troubleshooting Step
Low transfection efficiencyOptimize the transfection protocol (reagent-to-DNA ratio, cell density).
Inactive luciferase enzymePrepare fresh luciferase substrate and ensure proper storage.
Incorrect plasmid constructsVerify the integrity and sequence of your expression and reporter plasmids.
In Vitro Cdk5 Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of PPARγ by Cdk5. It typically involves incubating recombinant Cdk5/p25 with recombinant PPARγ in the presence of ATP and the test compound.

Problem: Inconsistent kinase activity.

Possible Cause Troubleshooting Step
Inactive Cdk5 enzymeEnsure proper storage and handling of the recombinant enzyme. Perform a control reaction with a known substrate.
ATP concentration too highThe concentration of ATP can compete with ATP-competitive inhibitors. Determine the Km of ATP for your Cdk5 and use a concentration at or below the Km[3].
Sub-optimal buffer conditionsUse a validated kinase assay buffer for Cdk5, typically containing Tris-HCl, MgCl₂, and DTT[3].

Problem: High background phosphorylation.

Possible Cause Troubleshooting Step
Autophosphorylation of Cdk5Run a control reaction without the PPARγ substrate to assess the level of autophosphorylation.
Contaminating kinases in enzyme prepUse a highly purified recombinant Cdk5/p25.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and its close analog, SR 1664.

Table 1: In Vitro Characterization of this compound and SR 1664

Parameter This compound SR 1664 Rosiglitazone (Control) Reference
PPARγ Ki (nM) 10Not ReportedNot Reported[1]
PPARγ Reporter Gene Assay (EC50) No classical agonismNo classical agonismPotent agonist[1][2]
Inhibition of Cdk5-mediated PPARγ Phosphorylation Potent inhibitorPotent inhibitorInhibitor[1][2]
Adipocyte Differentiation (3T3-L1 cells) No inductionNo inductionPotent induction[1]

Table 2: In Vivo Efficacy of SR 1664 in a Diet-Induced Obese Mouse Model

Parameter Vehicle Control SR 1664 Rosiglitazone Reference
Fasting Glucose (mg/dL) ~150~100~100[1]
Fasting Insulin (ng/mL) ~4.5~1.5~1.0[1]
Body Weight Change (g) + ~2.0+ ~2.0+ ~4.0[1]
Fluid Retention NoNoYes[1]

Experimental Protocols

PPARγ Reporter Gene Assay

Objective: To assess the agonist activity of this compound on PPARγ.

Materials:

  • COS-1 cells

  • DMEM with 10% FBS

  • PPARγ expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • This compound, Rosiglitazone (positive control)

  • Luciferase assay system

Protocol:

  • Seed COS-1 cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions[3].

  • After 24 hours, replace the medium with fresh DMEM containing the desired concentrations of this compound, rosiglitazone, or vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

In Vitro Cdk5 Kinase Assay

Objective: To determine the inhibitory effect of this compound on Cdk5-mediated PPARγ phosphorylation.

Materials:

  • Recombinant active Cdk5/p25

  • Recombinant full-length PPARγ

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or cold ATP for Western blot detection

  • This compound

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phospho-PPARγ (Ser273) antibody

Protocol:

  • Set up the kinase reaction in a microcentrifuge tube by combining the kinase assay buffer, recombinant Cdk5/p25, and recombinant PPARγ.

  • Add this compound at various concentrations or a vehicle control.

  • Initiate the reaction by adding ATP (either radiolabeled or cold).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • If using radiolabeled ATP, expose the gel to a phosphor screen and quantify the phosphorylated PPARγ band.

  • If using cold ATP, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated PPARγ (Ser273)[4].

Adipocyte Differentiation Assay (Oil Red O Staining)

Objective: To assess the effect of this compound on adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • Adipocyte differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)

  • This compound, Rosiglitazone

  • Oil Red O staining solution

  • Formalin

  • Isopropanol

Protocol:

  • Culture 3T3-L1 preadipocytes to confluence in a 6-well plate.

  • Two days post-confluence, induce differentiation by replacing the medium with adipocyte differentiation medium containing this compound, rosiglitazone, or vehicle control.

  • After 2-3 days, replace the medium with DMEM containing insulin and the respective compounds.

  • Continue to culture for another 4-6 days, replacing the medium every 2 days.

  • Wash the cells with PBS and fix with 10% formalin for at least 1 hour[5][6].

  • Wash with water and then with 60% isopropanol[6].

  • Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets[1][5][6].

  • Wash with water and visualize under a microscope.

  • For quantification, elute the stain with isopropanol and measure the absorbance at ~520 nm[1].

Visual Guides

SR1824_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR1824 SR1824 Cdk5_p25 Cdk5/p25 PPARg_RXR PPARγ / RXR SR1824->PPARg_RXR Binds pPPARg_S273 p-PPARγ (S273) / RXR SR1824->pPPARg_S273 Blocks Phosphorylation Cdk5_p25->PPARg_RXR Phosphorylates Gene_Regulation Normal Gene Regulation PPARg_RXR->Gene_Regulation Gene_Dysregulation Gene Dysregulation (Insulin Resistance) pPPARg_S273->Gene_Dysregulation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Reporter_Assay PPARγ Reporter Gene Assay Kinase_Assay Cdk5 Kinase Assay Reporter_Assay->Kinase_Assay Adipogenesis_Assay Adipogenesis Assay (Oil Red O) Kinase_Assay->Adipogenesis_Assay PK_Studies Pharmacokinetic Studies Adipogenesis_Assay->PK_Studies In Vitro to In Vivo Translation Efficacy_Studies Efficacy Studies (e.g., DIO mice) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity/ Side Effect Profiling Efficacy_Studies->Toxicity_Studies

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Start Inconsistent_Results Inconsistent In Vitro Results? Start->Inconsistent_Results Check_Reagents Check Reagent Quality (Enzymes, Plasmids, Cells) Inconsistent_Results->Check_Reagents Yes End End Inconsistent_Results->End No Optimize_Protocol Optimize Assay Protocol (Concentrations, Incubation times) Check_Reagents->Optimize_Protocol Calibrate_Equipment Calibrate Equipment (Pipettes, Luminometer) Optimize_Protocol->Calibrate_Equipment Review_Data_Analysis Review Data Analysis (Normalization, Controls) Calibrate_Equipment->Review_Data_Analysis Review_Data_Analysis->End

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Enhancing the Reproducibility of SR 1824 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing SR 1824. Our goal is to enhance the reproducibility of experiments involving this non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with this compound, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-agonist PPARγ ligand. Unlike traditional PPARγ agonists (e.g., thiazolidinediones), it does not activate PPARγ-mediated gene transcription. Instead, its primary mechanism is to bind to PPARγ and allosterically inhibit its phosphorylation at Serine 273 (Ser273) by cyclin-dependent kinase 5 (Cdk5).[1][2] This inhibition of phosphorylation is associated with anti-diabetic effects without the classical agonistic activities.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] For long-term storage, it is recommended to store the compound as a solid at -20°C. If preparing a stock solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: What is a typical working concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. For in vitro Cdk5 kinase assays, half-maximal inhibition of PPARγ phosphorylation has been observed between 20 and 200 nM.[1] For cell-based assays, a dose-response experiment is recommended, typically starting from a range of 100 nM to 10 µM, to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of PPARγ Phosphorylation

  • Question: My Western blot results show inconsistent or no decrease in phosphorylated PPARγ (p-PPARγ Ser273) levels after treating cells with this compound. What could be the cause?

  • Answer:

    • Suboptimal this compound Concentration: The effective concentration can be cell-type dependent. Perform a dose-response curve to identify the optimal concentration.

    • Compound Instability: this compound solution may degrade over time, especially if not stored properly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.

    • Antibody Issues: Ensure your primary antibody is specific for p-PPARγ at Ser273 and is used at the recommended dilution. Use a positive control (e.g., cells treated with a known inducer of PPARγ phosphorylation like TNF-α) and a negative control (untreated cells) to validate the antibody's performance.

    • Timing of Treatment and Lysis: The kinetics of PPARγ phosphorylation and dephosphorylation can be dynamic. Optimize the duration of this compound treatment and the timing of cell lysis.

Issue 2: Unexpected Changes in Gene Expression (Potential Off-Target Effects)

  • Question: I am observing changes in the expression of genes not typically associated with PPARγ signaling after this compound treatment. Could these be off-target effects?

  • Answer:

    • Possibility of Off-Target Effects: While this compound is designed to be a specific PPARγ ligand, off-target effects are a possibility with any small molecule. These effects can be concentration-dependent.

    • Investigating Off-Target Effects: To investigate this, consider performing a broader gene expression analysis, such as a microarray or RNA-sequencing, on cells treated with this compound versus a vehicle control. It is also beneficial to include a positive control (e.g., a known PPARγ agonist) to differentiate between PPARγ-dependent and -independent effects.

    • Dose-Response Analysis: Assess whether the unexpected gene expression changes are dose-dependent. Off-target effects often occur at higher concentrations. Using the lowest effective concentration of this compound that inhibits PPARγ phosphorylation can help minimize potential off-target effects.

Issue 3: Solubility Problems in Cell Culture Media

  • Question: I am noticing precipitation in my cell culture medium after adding this compound. How can I resolve this?

  • Answer:

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells.

    • Pre-warming Medium: Before adding the this compound stock solution, gently warm the cell culture medium to 37°C.

    • Method of Addition: Add the this compound stock solution to the medium dropwise while gently swirling to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

    • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If using serum-free medium, solubility issues might be more pronounced. Consider using a carrier protein like bovine serum albumin (BSA) if compatible with your experimental design.

Data Presentation

The following tables summarize key quantitative data related to this compound's activity.

Table 1: In Vitro Activity of this compound

ParameterThis compoundRosiglitazone (Positive Control)Reference
PPARγ Transcriptional Activity (EC₅₀) No significant agonism~30 nM[1]
Inhibition of Cdk5-mediated PPARγ Phosphorylation (IC₅₀) 20 - 200 nM20 - 200 nM[1]

Table 2: Suggested Concentration Range for Cell-Based Assays

Cell TypeAssayRecommended Starting Concentration RangeNotes
3T3-L1 AdipocytesInhibition of PPARγ Phosphorylation100 nM - 10 µMA dose-response experiment is crucial to determine the optimal concentration.
COS-1 CellsPPARγ Reporter Assay1 nM - 10 µMUsed to confirm the lack of agonistic activity.[1]
Primary AdipocytesAdiponectin Secretion Assay100 nM - 10 µMThe effect on adiponectin secretion should be quantified relative to a vehicle control.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: Western Blot for Phosphorylated PPARγ (Ser273)
  • Cell Culture and Treatment:

    • Plate cells (e.g., 3T3-L1 preadipocytes) and differentiate them into mature adipocytes.

    • Treat mature adipocytes with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

    • To induce PPARγ phosphorylation, cells can be treated with an inflammatory stimulus like TNF-α (10 ng/mL) for 30 minutes before lysis.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-PPARγ (Ser273) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total PPARγ or a housekeeping protein like GAPDH.

Protocol 2: In Vitro Cdk5/p25 Kinase Assay
  • Reaction Setup:

    • Prepare a master mix containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), recombinant active Cdk5/p25 enzyme, and a PPARγ substrate (e.g., recombinant GST-PPARγ).

    • Add this compound at various concentrations or a vehicle control to individual reaction tubes.

    • Add the master mix to each tube.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP (e.g., 100 µM final concentration) supplemented with [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction and Analysis:

    • Stop the reaction by adding SDS sample buffer.

    • Boil the samples and resolve them by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

    • Quantify the band intensities to determine the level of PPARγ phosphorylation.

    • Alternatively, non-radioactive methods using ADP-Glo™ Kinase Assay can be employed to measure ADP production, which is proportional to kinase activity.

Mandatory Visualizations

Signaling Pathway of this compound Action

SR1824_Pathway cluster_obesity Obesity/Insulin Resistance cluster_ppar PPARγ Regulation cluster_intervention Therapeutic Intervention Cdk5 Cdk5 Activation PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) Gene_Dys Dysregulation of Adipose Tissue Genes pPPARg->Gene_Dys Ins_Res Insulin Resistance Gene_Dys->Ins_Res SR1824 This compound SR1824->PPARg Binds to

Caption: this compound inhibits Cdk5-mediated phosphorylation of PPARγ.

Experimental Workflow for Testing this compound Efficacy

SR1824_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture & Differentiate Adipocytes (e.g., 3T3-L1) Treatment Treat Adipocytes with This compound (Dose-Response) Cell_Culture->Treatment SR1824_Prep Prepare this compound Stock Solution SR1824_Prep->Treatment Lysis Cell Lysis Treatment->Lysis ELISA ELISA for Secreted Adiponectin Treatment->ELISA WB Western Blot for p-PPARγ & Total PPARγ Lysis->WB qPCR qPCR for Adiponectin Gene Expression Lysis->qPCR

Caption: Workflow for evaluating this compound's effect on adipocytes.

Troubleshooting Logic for Inconsistent Western Blot Results

WB_Troubleshooting node_action node_action Start Inconsistent p-PPARγ Western Blot Results Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Stability Is this compound Stock Fresh? Check_Conc->Check_Stability Yes Action_Dose Perform Dose-Response Experiment Check_Conc->Action_Dose No Check_Antibody Is p-PPARγ Antibody Validated? Check_Stability->Check_Antibody Yes Action_Fresh Prepare Fresh This compound Stock Check_Stability->Action_Fresh No Check_Controls Are Positive/Negative Controls Working? Check_Antibody->Check_Controls Yes Action_Validate Validate Antibody with Controls and Titration Check_Antibody->Action_Validate No Action_Optimize Optimize Lysis Buffer & Protocol Check_Controls->Action_Optimize No End Consistent Results Check_Controls->End Yes Action_Dose->Check_Stability Action_Fresh->Check_Antibody Action_Validate->Check_Controls Action_Optimize->End

Caption: A logical approach to troubleshooting Western blot issues.

References

Validation & Comparative

Unveiling the Potency of SR1824: A Comparative Guide to PPARγ Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR1824's efficacy in inhibiting Peroxisome Proliferator-Activated Receptor γ (PPARγ) phosphorylation. We present supporting experimental data and detailed protocols to validate its effects against other known modulators.

PPARγ, a key nuclear receptor, plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Its phosphorylation, particularly at the serine 273 (Ser273) residue by Cyclin-dependent kinase 5 (Cdk5), has been linked to the dysregulation of gene expression observed in obesity.[1] SR1824 has emerged as a potent, non-agonist ligand of PPARγ that specifically blocks this Cdk5-mediated phosphorylation.[1] This guide offers a comprehensive analysis of SR1824 in comparison to other PPARγ ligands, providing valuable insights for metabolic disease research and drug discovery.

Comparative Efficacy of PPARγ Ligands on Cdk5-mediated Phosphorylation

The following table summarizes the quantitative data on the inhibitory effects of SR1824 and other well-characterized PPARγ modulators on Cdk5-mediated phosphorylation.

CompoundTypePotency (Inhibition of Cdk5-mediated PPARγ Phosphorylation)Transcriptional Agonism
SR1824 Non-agonistPotent inhibitor (Ki = 10 nM for PPARγ binding)[1]Little to no classical agonism[1][2][3]
SR1664 Non-agonistIC50 = 80 nM[4]Essentially no transcriptional agonism[4][5]
Rosiglitazone Full AgonistHalf-maximal effects between 20 and 200 nM[4][5]Potent agonist
MRL24 Partial AgonistEffective at blocking phosphorylation[6]Weak transcriptional activity compared to rosiglitazone[6]

Signaling Pathway of Cdk5-Mediated PPARγ Phosphorylation and SR1824 Inhibition

The following diagram illustrates the signaling cascade leading to PPARγ phosphorylation and the mechanism of action for SR1824.

PPARg_Phosphorylation_Pathway cluster_0 Upstream Signaling cluster_1 PPARγ Regulation cluster_2 Downstream Effects Inflammatory_Signals Inflammatory Signals (e.g., TNF-α) Cdk5_p35 Cdk5/p35 Inflammatory_Signals->Cdk5_p35 activates PPARg PPARγ Cdk5_p35->PPARg phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Gene_Dysregulation Dysregulation of Metabolic Genes pPPARg->Gene_Dysregulation Insulin_Resistance Insulin Resistance Gene_Dysregulation->Insulin_Resistance SR1824 SR1824 SR1824->PPARg binds and blocks phosphorylation

Cdk5-mediated PPARγ phosphorylation pathway and SR1824's inhibitory action.

Experimental Protocols

To facilitate the validation and comparison of SR1824's effects, we provide detailed methodologies for key experiments.

Experimental Workflow: Validating SR1824 Effects

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Comparison Kinase_Assay In Vitro Cdk5-mediated PPARγ Phosphorylation Assay Data_Analysis Quantify Phosphorylation & Transcriptional Activity Kinase_Assay->Data_Analysis Binding_Assay PPARγ Binding Assay (Ki determination) Binding_Assay->Data_Analysis Cell_Phospho_Assay TNF-α-Induced PPARγ Phosphorylation Assay Cell_Phospho_Assay->Data_Analysis Reporter_Assay PPARγ Transcriptional Activity Assay (Luciferase) Reporter_Assay->Data_Analysis Comparison Compare SR1824 to Rosiglitazone, SR1664, etc. Data_Analysis->Comparison

Workflow for validating the effects of SR1824 on PPARγ phosphorylation.
In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Materials:

  • Active Cdk5/p35 kinase

  • Purified full-length wild-type PPARγ protein

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • Test compounds (SR1824, Rosiglitazone, SR1664) dissolved in DMSO

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody: anti-phospho-PPARγ (Ser273)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagent

Procedure:

  • Prepare a reaction mixture containing purified PPARγ protein and the test compound at various concentrations in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding active Cdk5/p35 and ATP (final concentration 20 µM).

  • Incubate the reaction mixture for 15-30 minutes at 30°C.[4]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-PPARγ (Ser273) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and image the blot.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell-Based TNF-α-Induced PPARγ Phosphorylation Assay

This assay assesses the ability of a compound to inhibit PPARγ phosphorylation in a cellular context, where phosphorylation is induced by an inflammatory stimulus.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)

  • Cell culture medium

  • TNF-α

  • Test compounds (SR1824, Rosiglitazone, SR1664) dissolved in DMSO

  • Lysis buffer containing protease and phosphatase inhibitors

  • Western blot reagents as described in Protocol 1.

Procedure:

  • Culture differentiated adipocytes to confluence.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 30 minutes) to induce PPARγ phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis as described in Protocol 1 to detect and quantify phosphorylated PPARγ (Ser273) and total PPARγ.

PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the agonist or antagonist activity of a compound on PPARγ-mediated gene transcription.

Materials:

  • HEK293T or other suitable cells

  • Expression plasmid for a GAL4-PPARγ-LBD fusion protein

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent

  • Test compounds (SR1824, Rosiglitazone)

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of the test compounds. Include a known agonist like rosiglitazone as a positive control.

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the fold activation relative to the vehicle control to determine the agonistic activity of the compounds.

References

A Comparative Guide to SR 1824 and Other PPARγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It is a pivotal regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[3][4] PPARγ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes to modulate their transcription.[1][2] Due to its critical role in metabolic processes, PPARγ is a significant therapeutic target for conditions like type 2 diabetes.[5][6]

Modulators of PPARγ are classified based on their effect on the receptor's activity, including full agonists, partial agonists, antagonists, and more recently, non-agonist ligands that alter its function through alternative mechanisms.[7][8]

Mechanism of Action: A Spectrum of Modulation

The functional outcomes of PPARγ modulation are diverse and depend on the ligand's specific interaction with the receptor's ligand-binding domain (LBD).

  • Full Agonists (e.g., Rosiglitazone): These ligands, such as the thiazolidinediones (TZDs), robustly activate PPARγ.[7] This full activation leads to potent insulin-sensitizing effects but is also associated with undesirable side effects like weight gain, fluid retention, and an increased risk of heart failure.[5][6][9]

  • Partial Agonists (e.g., Telmisartan): These modulators induce a sub-maximal activation of PPARγ compared to full agonists.[10][11] The angiotensin II receptor blocker Telmisartan, for instance, functions as a partial agonist, activating the receptor to about 25-30% of the maximum achieved by conventional ligands.[12][13] This partial activation may retain the therapeutic benefits for insulin sensitivity while mitigating some of the side effects associated with full agonists.[14]

  • Antagonists (e.g., GW9662): Antagonists bind to PPARγ and prevent its activation. GW9662 is a selective and irreversible PPARγ antagonist that is widely used as a research tool to inhibit PPARγ activity and study its physiological roles.[15][16]

  • Non-agonist Ligands (e.g., SR 1824): A newer class of modulators, such as this compound, binds to PPARγ without initiating classical transcriptional activation (agonism).[17] Instead, this compound exerts its effects by blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273.[17][18] This phosphorylation is associated with the dysregulation of key metabolic genes in obesity, and its inhibition by this compound can produce antidiabetic effects without the side effects linked to classical agonism.[17][19]

Quantitative Comparison of PPARγ Modulators

The following table summarizes key quantitative data for this compound and other representative PPARγ modulators.

CompoundClassTargetKey Quantitative DataPrimary Mechanism
This compound Non-agonist LigandPPARγKi = 10 nM[17]Blocks Cdk5-mediated phosphorylation of PPARγ[17][18]
Rosiglitazone Full AgonistPPARγEC50 = 60 nM; Kd = 40 nM[20]Classical transcriptional activation of PPARγ[20]
Telmisartan Partial AgonistPPARγActivates 25-30% vs. full agonist[12][13]Partial transcriptional activation of PPARγ[10][12]
GW9662 AntagonistPPARγIC50 = 3.3 nM[15][16][21]Irreversibly blocks PPARγ activation

Key Experimental Protocols

The characterization of PPARγ modulators relies on a variety of in vitro and cell-based assays.

Ligand Binding Assay

Objective: To determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).

Methodology:

  • Protein Expression: The human PPARγ LBD is expressed in E. coli as a fusion protein, often with a polyhistidine tag for purification.

  • Immobilization: The purified receptor LBD is immobilized onto streptavidin-modified Scintillation Proximity Assay (SPA) beads.

  • Competitive Binding: The immobilized receptor is incubated with a radiolabeled known PPARγ ligand (e.g., [3H]-Rosiglitazone) and varying concentrations of the test compound.

  • Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter. The data is then used to calculate the inhibitory constant (Ki) or the concentration that inhibits 50% of binding (IC50) for the test compound.[15][21]

Cell-Based Reporter Gene (Transactivation) Assay

Objective: To measure the ability of a compound to activate or inhibit PPARγ-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., COS-1) is used.

  • Transfection: Cells are co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a reporter gene (e.g., luciferase) under the control of a PPRE promoter.

  • Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound, Rosiglitazone).

  • Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured. An increase in signal indicates agonist activity, while a lack of increase in the presence of a known agonist indicates antagonist activity.[10][18]

In Vitro Cdk5-Mediated Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Methodology:

  • Reagents: Purified PPARγ protein (substrate), active Cdk5/p25 enzyme complex, and ATP (often radiolabeled [γ-32P]ATP) are required.

  • Reaction: The PPARγ substrate is incubated with the Cdk5 enzyme in a reaction buffer containing ATP and varying concentrations of the test compound (e.g., this compound).

  • Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The phosphorylation of PPARγ is detected either by autoradiography (if using radiolabeled ATP) or by immunoblotting using an antibody specific to phosphorylated PPARγ (Ser273). A decrease in the phosphorylation signal indicates inhibitory activity of the test compound.[18]

Visualizing the Pathways and Processes

PPARγ Signaling Pathways

PPAR_Signaling cluster_0 Classical Agonist Pathway cluster_1 Phosphorylation & Inhibition Pathway Full/Partial Agonist Full/Partial Agonist PPARg_RXR PPARγ / RXR Heterodimer Full/Partial Agonist->PPARg_RXR Binds & Activates PPRE PPRE (DNA) PPARg_RXR->PPRE Binds Transcription Target Gene Transcription (Metabolism, Adipogenesis) PPRE->Transcription Initiates Cdk5 Cdk5 PPARg_RXR_inactive PPARγ / RXR Heterodimer Cdk5->PPARg_RXR_inactive Phosphorylates (S273) pPPARg Phosphorylated PPARγ (Dysregulated Genes) SR1824 This compound SR1824->Cdk5 Blocks PPARg_RXR_inactive->pPPARg

Caption: Mechanisms of PPARγ modulation by classical agonists and the non-agonist this compound.

Experimental Workflow for Modulator Screening

Workflow Compound_Library Compound Library Binding_Assay Primary Screen: Ligand Binding Assay Compound_Library->Binding_Assay Hits Initial Hits (Compounds that Bind PPARγ) Binding_Assay->Hits Transactivation_Assay Secondary Screen: Transactivation Assay Hits->Transactivation_Assay Classification Classify Modulators Transactivation_Assay->Classification Agonist Agonist / Partial Agonist Classification->Agonist Activation Antagonist Antagonist Classification->Antagonist Inhibition Non_Agonist Non-agonist Classification->Non_Agonist No Activity Phospho_Assay Phosphorylation Assay (for Non-agonists) SR1824_like This compound-like Activity Phospho_Assay->SR1824_like Blocks Phosphorylation Non_Agonist->Phospho_Assay

Caption: A typical high-throughput screening workflow for identifying novel PPARγ modulators.

Functional Comparison of PPARγ Modulator Classes

Logic cluster_effects Effect on PPARγ Modulator PPARγ Modulator Full_Agonist Full Agonist (e.g., Rosiglitazone) Modulator->Full_Agonist Partial_Agonist Partial Agonist (e.g., Telmisartan) Modulator->Partial_Agonist Antagonist Antagonist (e.g., GW9662) Modulator->Antagonist SR1824 Non-agonist Blocker (this compound) Modulator->SR1824 Activation Transcriptional Activation Phosphorylation S273 Phosphorylation Full_Agonist->Activation Strongly Increases Partial_Agonist->Activation Moderately Increases Antagonist->Activation Blocks SR1824->Activation No Effect SR1824->Phosphorylation Blocks

Caption: Logical relationship of different PPARγ modulator classes and their primary effects.

References

A Head-to-Head Battle for PPARγ: Unveiling the Contrasting Mechanisms of SR1824 and Thiazolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a new frontier in metabolic disease therapeutics is emerging, centered on the nuanced modulation of the peroxisome proliferator-activated receptor gamma (PPARγ). This guide provides a detailed comparative analysis of the novel non-agonist PPARγ ligand, SR1824, and the established class of thiazolidinedione (TZD) drugs, offering insights into their distinct mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Thiazolidinediones, such as rosiglitazone and pioglitazone, have long been the cornerstone of PPARγ-targeted therapy for type 2 diabetes. They function as full agonists, robustly activating the receptor to improve insulin sensitivity. However, this broad activation is associated with undesirable side effects, including weight gain and fluid retention. In contrast, SR1824 represents a new paradigm—a non-agonist ligand that binds to PPARγ but does not induce its classical transcriptional activation. Instead, its therapeutic effects are thought to stem from its ability to block the Cdk5-mediated phosphorylation of PPARγ, a post-translational modification linked to insulin resistance.

Performance at the Receptor: A Quantitative Comparison

The fundamental difference in the interaction of SR1824 and thiazolidinediones with PPARγ is reflected in their binding affinities and their impact on receptor activity and subsequent gene expression.

ParameterSR1824 (and its analog SR1664)Thiazolidinediones (Rosiglitazone, Pioglitazone)
Binding Affinity to PPARγ IC50: ~80 nM (for SR1664)[1][2]IC50: 4-12 nM (Rosiglitazone)[2] Kd: ~40 nM (BRL49653, an early rosiglitazone analog)[3]
PPARγ Agonist Activity No classical transcriptional agonism[1][2]Full agonists[1][2]
Inhibition of Cdk5-mediated PPARγ Phosphorylation Potent inhibition[1]Effective inhibition[1][2]
Effect on Adiponectin Gene Expression Data not available for direct comparisonPioglitazone: 1.72-fold increase in mRNA after 21 days[4] Rosiglitazone: ~2.5-fold increase in mRNA in L6 muscle cells

Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows

The distinct actions of SR1824 and thiazolidinediones on PPARγ initiate different downstream signaling cascades.

Thiazolidinedione Signaling Pathway cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Rosiglitazone) PPARG PPARγ TZD->PPARG Binds and Activates RXR RXR PPARG->RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARG->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Adiponectin) PPRE->Gene_Expression Regulates Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitivity

Figure 1: Thiazolidinedione Signaling Pathway.

Thiazolidinediones act as classical agonists. Upon binding to PPARγ, they induce a conformational change that promotes the recruitment of coactivators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to increased transcription of genes involved in glucose and lipid metabolism, such as adiponectin, ultimately improving insulin sensitivity.

SR1824 Signaling Pathway SR1824 SR1824 PPARG PPARγ SR1824->PPARG Binds to Phosphorylation Phosphorylation at Ser273 SR1824->Phosphorylation Blocks Cdk5 Cdk5 Cdk5->PPARG Phosphorylates Diabetogenic_Genes Dysregulation of Diabetogenic Genes Phosphorylation->Diabetogenic_Genes Leads to Insulin_Sensitivity Improved Insulin Sensitivity Diabetogenic_Genes->Insulin_Sensitivity Inhibition leads to

Figure 2: SR1824 Signaling Pathway.

In contrast, SR1824 binds to PPARγ but does not induce the conformational changes necessary for classical gene activation. Its primary mechanism is the inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273. This phosphorylation event is associated with the dysregulation of a specific set of genes that contribute to insulin resistance. By blocking this phosphorylation, SR1824 is thought to restore the normal expression of these genes, thereby improving insulin sensitivity without the broad adipogenic effects of TZDs.[1]

Experimental Protocols

To enable researchers to replicate and build upon the findings discussed, detailed methodologies for key experiments are provided below.

PPARγ Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Ligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PPARγ LBD - Fluorescent Probe - Test Compound Start->Prepare_Reagents Incubate Incubate Reagents in Microplate Prepare_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Fluorescence Polarization) Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate IC50/Ki Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Ligand Binding Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified recombinant human PPARγ ligand-binding domain (LBD) in assay buffer.

    • Prepare a stock solution of a fluorescent probe known to bind to the PPARγ LBD.

    • Prepare serial dilutions of the test compound (SR1824 or a TZD) and a known reference ligand (e.g., rosiglitazone) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the PPARγ LBD, the fluorescent probe, and either the test compound, reference ligand, or vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization or other suitable fluorescence-based signal using a microplate reader. The displacement of the fluorescent probe by the test compound will result in a change in the signal.

  • Data Analysis:

    • Plot the change in fluorescence signal against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to activate PPARγ-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or COS-1) in appropriate growth medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector for a fusion protein containing the PPARγ LBD fused to a DNA-binding domain (e.g., GAL4).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter for GAL4).

    • A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compound (SR1824 or a TZD) or a vehicle control.

  • Luciferase Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated samples by that of the vehicle-treated samples.

    • Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response). For a non-agonist like SR1824, no significant dose-dependent increase in luciferase activity is expected.[2]

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This biochemical assay determines the ability of a compound to inhibit the phosphorylation of PPARγ by the kinase Cdk5.[1]

Protocol:

  • Reagent Preparation:

    • Purify recombinant full-length PPARγ protein.

    • Obtain active Cdk5/p25 or Cdk5/p35 kinase complex.

    • Prepare a kinase reaction buffer containing ATP (including [γ-³²P]ATP for radioactive detection or using an ADP-Glo™ kinase assay for non-radioactive detection).

  • Kinase Reaction:

    • In a reaction tube, pre-incubate the purified PPARγ protein with the test compound (SR1824 or a TZD) or a vehicle control.

    • Initiate the kinase reaction by adding the active Cdk5 kinase complex and the ATP-containing reaction buffer.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Radioactive Method: Stop the reaction and separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated PPARγ.

    • Non-Radioactive Method (ADP-Glo™): After the kinase reaction, add the ADP-Glo™ reagent to convert the ADP produced to ATP, and then measure the newly synthesized ATP via a luciferase reaction, which is proportional to the kinase activity.

  • Data Analysis:

    • Quantify the level of PPARγ phosphorylation for each condition.

    • Calculate the percentage of inhibition of phosphorylation by the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion: A New Direction for PPARγ Modulation

The comparative analysis of SR1824 and thiazolidinediones highlights a critical shift in the strategy for targeting PPARγ. While TZDs have demonstrated the therapeutic potential of activating this nuclear receptor, their broad agonism comes with a cost. SR1824 and similar non-agonist ligands that selectively block the Cdk5-mediated phosphorylation of PPARγ offer the promise of achieving the desired insulin-sensitizing effects while potentially avoiding the adverse effects associated with classical PPARγ activation. This targeted approach opens up new avenues for the development of safer and more effective therapies for type 2 diabetes and other metabolic diseases. Further research, including direct comparative in vivo studies, is crucial to fully elucidate the therapeutic potential of this new class of PPARγ modulators.

References

Comparative Guide to Cyclin-Dependent Kinase 5 (Cdk5) Inhibitors: Evaluating Specificity for the Cdk5 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of small molecule inhibitors targeting Cyclin-Dependent Kinase 5 (Cdk5), a crucial serine/threonine kinase involved in neuronal development, synaptic plasticity, and various pathological conditions. Due to the absence of publicly available data for a compound designated "SR 1824," this guide will focus on a comparison of two well-characterized Cdk5 inhibitors, Roscovitine and Dinaciclib , to illustrate the evaluation of inhibitor specificity for the Cdk5 pathway.

Introduction to Cdk5 and its Inhibition

Cyclin-Dependent Kinase 5 (Cdk5) is a unique member of the CDK family, primarily activated by its non-cyclin regulatory partners, p35 and p39. The Cdk5/p35 complex plays a vital role in the central nervous system. However, under neurotoxic conditions, p35 can be cleaved to p25, leading to prolonged and dysregulated Cdk5 activity, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This has made Cdk5 an attractive therapeutic target. The specificity of an inhibitor for Cdk5 over other CDKs and kinases is a critical factor in developing safe and effective therapeutics.

Data Presentation: Inhibitor Specificity Profile

The following tables summarize the in vitro potency (IC50) of Roscovitine and Dinaciclib against Cdk5 and a panel of other cyclin-dependent kinases. Lower IC50 values indicate higher potency.

Table 1: In Vitro IC50 Values of Cdk5 Inhibitors against Various CDKs

InhibitorCdk5/p25 IC50 (nM)Cdk1/CycB IC50 (nM)Cdk2/CycA IC50 (nM)Cdk9/CycT1 IC50 (nM)
Roscovitine 160 - 200[1][2][3][4]650[1][2][3]700[1][2][3]600[4]
Dinaciclib 1[5][6][7]3[5][6]1[5][6]4[5][6]

Key Observations:

  • Dinaciclib is a highly potent inhibitor of Cdk5, as well as Cdk1, Cdk2, and Cdk9, with IC50 values in the low nanomolar range.[5][6][7] This broad-spectrum activity classifies it as a pan-CDK inhibitor.

  • Roscovitine displays moderate potency for Cdk5 and is less potent against Cdk1 and Cdk2 compared to Dinaciclib.[1][2][3][4] Its selectivity for Cdk5 over other CDKs is more pronounced than that of Dinaciclib, although it still exhibits off-target activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor specificity. Below are representative protocols for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdk5/p25.

Materials:

  • Recombinant human Cdk5/p25 enzyme

  • Histone H1 (or other suitable substrate)

  • ATP

  • Test compound (e.g., this compound, Roscovitine, Dinaciclib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[8]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).

  • Add 2 µl of Cdk5/p25 enzyme diluted in Kinase Buffer.

  • Add 2 µl of a substrate/ATP mix (e.g., Histone H1 and ATP) to initiate the reaction.[8]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (In-Cell Western Blot)

This method assesses the ability of an inhibitor to modulate Cdk5 activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Objective: To determine the cellular potency of a test compound by quantifying the inhibition of Cdk5-mediated phosphorylation.

Materials:

  • Cell line expressing Cdk5 (e.g., neuronal cell line)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-substrate (e.g., anti-phospho-Tau), anti-total substrate, anti-Cdk5, and a loading control (e.g., anti-GAPDH).

  • Secondary antibodies (fluorophore-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Imaging system (e.g., Odyssey, LI-COR)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the test compound or DMSO for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate fluorophore-conjugated secondary antibodies.

  • Imaging and Quantification:

    • Scan the membrane using an infrared imaging system.

    • Quantify the intensity of the phosphoprotein bands and normalize to the total protein and/or loading control.

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control. Plot the data to determine the cellular IC50 value.

Mandatory Visualizations

Cdk5 Signaling Pathway

Cdk5_Signaling_Pathway p35 p35 / p39 Active_Cdk5 Active Cdk5 Complex p35->Active_Cdk5 Activation Cdk5 Cdk5 Cdk5->Active_Cdk5 Deregulated_Cdk5 Deregulated Cdk5 Hyperactivity Cdk5->Deregulated_Cdk5 Substrates Downstream Substrates (e.g., Tau, APP, etc.) Active_Cdk5->Substrates Phosphorylation Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Aβ, Ischemia) Calpain Calpain Neurotoxic_Stimuli->Calpain Activates Calpain->p35 Cleavage p25 p25 p25->Deregulated_Cdk5 Activation Deregulated_Cdk5->Substrates Hyperphosphorylation Neuronal_Development Neuronal Development & Synaptic Plasticity Substrates->Neuronal_Development Neurodegeneration Neurodegeneration Substrates->Neurodegeneration SR1824 This compound / Alternatives (e.g., Roscovitine, Dinaciclib) SR1824->Active_Cdk5 Inhibition SR1824->Deregulated_Cdk5 Inhibition

Caption: The Cdk5 signaling pathway in normal and pathological conditions.

Experimental Workflow for Inhibitor Specificity

Experimental_Workflow Start Start: Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay IC50_Determination Determine IC50 vs. Cdk5/p25 Biochemical_Assay->IC50_Determination Kinase_Panel Kinase Selectivity Panel (>100 Kinases) IC50_Determination->Kinase_Panel Selectivity_Profile Generate Selectivity Profile Kinase_Panel->Selectivity_Profile Cellular_Assay Cell-Based Assay (e.g., In-Cell Western) Selectivity_Profile->Cellular_Assay Cellular_Potency Determine Cellular Potency (Target Engagement) Cellular_Assay->Cellular_Potency Off_Target Assess Off-Target Effects (e.g., Cytotoxicity) Cellular_Potency->Off_Target End End: Candidate Selection Off_Target->End

Caption: Workflow for assessing the specificity of a Cdk5 inhibitor.

Logical Comparison of Cdk5 Inhibitors

Inhibitor_Comparison Inhibitor_Class Cdk5 Inhibitors Roscovitine Roscovitine Inhibitor_Class->Roscovitine Dinaciclib Dinaciclib Inhibitor_Class->Dinaciclib Potency Potency (vs. Cdk5) Roscovitine->Potency Selectivity Selectivity (vs. other CDKs) Roscovitine->Selectivity Dinaciclib->Potency Dinaciclib->Selectivity Roscovitine_Potency Moderate (IC50: ~160-200 nM) Potency->Roscovitine_Potency Roscovitine Dinaciclib_Potency High (IC50: 1 nM) Potency->Dinaciclib_Potency Dinaciclib Roscovitine_Selectivity Moderately Selective Selectivity->Roscovitine_Selectivity Roscovitine Dinaciclib_Selectivity Non-selective (pan-CDK) Selectivity->Dinaciclib_Selectivity Dinaciclib

References

A Comparative Guide: SR1824 Versus Full PPARγ Agonists in Metabolic and Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of SR1824, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand, and traditional full PPARγ agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in metabolic diseases, inflammation, and related fields.

Executive Summary

Full PPARγ agonists, such as the thiazolidinediones (TZDs) rosiglitazone and pioglitazone, have been pivotal in managing type 2 diabetes by enhancing insulin sensitivity. They function as classical agonists, binding to and activating PPARγ, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism. However, their clinical use is often hampered by side effects like weight gain, fluid retention, and an increased risk of bone fractures.

SR1824 represents a novel class of PPARγ ligands that operate through a distinct, non-agonistic mechanism. It binds to PPARγ but does not induce the conformational changes required for classical transcriptional activation. Instead, its primary mechanism of action is the potent inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273. This phosphorylation event is linked to the dysregulation of gene expression seen in obesity and insulin resistance. By blocking this phosphorylation, SR1824 and its analogs, such as SR1664, have demonstrated significant anti-diabetic effects comparable to full agonists but notably without the associated adverse effects.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between SR1824 and full PPARγ agonists lies in their interaction with the PPARγ receptor and the subsequent downstream signaling events.

Full PPARγ Agonists: These ligands bind to the PPARγ ligand-binding domain (LBD), inducing a conformational change that stabilizes the activation function-2 (AF-2) helix. This conformational shift promotes the recruitment of coactivator proteins and the dissociation of corepressors. The resulting transcriptional complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This classical agonism leads to broad gene regulation, including the induction of adipogenesis (fat cell formation) and the modulation of genes involved in insulin signaling and lipid storage.[1][2][3][4]

SR1824 (Non-agonist PPARγ Ligand): SR1824 also binds to the PPARγ LBD but does not stabilize the AF-2 helix in an active conformation, thus lacking classical transcriptional agonism.[5][6] Its principal therapeutic action stems from its ability to allosterically inhibit the Cdk5-mediated phosphorylation of PPARγ at Ser273.[5][6][7] This phosphorylation is a key pathological event in obesity that alters PPARγ's transcriptional output, contributing to insulin resistance. By preventing this phosphorylation, SR1824 restores a more normal pattern of gene expression, leading to improved insulin sensitivity.[6][8]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between SR1824 and representative full PPARγ agonists.

Table 1: Binding Affinity and Potency

CompoundTypeTargetBinding Affinity (Ki)Potency (EC50)
SR1824Non-agonistPPARγ10 nMN/A (non-agonist)
RosiglitazoneFull AgonistPPARγ-60 nM
PioglitazoneFull AgonistPPARγ-690 nM

Note: Ki represents the inhibition constant, indicating the concentration required to occupy 50% of the receptors. EC50 represents the concentration required to elicit a half-maximal response.

Table 2: Comparative In Vivo Effects (SR1664 vs. Rosiglitazone in ob/ob mice)

ParameterVehicle ControlRosiglitazone (8mg/kg, twice daily)SR1664 (40mg/kg, twice daily)
Metabolic Effects
Fasting InsulinHyperinsulinemicSubstantially reducedSubstantially reduced
Glucose Tolerance (AUC)ImpairedMarkedly improvedMarkedly improved (statistically indistinguishable from Rosiglitazone)
Side Effects
Body Weight Gain-Significant increaseNo significant change
Fluid Retention (Hemodilution)-Significant increaseNo significant change
Body Fat Increase (MRI)-Significant increaseNo significant change

Data for SR1664, a close analog of SR1824, is presented here due to the availability of in vivo comparative studies.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PPARγ Ligand Binding Assay

Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled ligand for binding to the PPARγ LBD. The displacement of the fluorescent probe results in a change in fluorescence polarization, which is proportional to the amount of test compound bound to the receptor.

Materials:

  • Purified, recombinant human PPARγ-LBD

  • Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone)

  • Test compound (e.g., SR1824) and a known full agonist (e.g., rosiglitazone) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT, 10% glycerol)

  • 96-well or 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the microplate, add a fixed concentration of the fluorescently labeled PPARγ ligand to each well.

  • Add the serially diluted test compound or positive control to the respective wells.

  • Initiate the binding reaction by adding a fixed concentration of the PPARγ-LBD to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The data is then used to calculate the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand), from which the Ki can be derived.[9][10][11]

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the blood, a measure of in vivo insulin sensitivity.

Principle: After a period of fasting, a bolus of glucose is administered orally. Blood glucose levels are then measured at several time points to determine the rate of glucose clearance.

Materials:

  • Mice (e.g., C57BL/6J on a high-fat diet or ob/ob mice)

  • Glucose solution (e.g., 20% dextrose in sterile water)

  • Oral gavage needles

  • Glucometer and glucose test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fast the mice for a specified period (e.g., 6 hours) with free access to water.[12][13][14][15][16]

  • Record the baseline blood glucose level (t=0) by taking a small blood sample from the tail vein.

  • Administer a precise dose of the glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve.

  • The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.

Adipocyte Differentiation Assay

Objective: To assess the adipogenic potential of a compound on preadipocyte cell lines.

Principle: Preadipocytes (e.g., 3T3-L1 cells) are treated with the test compound. After a period of differentiation, the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes, is visualized and quantified using Oil Red O staining.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • Differentiation-inducing cocktail (e.g., insulin, dexamethasone, IBMX)

  • Test compound (e.g., SR1824 or rosiglitazone)

  • Phosphate-buffered saline (PBS)

  • 10% formalin solution

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Isopropanol (100%) for dye elution

  • Microplate reader

Procedure:

  • Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.

  • Induce differentiation by treating the cells with the differentiation-inducing cocktail in the presence of the test compound or vehicle control.

  • Culture the cells for several days (e.g., 8-10 days), replacing the medium every 2-3 days.

  • After the differentiation period, wash the cells with PBS and fix them with 10% formalin.

  • Wash the fixed cells with water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 10-15 minutes.

  • Wash the cells extensively with water to remove unbound dye.

  • Visually inspect and photograph the cells under a microscope to assess lipid droplet formation.

  • For quantification, elute the Oil Red O stain from the cells using 100% isopropanol.

  • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is directly proportional to the amount of lipid accumulation.[17][18][19][20]

Mandatory Visualization

Signaling Pathways

cluster_0 Full PPARγ Agonist Pathway cluster_1 SR1824 (Non-Agonist) Pathway Full Agonist (e.g., TZD) Full Agonist (e.g., TZD) PPARγ LBD PPARγ LBD Full Agonist (e.g., TZD)->PPARγ LBD AF-2 Stabilization AF-2 Stabilization PPARγ LBD->AF-2 Stabilization PPARγ Phosphorylation (Ser273) PPARγ Phosphorylation (Ser273) PPARγ LBD->PPARγ Phosphorylation (Ser273) Blocks Coactivator Recruitment Coactivator Recruitment AF-2 Stabilization->Coactivator Recruitment PPRE Binding PPRE Binding Coactivator Recruitment->PPRE Binding Gene Transcription (Adipogenesis, Insulin Sensitization) Gene Transcription (Adipogenesis, Insulin Sensitization) PPRE Binding->Gene Transcription (Adipogenesis, Insulin Sensitization) SR1824 SR1824 SR1824->PPARγ LBD Cdk5 Cdk5 Cdk5->PPARγ Phosphorylation (Ser273) Altered Gene Expression (Insulin Resistance) Altered Gene Expression (Insulin Resistance) PPARγ Phosphorylation (Ser273)->Altered Gene Expression (Insulin Resistance)

Caption: Comparative signaling pathways of full PPARγ agonists and SR1824.

Experimental Workflow: In Vivo Glucose Homeostasis Study

Animal Model (e.g., ob/ob mice) Animal Model (e.g., ob/ob mice) Randomization Randomization Animal Model (e.g., ob/ob mice)->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Full Agonist Group Full Agonist Group Randomization->Full Agonist Group SR1824/SR1664 Group SR1824/SR1664 Group Randomization->SR1824/SR1664 Group Daily Dosing Daily Dosing Vehicle Control Group->Daily Dosing Full Agonist Group->Daily Dosing SR1824/SR1664 Group->Daily Dosing Monitor Body Weight & Fluid Retention Monitor Body Weight & Fluid Retention Daily Dosing->Monitor Body Weight & Fluid Retention Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Monitor Body Weight & Fluid Retention->Oral Glucose Tolerance Test (OGTT) Data Analysis (AUC) Data Analysis (AUC) Oral Glucose Tolerance Test (OGTT)->Data Analysis (AUC) Compare Metabolic Effects & Side Effects Compare Metabolic Effects & Side Effects Data Analysis (AUC)->Compare Metabolic Effects & Side Effects

Caption: Workflow for comparing in vivo effects on glucose homeostasis.

Logical Relationship: Classical Agonism vs. Phosphorylation Blockade

cluster_0 Full Agonist cluster_1 SR1824 PPARγ Ligand PPARγ Ligand Full Agonist Full Agonist SR1824 SR1824 Classical Agonism Classical Agonism Adipogenesis Adipogenesis Classical Agonism->Adipogenesis Weight Gain / Edema Weight Gain / Edema Adipogenesis->Weight Gain / Edema No Classical Agonism No Classical Agonism No Weight Gain / Edema No Weight Gain / Edema No Classical Agonism->No Weight Gain / Edema Blocks Cdk5 Phosphorylation Blocks Cdk5 Phosphorylation Anti-Diabetic Effects Anti-Diabetic Effects Blocks Cdk5 Phosphorylation->Anti-Diabetic Effects

Caption: Divergent outcomes of PPARγ ligand binding.

Conclusion

SR1824 and its analogs represent a paradigm shift in the development of PPARγ-targeting therapeutics. By uncoupling the anti-diabetic effects from classical agonism, these non-agonist ligands offer the potential for robust efficacy in improving insulin sensitivity without the detrimental side effects that have limited the use of full PPARγ agonists. For researchers investigating the nuanced roles of PPARγ in health and disease, SR1824 provides a unique tool to dissect the specific consequences of blocking Cdk5-mediated phosphorylation, independent of broad transcriptional activation. This selective mechanism of action holds significant promise for the future of metabolic disease therapy.

References

SR1824: A Non-Agonist PPARγ Ligand with Potent Anti-Diabetic Properties In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of type 2 diabetes treatment is continually evolving, with a growing focus on developing safer and more effective therapeutic agents. Peroxisome proliferator-activated receptor gamma (PPARγ) remains a key target, and a new class of non-agonist ligands is emerging with the promise of mitigating the side effects associated with full agonists. This guide provides an in-depth in vitro comparison of SR1824, a novel non-agonist PPARγ ligand, with other relevant compounds, supported by experimental data and detailed protocols.

Comparative Analysis of In Vitro Efficacy

SR1824 and its analogs, such as SR1664, demonstrate a unique mechanism of action. Unlike full PPARγ agonists like Rosiglitazone, which activate the receptor's transcriptional activity, SR1824 exerts its anti-diabetic effects by inhibiting the Cdk5-mediated phosphorylation of PPARγ at serine 273.[1][2] This phosphorylation is linked to insulin resistance, and its inhibition is a key therapeutic target.[1][3] The following table summarizes the in vitro performance of SR1824 and its comparators.

CompoundClassPPARγ Transcriptional Activity (EC50)Inhibition of Cdk5-mediated PPARγ Phosphorylation (IC50)PPARγ Binding Affinity (IC50/Ki)Reference
SR1824 Non-agonistNo significant agonismSimilar profile to SR1664Binds to PPARγ[1][2]
SR1664 Non-agonistNo significant agonism80 nMKi = 28.67 nM[1]
Rosiglitazone Full Agonist60 nM20-200 nM (half-maximal effect)High Affinity[1]
MRL24 Partial Agonist~20% of Rosiglitazone's activity30 nMHigh Affinity[4][5]
Compound 10 Non-agonist>50,000 nM160 nM24 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key in vitro experiments.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

  • Protein Incubation: Purified recombinant full-length PPARγ (1 µg) is incubated with the test compound (e.g., SR1824, Rosiglitazone) at various concentrations in a kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[3]

  • Kinase Reaction: Active Cdk5/p25 or Cdk5/p35 kinase (50 ng) and ATP (20 µM) are added to the mixture. The reaction is incubated for 15-30 minutes at 30°C.[3]

  • Termination and Detection: The reaction is stopped, and the level of PPARγ phosphorylation at Ser273 is determined. This can be achieved through various methods:

    • Radiolabeling: Using [γ-32P]ATP and detecting the incorporated radioactivity in PPARγ via SDS-PAGE and autoradiography.

    • Luminescent ADP Detection: Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[1]

    • Western Blotting: Using a phospho-specific antibody that recognizes phosphorylated Ser273 on PPARγ.

  • Data Analysis: The concentration of the compound that inhibits 50% of PPARγ phosphorylation (IC50) is calculated from a dose-response curve.

PPARγ Transcriptional Activity Assay

This reporter gene assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

  • Cell Culture and Transfection: COS-1 or HEK293T cells are cultured in appropriate media.[2] Cells are then transiently transfected with two plasmids:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing a PPARγ response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: After transfection, cells are treated with the test compound (e.g., SR1824, Rosiglitazone) at various concentrations for 18-24 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid). The concentration of the compound that produces 50% of the maximal response (EC50) is determined from a dose-response curve.

TNF-α-Induced PPARγ Phosphorylation in Cultured Cells

This assay assesses the ability of a compound to block the induction of PPARγ phosphorylation by an inflammatory stimulus in a cellular context.

  • Cell Culture and Differentiation: Differentiated PPARγ knockout mouse embryonic fibroblasts (MEFs) expressing wild-type PPARγ, or 3T3-L1 adipocytes, are used.[2][3]

  • Compound Pre-treatment: Cells are pre-treated with the test compound (e.g., SR1824, Rosiglitazone) for a specified period (e.g., 1-2 hours).

  • TNF-α Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) for a short period (e.g., 10-20 minutes) to induce PPARγ phosphorylation.

  • Cell Lysis and Western Blotting: Cells are lysed, and total protein is extracted. Protein samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated PPARγ (Ser273) and a primary antibody for total PPARγ as a loading control.

  • Detection and Quantification: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. The signal is visualized, and the band intensities are quantified. The ratio of phosphorylated PPARγ to total PPARγ is calculated to determine the effect of the compound.

Visualizing the Molecular Mechanisms

To better understand the signaling pathways and experimental workflows, the following diagrams are provided.

G cluster_0 Insulin Resistance Signaling cluster_1 Therapeutic Intervention TNFa TNF-α Cdk5 Cdk5 TNFa->Cdk5 Activates PPARg PPARγ Cdk5->PPARg Phosphorylates pPPARg p-PPARγ (Ser273) PPARg->pPPARg Insulin_Resistance Insulin Resistance pPPARg->Insulin_Resistance SR1824 SR1824 SR1824->Cdk5 Inhibits Phosphorylation Rosiglitazone Rosiglitazone Rosiglitazone->Cdk5 Inhibits Phosphorylation

SR1824's Mechanism of Action.

G cluster_0 In Vitro Cdk5 Kinase Assay cluster_1 PPARγ Transcriptional Activity Assay A 1. Incubate Purified PPARγ with Compound B 2. Add Active Cdk5 and ATP A->B C 3. Kinase Reaction (30°C, 15-30 min) B->C D 4. Detect p-PPARγ (Western/Luminescence) C->D E 5. Calculate IC50 D->E F 1. Transfect Cells with PPARγ & PPRE-Luciferase G 2. Treat with Compound (18-24h) F->G H 3. Measure Luciferase Activity G->H I 4. Calculate EC50 H->I

Experimental Workflows.

G Compound_Comparison Compound Comparison SR1824 SR1824 (Non-agonist) Compound_Comparison->SR1824 Rosiglitazone Rosiglitazone (Full Agonist) Compound_Comparison->Rosiglitazone MRL24 MRL24 (Partial Agonist) Compound_Comparison->MRL24 Inhibits_Phosphorylation Inhibits Cdk5-mediated P-PPARγ SR1824->Inhibits_Phosphorylation No_Agonism No Transcriptional Agonism SR1824->No_Agonism Rosiglitazone->Inhibits_Phosphorylation Activates_Transcription Activates PPARγ Transcription Rosiglitazone->Activates_Transcription MRL24->Inhibits_Phosphorylation MRL24->Activates_Transcription Partial

Logical Relationship of Compounds.

References

Cross-Validation of SR 1824: A Comparative Guide to its Effects on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of SR 1824, a non-agonist peroxisome proliferator-activated receptor-gamma (PPARγ) ligand, across different cell lines. This compound has garnered interest for its unique mechanism of action, which involves blocking the Cdk5-mediated phosphorylation of PPARγ without exhibiting classical agonistic activity.[1][2] This distinct characteristic suggests potential therapeutic applications with a reduced side-effect profile compared to traditional PPARγ agonists. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows to facilitate a deeper understanding of this compound's cellular effects.

Data Presentation: Comparative Effects of this compound

The following table summarizes the quantitative data from studies investigating the effects of this compound in various cell lines. The data highlights the compound's potency in inhibiting PPARγ phosphorylation and its minimal impact on classical PPARγ transcriptional activation.

Cell LineAssayTreatmentConcentrationObserved EffectReference
COS-1PPARγ Transcriptional Activity Reporter AssayThis compoundUp to 10 µMNo significant activation of PPARγ reporter gene.[2]
Differentiated PPARγ Knock-out Mouse Embryonic Fibroblasts (MEFs) expressing wild-type PPARγTNF-α-induced PPARγ PhosphorylationThis compoundNot specifiedPotent blockade of Cdk5-dependent phosphorylation of PPARγ.[2][3]

Note: Currently, there is a limited number of publicly available studies directly comparing the effects of this compound across a wide range of cell lines, particularly cancer cell lines. The available data primarily focuses on cell lines relevant to metabolic research. Further research is required to establish a broader comparative profile, including IC50 values in various cancer cell lines and comprehensive gene expression analyses.

Signaling Pathway of this compound Action

This compound acts as a non-agonist ligand for PPARγ. Its primary mechanism involves binding to PPARγ and inducing a conformational change that prevents its phosphorylation by cyclin-dependent kinase 5 (Cdk5) at Serine 273.[1][2][3] This phosphorylation event is linked to the dysregulation of genes involved in obesity and insulin resistance. By blocking this phosphorylation, this compound can exert anti-diabetic effects without activating the classical PPARγ transcriptional pathways that are associated with adverse side effects like weight gain and fluid retention.

SR1824_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Insulin_Resistance Insulin Resistance/ Obesity Signals Cdk5 Cdk5 Insulin_Resistance->Cdk5 activates PPARg PPARγ Cdk5->PPARg phosphorylates pPPARg p-PPARγ (Ser273) Classical_Agonism Classical Agonist-Mediated Gene Regulation PPARg->Classical_Agonism No Activation SR1824 This compound SR1824->PPARg binds to Gene_Dysregulation Dysregulation of Metabolic Genes pPPARg->Gene_Dysregulation leads to

This compound signaling pathway.

Experimental Workflow for Cross-Validation

A generalized workflow for the cross-validation of this compound results across different cell lines is depicted below. This workflow outlines the key steps from cell line selection and treatment to data analysis and comparison.

Experimental_Workflow cluster_selection Cell Line Selection cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Comparison Cell_Line_1 Cell Line A (e.g., Adipocyte) Treatment_Node This compound Treatment (Dose-Response) Cell_Line_1->Treatment_Node Cell_Line_2 Cell Line B (e.g., Macrophage) Cell_Line_2->Treatment_Node Cell_Line_3 Cell Line C (e.g., Cancer Cell) Cell_Line_3->Treatment_Node Phospho_Assay PPARγ Phosphorylation Assay (Western Blot / ELISA) Treatment_Node->Phospho_Assay Transcription_Assay Transcriptional Activity Assay (Reporter Gene) Treatment_Node->Transcription_Assay Viability_Assay Cell Viability/Proliferation (e.g., MTT, CCK-8) Treatment_Node->Viability_Assay Gene_Expression_Assay Gene Expression Analysis (qPCR / RNA-seq) Treatment_Node->Gene_Expression_Assay Data_Analysis Quantitative Analysis (e.g., IC50, Fold Change) Phospho_Assay->Data_Analysis Transcription_Assay->Data_Analysis Viability_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Comparison Cross-Cell Line Comparison of this compound Effects Data_Analysis->Comparison

Experimental workflow diagram.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific cell lines and experimental questions.

Cell Culture and Treatment with this compound
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., 3T3-L1 for adipogenesis, RAW 264.7 for inflammation, various cancer cell lines for oncology studies).

  • Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The treatment duration will vary depending on the specific assay.

PPARγ Phosphorylation Assay (Western Blot)
  • Cell Lysis: After treatment with this compound and a stimulating agent (e.g., TNF-α to induce PPARγ phosphorylation), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for phosphorylated PPARγ (Ser273) and total PPARγ.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated PPARγ levels to total PPARγ.

PPARγ Transcriptional Activity Assay (Reporter Gene Assay)
  • Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or β-galactosidase reporter gene. A constitutively expressed vector (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Treatment: After transfection, treat the cells with this compound, a known PPARγ agonist (positive control, e.g., rosiglitazone), or vehicle control.

  • Luciferase Assay: After the treatment period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize the reporter gene activity to the control vector activity. Compare the transcriptional activation induced by this compound to that of the positive control and vehicle.

Cell Viability/Proliferation Assay (MTT or CCK-8 Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration.

This guide serves as a starting point for researchers interested in the cross-validation and further investigation of this compound. The provided information and protocols are intended to facilitate the design and execution of robust and comparative studies to elucidate the full therapeutic potential of this promising compound.

References

A Comparative Analysis of the Metabolic Effects of SR1824 and SR1664: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, SR1824 and SR1664, have emerged as promising therapeutic candidates for metabolic diseases. These compounds uniquely function as non-agonist ligands that block the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ, a key event linked to insulin resistance. This guide provides a detailed comparison of the metabolic effects of SR1824 and SR1664, supported by available experimental data, to inform researchers and drug development professionals.

SR1824 and SR1664 are structurally related analogs designed to modulate PPARγ activity without inducing the classical adipogenic program associated with full agonists like thiazolidinediones (TZDs), thereby avoiding undesirable side effects such as weight gain and fluid retention.[1][2] While both compounds share a common mechanism of inhibiting PPARγ phosphorylation, the extent of their metabolic benefits and the available supporting data differ significantly.

In Vitro Profile: Shared Mechanism of Action

Both SR1824 and SR1664 have been characterized as potent inhibitors of Cdk5-mediated PPARγ phosphorylation in cellular assays.[1] In vitro studies demonstrate that these compounds can effectively block this phosphorylation event, which is a key pathological modification of PPARγ observed in obesity.[1] Unlike classical TZD drugs, SR1824 and SR1664 exhibit little to no classical transcriptional agonism, meaning they do not activate the broad range of genes associated with adipogenesis.[2]

Comparative Metabolic Effects: In Vivo Evidence

The majority of in vivo metabolic data is available for SR1664, which has been studied in multiple rodent models of insulin resistance. In contrast, there is a notable lack of published in vivo data for SR1824, limiting a direct head-to-head comparison of their metabolic effects in a physiological context.[1]

Table 1: Comparison of In Vivo Metabolic Effects of SR1664

ParameterVehicle ControlRosiglitazone (TZD)SR1664Citation
Body Weight IncreasedSignificant IncreaseNo Significant Change[2][3]
Fat Mass IncreasedSignificant IncreaseNo Significant Change[3][4]
Fasting Blood Glucose ElevatedSignificantly ReducedSignificantly Reduced[2]
Fasting Insulin ElevatedSignificantly ReducedSignificantly Reduced[2]
Glucose Tolerance ImpairedMarkedly ImprovedMarkedly Improved[2]
Insulin Sensitivity ImpairedImprovedImproved[4]
Fluid Retention (Hemodilution) NormalSignificant IncreaseNo Significant Change[2][3]
Adipogenesis-related Gene Expression BaselineSignificantly IncreasedLittle to No Change
Hepatic Fibrosis Present-Significantly Reduced[4]

Note: Data for SR1824 is not available for in vivo comparison.

The available data robustly demonstrates that SR1664 possesses potent anti-diabetic properties.[2] In diet-induced obese and genetically obese (ob/ob) mice, SR1664 treatment leads to improved glucose tolerance and insulin sensitivity, comparable to the effects of rosiglitazone.[2] Crucially, these benefits are achieved without the hallmark side effects of TZDs. SR1664 does not cause weight gain, increase in fat mass, or fluid retention.[2][3] Furthermore, studies have shown that SR1664 can reduce obesity-related hepatic fibrosis.[4]

While in vivo metabolic data for SR1824 is not publicly available, its similar in vitro profile to SR1664 as a non-agonist inhibitor of PPARγ phosphorylation suggests it may have a comparable therapeutic window.[1][5] However, without in vivo studies, its efficacy and safety profile remain to be determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both SR1824 and SR1664 involves the modulation of the PPARγ signaling pathway. By blocking the Cdk5-mediated phosphorylation of PPARγ at Serine 273, these compounds prevent the pathological alteration of PPARγ activity that contributes to insulin resistance.

PPARg_Signaling cluster_obesity Obesity/Insulin Resistance cluster_intervention Therapeutic Intervention Cdk5 Cdk5 PPARg PPARγ Cdk5->PPARg Phosphorylation pPPARg p-PPARγ (Ser273) PPARg->pPPARg Insulin_Resistance Insulin Resistance (Altered Gene Expression) pPPARg->Insulin_Resistance SR1824 SR1824 SR1824->Cdk5 Inhibition SR1664 SR1664 SR1664->Cdk5 Inhibition

Figure 1. Signaling pathway of SR1824 and SR1664 action.

The experimental workflow to assess the metabolic effects of these compounds typically involves both in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (e.g., Diet-Induced Obese Mice) Binding PPARγ Binding Assay Phospho Cdk5-mediated PPARγ Phosphorylation Assay Binding->Phospho Reporter Transcriptional Reporter Assay Phospho->Reporter Treatment Compound Administration (SR1664/Vehicle/Rosiglitazone) Reporter->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT BodyComp Body Composition Analysis Treatment->BodyComp Blood Blood Chemistry (Glucose, Insulin) Treatment->Blood Tissue Tissue Analysis (e.g., Liver Histology) Treatment->Tissue

Figure 2. General experimental workflow for metabolic profiling.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

  • Objective: To determine the inhibitory effect of SR1824 and SR1664 on the phosphorylation of PPARγ by Cdk5.

  • Methodology:

    • Recombinant active Cdk5/p25 kinase is incubated with a purified GST-PPARγ fusion protein substrate.

    • The reaction is carried out in a kinase buffer containing ATP and the test compounds (SR1824, SR1664, or vehicle control) at varying concentrations.

    • The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated PPARγ (Ser273) and a primary antibody for total PPARγ as a loading control.

    • Detection is performed using a chemiluminescent substrate, and band intensities are quantified.[5]

In Vivo Glucose Tolerance Test (GTT)

  • Objective: To assess the effect of SR1664 on glucose clearance in an animal model of insulin resistance.

  • Methodology:

    • Mice (e.g., diet-induced obese C57BL/6J) are fasted overnight (e.g., 16 hours).

    • A baseline blood glucose measurement is taken from the tail vein.

    • The mice are administered the test compound (e.g., SR1664) or vehicle control via oral gavage or intraperitoneal injection at a predetermined time before the glucose challenge.

    • A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

    • Blood glucose levels are measured at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.[2]

Conclusion

SR1824 and SR1664 represent a novel class of PPARγ modulators that hold significant promise for the treatment of type 2 diabetes and other metabolic disorders. Both compounds effectively block the Cdk5-mediated phosphorylation of PPARγ without classical agonistic activity. While in vitro data suggests a similar mechanism of action, the in vivo evidence for SR1664 robustly demonstrates its potent anti-diabetic efficacy without the adverse side effects associated with traditional TZDs. The lack of in vivo data for SR1824 is a critical knowledge gap that needs to be addressed to fully understand its therapeutic potential and to enable a direct, comprehensive comparison with SR1664. Future research should focus on conducting in vivo metabolic studies with SR1824 to ascertain its efficacy and safety profile.

References

A Paradigm Shift in PPARγ Modulation: Assessing the Advantages of SR 1824 Over Conventional Thiazolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in metabolic diseases, the pursuit of novel therapeutics with improved efficacy and safety profiles is paramount. SR 1824, a non-agonist Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand, presents a promising alternative to conventional thiazolidinediones (TZDs) for the treatment of type 2 diabetes. This guide provides a comprehensive comparison of this compound and conventional TZDs, supported by available experimental data, to highlight its unique mechanism and potential advantages.

Conventional TZD therapies, such as rosiglitazone and pioglitazone, function as full agonists of PPARγ. Their activation of this nuclear receptor leads to broad transcriptional changes that improve insulin sensitivity. However, this widespread activation is also associated with undesirable side effects, including weight gain, fluid retention, and bone loss. This compound offers a novel approach by selectively blocking the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ, a key event linked to insulin resistance, without causing classical agonism. This targeted mechanism suggests the potential for achieving the antidiabetic benefits of PPARγ modulation while mitigating the adverse effects of full agonists.

Comparative Data: In Vitro Efficacy

Currently, published data on this compound is limited to in vitro studies. These studies, however, provide a compelling rationale for its potential advantages over conventional TZDs. The following tables summarize the key comparative findings.

ParameterThis compoundRosiglitazone (Conventional TZD)Reference
Mechanism of Action Non-agonist PPARγ ligand; blocks Cdk5-mediated phosphorylation of PPARγ at Ser273.Full agonist of PPARγ.[1]
PPARγ Transcriptional Activity Minimal to no activation.Full activation.[2][3]
Binding Affinity (Ki) 10 nMHigh affinity (specific Ki varies by compound)[1]

Table 1: Mechanistic and Functional Comparison

Experimental AssayThis compoundRosiglitazoneOutcomeReference
In Vitro Cdk5-mediated PPARγ Phosphorylation Assay Potently blocks phosphorylation of PPARγ.Potently blocks phosphorylation of PPARγ.Both compounds effectively inhibit this key pathological modification.[2][3]
PPARγ Reporter Gene Assay Shows little to no classical agonism.Induces robust transcriptional activation.Demonstrates the fundamental difference in their interaction with PPARγ.[2][3]

Table 2: Head-to-Head In Vitro Experimental Outcomes

Note: As of the current date, no in vivo animal data for this compound has been publicly reported.[1] Therefore, a direct comparison of in vivo efficacy and side-effect profiles is not yet possible.

Signaling Pathways: A Tale of Two Mechanisms

The distinct mechanisms of this compound and conventional TZDs are best illustrated by their respective signaling pathways.

cluster_SR1824 This compound Signaling Pathway This compound This compound PPARg_SR PPARγ This compound->PPARg_SR Binds P_SR Phosphorylation (Ser273) This compound->P_SR Blocks Cdk5_SR Cdk5 Cdk5_SR->PPARg_SR Phosphorylates Insulin_Resistance_Genes_SR Insulin Resistance Gene Expression P_SR->Insulin_Resistance_Genes_SR Downregulates Antidiabetic_Effects_SR Antidiabetic Effects Insulin_Resistance_Genes_SR->Antidiabetic_Effects_SR Leads to

Caption: this compound binds to PPARγ and blocks its phosphorylation by Cdk5.

cluster_TZD Conventional TZD Signaling Pathway TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg_TZD PPARγ TZD->PPARg_TZD Binds & Activates Heterodimer PPARγ/RXR Heterodimer PPARg_TZD->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Gene Promoter) Heterodimer->PPRE Binds to Gene_Expression Broad Gene Expression Changes PPRE->Gene_Expression Regulates Antidiabetic_Effects_TZD Antidiabetic Effects Gene_Expression->Antidiabetic_Effects_TZD Side_Effects Side Effects (Weight Gain, etc.) Gene_Expression->Side_Effects

Caption: TZDs fully activate PPARγ, leading to broad gene expression changes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the protocol for a key in vitro assay used to differentiate the activity of this compound from conventional TZDs.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

Objective: To determine the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Materials:

  • Purified recombinant full-length PPARγ protein.

  • Active Cdk5/p25 enzyme complex.

  • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Test compounds (this compound, rosiglitazone) dissolved in DMSO.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager for detecting radiolabeling.

Procedure:

  • Prepare reaction mixtures in kinase assay buffer containing purified PPARγ protein.

  • Add test compounds at various concentrations to the reaction mixtures. An equivalent volume of DMSO is used as a vehicle control.

  • Initiate the kinase reaction by adding the active Cdk5/p25 enzyme complex and [γ-³²P]ATP.

  • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into the PPARγ band using a phosphorimager to quantify the level of phosphorylation.

  • Compare the phosphorylation levels in the presence of test compounds to the vehicle control to determine the extent of inhibition.

cluster_workflow Experimental Workflow: Cdk5 Kinase Assay Start Prepare Reaction (PPARγ, Buffer) Add_Compound Add Test Compound (this compound or TZD) Start->Add_Compound Add_Enzyme_ATP Add Cdk5/p25 & [γ-³²P]ATP Add_Compound->Add_Enzyme_ATP Incubate Incubate at 30°C Add_Enzyme_ATP->Incubate Stop_Reaction Stop Reaction (SDS Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Phosphorimaging SDS_PAGE->Visualize Analyze Quantify Phosphorylation Visualize->Analyze

Caption: Workflow for the in vitro Cdk5-mediated PPARγ phosphorylation assay.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound's unique mechanism of action as a non-agonist PPARγ ligand that blocks Cdk5-mediated phosphorylation holds significant therapeutic potential. By uncoupling the antidiabetic effects from broad transcriptional agonism, this compound may offer a safer alternative to conventional TZDs.

The critical next step in the evaluation of this compound is the execution of in vivo studies in relevant animal models of type 2 diabetes. These studies will be essential to:

  • Assess the in vivo efficacy of this compound on glycemic control, insulin sensitivity, and other metabolic parameters.

  • Directly compare the side-effect profile of this compound with that of conventional TZDs, particularly concerning weight gain, fluid retention, and bone health.

  • Establish a pharmacokinetic and pharmacodynamic profile to guide potential clinical development.

Should in vivo studies confirm the promising in vitro profile, this compound could represent a significant advancement in the treatment of type 2 diabetes, offering a targeted approach to PPARγ modulation with an improved therapeutic index.

References

Safety Operating Guide

Proper Disposal Procedures for Sodium Hydroxide Solution (UN 1824)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety, logistical, and disposal procedures for sodium hydroxide solutions, identified by the UN number 1824. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. Sodium hydroxide (NaOH), also known as caustic soda or lye, is a highly corrosive strong base that requires careful handling and disposal.[1][2]

Immediate Safety and Hazard Information

Sodium hydroxide is extremely corrosive and can cause severe burns to the skin and eyes upon contact.[2] Inhalation of mists or aerosols can lead to irritation of the respiratory tract.[2] Ingestion can cause severe damage to the gastrointestinal tract.[3] The reaction of sodium hydroxide with acids is highly exothermic, meaning it releases significant heat, which can cause the solution to boil and splash if not controlled.[1][2]

Personal Protective Equipment (PPE):

Before handling sodium hydroxide solutions, it is imperative to be fully trained on its properties and to wear the appropriate personal protective equipment.[1]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldUse close-fitting goggles to prevent the entry of liquids. A face shield provides additional protection against splashes.[4]
Skin/Body Chemical-Resistant Suit & Rubber BootsA plastic or rubber apron should be worn. Leather boots should be avoided as sodium hydroxide can disintegrate them.[4]
Hands Chemical-Resistant GlovesRecommended materials include rubber, nitrile, or neoprene.[2][3]
Respiratory RespiratorA respirator may be required if there is a risk of inhaling mists or aerosols, especially in poorly ventilated areas.[4]

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents.[1]

  • Dilution: To minimize heat generation when diluting, ALWAYS add sodium hydroxide to water slowly and with constant stirring; NEVER add water to sodium hydroxide.[1]

  • Storage: Store sodium hydroxide in its original, tightly sealed, and corrosion-resistant container in a cool, dry, well-ventilated area.[3][4]

  • Incompatible Materials: Keep sodium hydroxide away from acids, organic materials, and metals such as aluminum, tin, lead, and zinc. Contact with these metals can produce flammable and explosive hydrogen gas.[5]

Spill Response Plan

In the event of a spill, prompt and correct action is essential.[1]

  • Evacuate and Secure: Immediately evacuate all personnel from the spill area and restrict access.[2]

  • Wear PPE: Do not attempt to clean up a spill without wearing the appropriate personal protective equipment.[3]

  • Containment: For liquid spills, contain the spill using a dry, inert absorbent material such as sand, earth, or vermiculite.[3][5] DO NOT use water to clean up the initial spill.[3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Neutralization of Residue: After the bulk of the spill has been removed, neutralize the residue with a dilute or weak acid (e.g., acetic acid).[4]

  • Final Cleanup: Flush the spill area with copious amounts of water.[4]

  • Reporting: Report the spill to the appropriate environmental, health, and safety (EHS) personnel at your institution.

Disposal Operational Plan

Sodium hydroxide is classified as a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] For laboratory and industrial settings, untreated sodium hydroxide should not be poured down the drain.[1][3] The primary and recommended method for the disposal of waste sodium hydroxide solution is through neutralization.[1] This process involves carefully adding an acid to the sodium hydroxide solution to adjust the pH to a neutral range (typically between 6 and 8), rendering it safer for disposal.[6][7]

This protocol details the methodology for neutralizing a sodium hydroxide solution for disposal.

Materials:

  • Waste sodium hydroxide solution

  • Weak acid (e.g., 5% acetic acid solution or citric acid) or a dilute strong acid (e.g., 1M hydrochloric acid or 1M sulfuric acid)

  • Large borosilicate glass beaker (or other suitable corrosion-resistant container)

  • Stir bar and magnetic stir plate

  • pH meter or pH indicator strips

  • Appropriate PPE (as detailed in the table above)

Procedure:

  • Preparation:

    • Don all required personal protective equipment.

    • Perform the neutralization in a well-ventilated fume hood.

    • Place the waste sodium hydroxide solution in the large beaker with a stir bar.

    • Begin stirring the solution at a moderate speed.

  • Execution:

    • Slowly and carefully add the neutralizing acid to the stirring sodium hydroxide solution in small increments. The reaction is exothermic, and adding the acid too quickly can cause the solution to boil and splash.[1]

    • Continuously monitor the pH of the solution using a pH meter or pH strips.

    • If the temperature of the solution increases significantly, pause the addition of acid and allow the solution to cool. An ice bath can be used to help control the temperature.

  • Completion:

    • Continue adding acid until the pH of the solution is within the neutral range of 6 to 8.[6][7]

    • Once neutralized, the solution can typically be disposed of down the drain with a large volume of water, provided it does not contain other hazardous materials and this practice is in compliance with local regulations.[1][6] Always confirm your institution's specific policies for the disposal of neutralized solutions.

    • If the neutralized solution contains other hazardous substances, it must be collected and disposed of as hazardous waste through your institution's EHS department.[1]

Quantitative Data on Common Neutralizing Acids:

Neutralizing AcidChemical FormulaReaction with NaOHNotes
Hydrochloric Acid HClNaOH + HCl → NaCl + H₂OStrong acid, efficient neutralization. The reaction is highly exothermic.[1]
Sulfuric Acid H₂SO₄2NaOH + H₂SO₄ → Na₂SO₄ + 2H₂OStrong acid, effective neutralizer. The reaction releases significant heat.[1]
Acetic Acid CH₃COOHNaOH + CH₃COOH → CH₃COONa + H₂OWeaker acid, resulting in a less aggressive and more controllable reaction.[1]
Citric Acid C₆H₈O₇3NaOH + C₆H₈O₇ → Na₃C₆H₅O₇ + 3H₂OA solid, weak acid that is safer to handle. The reaction is less exothermic.[1]

Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Training 1. Complete Safety Training PPE 2. Don Appropriate PPE Training->PPE Ventilation 3. Work in a Well-Ventilated Area PPE->Ventilation Dilution 4. Add NaOH to Water Slowly Ventilation->Dilution Storage 5. Store in a Sealed, Compatible Container Dilution->Storage WasteCollection 6. Collect Waste NaOH Solution Storage->WasteCollection Neutralization 7. Neutralize to pH 6-8 WasteCollection->Neutralization FinalDisposal 8. Dispose According to Local Regulations Neutralization->FinalDisposal

Safe Handling and Disposal Workflow for Sodium Hydroxide.

NeutralizationProcess Start Start: Waste NaOH Solution Prep 1. Don PPE and Work in Fume Hood Start->Prep AddAcid 2. Slowly Add Acid with Stirring Prep->AddAcid MonitorpH 3. Monitor pH Continuously AddAcid->MonitorpH Cool Cool Solution if Necessary AddAcid->Cool CheckpH Is pH between 6 and 8? MonitorpH->CheckpH CheckpH->AddAcid No Dispose Dispose per Local Regulations CheckpH->Dispose Yes Cool->AddAcid

Step-by-Step Neutralization Process Workflow.

References

Essential Safety and Operational Guidance for Handling Sodium Hydroxide Solution (UN 1824)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Hydroxide Solution, identified by UN number 1824. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Sodium Hydroxide solution (also known as caustic soda) is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1][4] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area, such as a chemical fume hood.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Sodium Hydroxide solution to minimize the risk of exposure. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesImpermeable material (e.g., nitrile, neoprene, or PVC). Check for degradation and penetration times.
Eyes Safety glasses with side shields or gogglesMust provide protection against splashes.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when handling larger quantities or when there is a significant splash risk.
Body Protective clothingA lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls may be necessary.
Feet Closed-toe shoesChemical-resistant footwear is recommended.[4]
Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

  • Handling:

    • Always work in a well-ventilated area, preferably under a chemical fume hood.[6]

    • Avoid direct contact with skin, eyes, and clothing.[1][5]

    • Do not inhale mist, vapors, or spray.[3][4]

    • When diluting, always add the sodium hydroxide solution to water slowly; never add water to the solution, as this can cause a violent exothermic reaction.

    • Use corrosion-resistant containers and equipment.[1] Be aware that the solution is corrosive to metals such as aluminum, tin, lead, and zinc.[3][6]

    • Wash hands thoroughly after handling.[1][5]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, oxidizing agents, and metals.[1][5]

    • Keep containers tightly closed when not in use.[1][3][5]

    • Store in a corrosive-resistant container with a resistant inner liner.[1]

    • Ensure the storage area is locked to prevent unauthorized access.[1]

Emergency and First-Aid Measures

In the event of an exposure or spill, immediate action is necessary.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[1][4] Rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][5] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth thoroughly with water.[1][5] Do NOT induce vomiting.[1][4][5] Seek immediate medical attention.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Response:

    • Evacuate the immediate area if the spill is large or in a confined space.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using absorbent materials.[4][5]

    • Neutralize the spill with a weak acid (e.g., dilute acetic acid) with caution, as this can generate heat.

    • Collect the neutralized residue and place it in a suitable container for disposal.[4]

    • Clean the spill area thoroughly with water.

  • Disposal:

    • Dispose of waste sodium hydroxide solution and contaminated materials in accordance with local, state, and federal regulations.[1]

    • Do not dispose of the solution down the drain without neutralization and significant dilution, and only if permitted by local regulations.

    • Waste containers should be clearly labeled.

Workflow for Safe Handling of UN 1824

The following diagram outlines the standard operating procedure for safely handling Sodium Hydroxide solution from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Emergency Spill Response start Start: Review SDS for UN 1824 ppe Don Appropriate PPE start->ppe 1. setup Prepare Work Area (Fume Hood) ppe->setup 2. measure Measure Required Volume setup->measure 3. transfer Transfer Solution to Reaction Vessel measure->transfer 4. dilute Perform Dilution (Add Caustic to Water) transfer->dilute 5. (If required) spill_detected Spill Detected transfer->spill_detected decontaminate Decontaminate Glassware dilute->decontaminate 6. waste Collect Waste in Labeled Container decontaminate->waste 7. dispose Dispose of Waste per Regulations waste->dispose 8. doff_ppe Doff PPE dispose->doff_ppe 9. end End: Wash Hands Thoroughly doff_ppe->end 10. evacuate Evacuate Area spill_detected->evacuate Immediate Action contain Contain Spill evacuate->contain neutralize Neutralize Spill contain->neutralize cleanup_spill Clean and Decontaminate Area neutralize->cleanup_spill cleanup_spill->waste

Caption: Standard operating procedure for handling UN 1824.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR 1824
Reactant of Route 2
SR 1824

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。